Cyclopropaneoctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-cyclopropyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHMBVUODHGBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311889 | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-99-2 | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Cyclopropaneoctanoic Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the cell membranes of many eubacteria and some protozoa and plants.[1][2] These molecules are characterized by a three-membered carbon ring within their acyl chains. The biosynthesis of CFAs is a post-synthetic modification of existing unsaturated fatty acids (UFAs) already incorporated into membrane phospholipids.[3] This modification is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The presence of CFAs in the membrane alters its biophysical properties, decreasing fluidity and permeability.[3][4] This adaptation is crucial for bacterial survival under various stress conditions, including low pH, oxidative stress, and high temperatures, and has been linked to the virulence and antibiotic resistance of several pathogens.[1][5][6][7] Given its absence in humans and its importance for bacterial pathogenesis, the CFA biosynthesis pathway, and particularly its central enzyme, CFA synthase, represents a promising target for the development of novel antimicrobial agents. This guide provides an in-depth overview of the core biosynthetic pathway, its regulation, key quantitative data, and relevant experimental protocols.
The Core Biosynthetic Reaction
The central event in cyclopropaneoctanoic acid biosynthesis is the enzymatic conversion of an unsaturated fatty acyl chain within a phospholipid into a cyclopropyl (B3062369) group. This reaction is catalyzed by cyclopropane fatty acid (CFA) synthase, encoded by the cfa gene.[5][8]
-
Enzyme : Cyclopropane Fatty Acid (CFA) Synthase. In Escherichia coli, this is a protein of approximately 43.9 kDa that functions as a homodimer.[9][10]
-
Primary Substrate : The substrate is not a free fatty acid but rather a cis-unsaturated fatty acyl chain embedded within a membrane phospholipid, such as phosphatidylethanolamine (B1630911) (PE).[4][11]
-
Methylene (B1212753) Donor : S-adenosyl-L-methionine (SAM or AdoMet) provides the methylene group that is added across the double bond.[1][4][12]
-
Essential Cofactor : A bicarbonate ion is bound in the active site and is essential for the catalytic activity of CFA synthase.[4][8]
-
Products : The reaction yields a cyclopropanated phospholipid and S-adenosyl-L-homocysteine (SAH).[10]
Catalytic Mechanism of CFA Synthase
The catalytic mechanism of CFA synthase is thought to proceed via a carbocation intermediate. The process involves the direct nucleophilic attack of the electron-rich cis-double bond of the acyl chain on the electrophilic methyl group of SAM.[7][10] This initial, rate-limiting methyl transfer step forms a carbocationic intermediate.[7][13] Subsequently, the tightly bound bicarbonate ion in the active site acts as a general base, abstracting a proton to facilitate the formation of the cyclopropane ring and regenerate the enzyme for the next catalytic cycle.[7][8]
References
- 1. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfa cyclopropane fatty acyl phospholipid synthase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties and biosynthesis of cyclopropane fatty acids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
The Natural Occurrence of Cyclopropaneoctanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of cyclopropaneoctanoic acid and related cyclopropane (B1198618) fatty acids (CPFAs). It covers their distribution in various organisms, biosynthetic pathways, quantitative data, and detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development interested in the unique properties and potential applications of these fascinating lipids.
Introduction to Cyclopropane Fatty Acids
Cyclopropane fatty acids are a class of lipids characterized by the presence of a three-membered carbon ring within their aliphatic chain. This structural feature imparts unique physicochemical properties to the molecules and the biological membranes in which they are found. The most well-known CPFAs include lactobacillic acid and dihydrosterculic acid, which are derivatives of oleic and vaccenic acids, respectively. This compound and its derivatives are part of this larger family and are found across various biological kingdoms. In bacteria, CPFAs are primarily located in the phospholipids (B1166683) of the cell membrane and are known to play a crucial role in adapting to environmental stresses. Their presence in higher organisms, including humans, is an area of growing research interest.
Natural Distribution of this compound and Related CPFAs
This compound and other CPFAs have been identified in a diverse range of organisms, from prokaryotes to eukaryotes.
Bacteria
Bacteria are the most well-documented source of CPFAs. Their synthesis is particularly prominent in many Gram-negative and some Gram-positive bacteria, where they are formed post-synthetically on existing unsaturated fatty acid chains within membrane phospholipids. The conversion to CPFAs often increases as bacterial cultures enter the stationary phase of growth or in response to environmental stressors such as low pH, high osmolarity, and the presence of certain toxic compounds.[1][2]
Table 1: Quantitative Occurrence of Cyclopropane Fatty Acids in Selected Bacteria
| Bacterial Species | Cyclopropane Fatty Acid(s) | Abundance (% of total fatty acids) | Growth Phase/Condition | Reference(s) |
| Escherichia coli | Lactobacillic acid (C19:0 cyclo), Dihydrosterculic acid (C17:0 cyclo) | Can be nearly quantitative conversion of unsaturated fatty acids | Stationary phase | [2] |
| Pseudomonas putida DOT-T1E | C17:0 cyclo, C19:0 cyclo | Up to 25% | Stationary phase | [3] |
| Pseudomonas putida KT2440 | C17:0 cyclo | Higher in stationary phase | Stationary phase | [4] |
| Lactobacillus species | Lactobacillic acid | Variable, can be a major component | Dependent on species and conditions | [5] |
| Salmonella enterica serovar Typhimurium | C17:0 cyclo, C19:0 cyclo | High levels in stationary phase | Stationary phase |
Plants
Certain plant species, particularly those in the order Malvales, are known to produce CPFAs, which are typically stored in their seed oils as triacylglycerols.[6] Dihydrosterculic acid is a common CPFA found in these plants.
Table 2: Quantitative Occurrence of Cyclopropane Fatty Acids in Selected Plants
| Plant Species | Cyclopropane Fatty Acid(s) | Abundance (% of total fatty acids in seed oil) | Reference(s) |
| Litchi chinensis (Lychee) | Dihydrosterculic acid and others | Nearly 40% | [6] |
| Sterculia foetida | Dihydrosterculic acid, Sterculic acid | >60% (as part of cyclopropene (B1174273) fatty acids) | [6] |
| Cottonseed (Gossypium hirsutum) | Dihydrosterculic acid | ~1% | [6][7] |
Protozoa and Fungi
The presence of CPFAs has been reported in some protozoa and fungi, although comprehensive quantitative data across a wide range of species is less available compared to bacteria. In trypanosomatid protozoa, a cyclopropane fatty acid has been identified in their phosphatidylethanolamines. The presence of CPFAs in fungi has also been noted, and their occurrence may be linked to environmental stress responses.[8][9]
Humans and Other Mammals
Interestingly, this compound derivatives have been identified in human tissues. Specifically, this compound 2-hexyl has been found in human adipose tissue and serum.[10][11][12] Its origin in humans is thought to be from the diet, particularly from the consumption of dairy products and meat from ruminants, where these fatty acids can originate from the gut microbiome.[13] The biological role of these fatty acids in mammals is not yet fully understood but is an active area of investigation.
Table 3: Quantitative Occurrence of this compound 2-Hexyl in Human Tissues
| Tissue | Abundance (% of total fatty acids) | Reference(s) |
| Adipose Tissue | Approximately 0.4% | [10][11][12] |
| Serum | Approximately 0.2% | [10][11] |
Biosynthesis of this compound in Bacteria
The biosynthesis of CPFAs in bacteria is a well-characterized enzymatic process. It involves the post-synthetic modification of unsaturated fatty acids already incorporated into membrane phospholipids.
The Cyclopropane Fatty Acid Synthase (CFAS) Pathway
The key enzyme in this pathway is Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain. This reaction converts the cis double bond into a cyclopropane ring. The overall process is an addition reaction that does not alter the length of the fatty acid chain.
Caption: Biosynthesis of cyclopropane fatty acids in bacteria.
Experimental Protocols
The analysis of this compound and other CPFAs from biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Bacterial Cells (General Protocol)
This protocol can be adapted for various bacterial species.
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.
-
Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically a 2:1 or 1:2 v/v ratio). This one-phase system disrupts the cell membranes and extracts the lipids.
-
Phase Separation: Add water or a saline solution to the mixture to induce phase separation. The lower chloroform phase will contain the lipids.
-
Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Fatty Acid Methyl Ester (FAME) Derivatization
To make the fatty acids volatile for GC analysis, they are converted to their methyl esters.
-
Saponification (Optional but recommended for total fatty acids): Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) or potassium hydroxide in methanol. Heat the mixture to hydrolyze the ester linkages and release the free fatty acids as salts.
-
Methylation: Add a methylation reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. Heat the mixture to convert the free fatty acids to FAMEs.
-
Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane (B92381) or petroleum ether to the reaction mixture. The FAMEs will partition into the organic phase.
-
Purification: Wash the organic phase with water to remove any remaining reagents. Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent to concentrate the FAMEs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the method of choice for the separation, identification, and quantification of FAMEs.
-
Sample Preparation: Re-dissolve the FAMEs in a suitable solvent (e.g., hexane) at a known concentration.
-
GC Separation: Inject the sample onto a GC equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.
-
MS Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragmentation patterns are recorded. CPFAs have characteristic fragmentation patterns that allow for their identification. The presence of a cyclopropane ring can be confirmed by specific mass-to-charge ratio (m/z) ions.
-
Quantification: For quantitative analysis, an internal standard (a fatty acid not naturally present in the sample) is added at the beginning of the extraction process. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to determine its concentration.
Caption: General experimental workflow for CPFA analysis.
Biological Significance and Potential Applications
Role in Bacterial Membranes
In bacteria, the formation of cyclopropane rings in membrane phospholipids is a key mechanism for adapting to harsh environmental conditions. The cyclopropane ring increases the packing order of the lipid acyl chains, which can decrease membrane fluidity and permeability. This is particularly important for protecting the cell against acid stress, osmotic shock, and toxic substances.[1]
Implications for Human Health
The presence of this compound and other CPFAs in human tissues raises questions about their biological effects. While their exact role in human physiology is still under investigation, their dietary origin suggests a potential link between the gut microbiome, diet, and host lipid metabolism. Further research is needed to elucidate whether these fatty acids have specific signaling functions or contribute to the overall lipid profile in a way that impacts health and disease.[13]
Potential in Drug Development
The enzymes involved in CPFA biosynthesis, such as CFAS, are unique to certain organisms and are absent in mammals. This makes them potential targets for the development of novel antimicrobial agents. Inhibiting CFAS could disrupt the ability of pathogenic bacteria to survive in the host environment, thereby reducing their virulence.
Conclusion
This compound and its related cyclopropane fatty acids are a unique class of lipids with a widespread but specific natural distribution. Their well-established role in bacterial stress response and their presence in the human body highlight the importance of further research into their biosynthesis, metabolism, and biological functions. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the fascinating world of these cyclopropyl-containing molecules and their potential applications in science and medicine.
References
- 1. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Adipsin Serum Concentrations and Adipose Tissue Expression in People with Obesity and Type 2 Diabetes | MDPI [mdpi.com]
- 10. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of the Membrane: A Technical Guide to Cyclopropane Fatty Acids in Microbial Defense
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth exploration of the pivotal role of cyclopropane (B1198618) fatty acids (CFAs) in the structure and function of microbial membranes. It details their biosynthesis, regulatory networks, and their function in microbial adaptation and survival, offering insights for novel antimicrobial strategies.
Introduction: The Molecular Architecture of Resilience
Bacterial membranes are dynamic structures that must constantly adapt to fluctuating and often harsh environmental conditions. One of the key mechanisms for fortifying the cell membrane is the modification of its constituent phospholipids (B1166683). Cyclopropane fatty acids (CFAs) are a unique class of fatty acids, characterized by a three-membered carbon ring within their acyl chain. This seemingly subtle structural alteration imparts significant changes to the biophysical properties of the membrane, playing a crucial role in microbial stress response and pathogenesis. The synthesis of CFAs is an energy-intensive process, suggesting their critical importance for bacterial survival. This guide will dissect the multifaceted functions of CFAs, from their biosynthesis and regulation to their impact on membrane integrity and their implications for virulence and antibiotic resistance.
Biosynthesis of Cyclopropane Fatty Acids: A Post-Phospholipid Modification
CFAs are not incorporated into the membrane as free fatty acids. Instead, they are synthesized directly on pre-existing unsaturated fatty acid (UFA) chains of phospholipids already integrated into the membrane bilayer. This post-synthetic modification is catalyzed by a single enzyme, cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene.
The reaction involves the transfer of a methylene (B1212753) group from the donor molecule S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated acyl chain. This conversion of a cis double bond to a cyclopropane ring introduces a kinked yet more rigid structure into the fatty acid tail.
The Catalyst: Cyclopropane Fatty Acid Synthase (CfaS)
CFA synthase is a soluble enzyme that acts on a membrane-bound substrate, a topologically interesting challenge. The enzyme recognizes and binds to the phospholipid headgroups at the membrane surface, subsequently accessing the hydrophobic acyl chains within the bilayer to perform the cyclopropanation reaction. Studies on E. coli CFA synthase have revealed that the enzyme functions as a dimer, a feature critical for its catalytic efficiency.
Regulation of CFA Synthesis: A Tightly Controlled Stress Response
The production of CFAs is not constitutive but is instead tightly regulated in response to various environmental cues, primarily those associated with the stationary phase of growth and stress conditions. This regulation occurs at both the transcriptional and post-transcriptional levels, ensuring that CFA synthesis is induced when most needed for membrane protection.
Transcriptional Regulation
In many bacteria, including Escherichia coli, the transcription of the cfa gene is under the control of the alternative sigma factor RpoS (σS). RpoS is the master regulator of the general stress response and is activated during the stationary phase and in response to stressors such as nutrient limitation, osmotic stress, and low pH. This links CFA production directly to the cell's broader stress survival network.
Post-Transcriptional Regulation by Small RNAs (sRNAs)
Recent research has unveiled a complex layer of post-transcriptional regulation of cfa mRNA mediated by small non-coding RNAs (sRNAs). These sRNAs can either activate or repress cfa translation by binding to the 5' untranslated region (UTR) of the cfa mRNA.
-
Activation: sRNAs like RydC in E. coli and Salmonella have been shown to stabilize the cfa mRNA, protecting it from degradation by RNase E and thereby enhancing its translation.
-
Repression: Conversely, sRNAs such as CpxQ can bind to a different site on the cfa mRNA and promote its degradation, leading to repression of CFA synthesis.
This intricate sRNA-mediated control allows for rapid and fine-tuned adjustments in CFA levels in response to specific environmental signals.
Below is a diagram illustrating the regulatory pathways controlling CFA synthesis.
Core Functions of Cyclopropane Fatty Acids in Microbial Membranes
The incorporation of CFAs into membrane phospholipids has profound effects on the biophysical properties of the bilayer, which in turn enhances bacterial survival under various stress conditions.
Modulation of Membrane Fluidity and Order
The role of CFAs in membrane fluidity is complex and has been a subject of debate. While the rigid cyclopropane ring restricts the rotational freedom of the acyl chain, it also introduces a kink that can disrupt the ordered packing of neighboring lipids. Molecular dynamics simulations suggest that CFAs can simultaneously increase membrane fluidity (lateral diffusion) while also inducing a greater degree of order compared to their unsaturated precursors. This dual function may allow the membrane to remain fluid and functional at low temperatures while maintaining barrier integrity.
Decreased Membrane Permeability
A key function of CFAs is to decrease the permeability of the bacterial membrane to small molecules, including protons. By increasing the packing density of the lipid acyl chains, the cyclopropane ring helps to seal the membrane, making it less permeable to deleterious substances. This is particularly important for survival in acidic environments, as a less permeable membrane helps to maintain the internal pH by reducing the influx of protons.
Resistance to Environmental Stresses
The changes in membrane properties conferred by CFAs translate into enhanced resistance to a variety of environmental challenges.
-
Acid Stress: The reduced proton permeability is a major factor in the acid resistance of many bacteria, including E. coli and Salmonella enterica. Strains lacking the cfa gene are significantly more sensitive to acid shock.
-
Oxidative Stress: CFAs have been shown to protect against oxidative damage, potentially by reducing the access of reactive oxygen species to the membrane interior.
-
Osmotic Stress: Increased CFA content is observed in response to high osmotic stress in some bacteria, suggesting a role in maintaining membrane integrity under these conditions.
-
Cold Shock: In E. coli, the cyclopropanation of unsaturated fatty acids is a crucial survival strategy during drastic cooling, as it helps to maintain membrane fluidity at low temperatures and prevent phase separation of lipids.
Quantitative Impact of CFAs on Membrane Properties and Stress Resistance
The following tables summarize quantitative data from various studies, illustrating the impact of CFA synthesis on bacterial physiology.
Table 1: Changes in Membrane Fatty Acid Composition in Response to Stress
| Organism | Stress Condition | Change in CFA Content | Reference |
| Escherichia coli | Stationary Phase | Significant increase, becoming a major fatty acid component | |
| Escherichia coli | Acid Shock (pH 3) | Strains with higher CFA content show increased survival | |
| Salmonella enterica | Acid Adaptation | Increased CFA levels in the cell membrane | |
| Pseudomonas putida | Oxidative Stress (Fullerenes) | Increased CFA levels | |
| Helicobacter pylori | - | Constitutively high levels (~30% of total fatty acids) | |
| Yeast (engineered) | - | ~40% CFA in phospholipid fraction |
Table 2: Effect of CFA on Membrane Biophysical Properties
| Property | Organism/Model System | Method | Observation | Reference |
| Membrane Fluidity | Pseudomonas aeruginosa | Laurdan GP | Deletion of cfa increased membrane fluidity (decreased GP value) | |
| Membrane Fluidity | Molecular Dynamics Simulation | - | CFAs disrupt lipid packing and increase lateral diffusion | |
| Membrane Permeability | Escherichia coli | - | Reduced permeability to H+ | |
| Membrane Protein Activity | Escherichia coli (NhaA) | - | CFA reduces NhaA-phospholipid interactions, restricting conformational change |
Table 3: Role of CFAs in Antibiotic Resistance and Virulence
| Organism | Phenotype | Observation | Reference |
| Helicobacter pylori | Antibiotic Resistance | Deletion of cfa synthase leads to increased antibiotic susceptibility | |
| Helicobacter pylori | Virulence (Gastric Colonization) | cfa synthase is required for successful gastric colonization in a mouse model | |
| Salmonella enterica | Virulence (Mouse Model) | cfa mutant shows attenuated virulence | |
| Salmonella enterica | Macrophage Survival | cfa is required for survival within macrophages | |
| Mycobacterium tuberculosis | Virulence | Cyclopropanation of mycolic acids is important for pathogenesis |
Experimental Protocols for Studying CFA Function
This section provides an overview of key experimental methodologies used to investigate the role of CFAs in microbial membranes.
Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for quantifying the fatty acid composition of bacterial membranes.
Objective: To extract total lipids from bacterial cells and analyze the fatty acid profile to determine the relative abundance of CFAs.
Methodology:
-
Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase or under specific stress conditions. Harvest cells by centrifugation and wash with a suitable buffer.
-
Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using a solvent system such as chloroform:methanol (e.g., Bligh-Dyer method). This separates the lipids from other cellular components.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) with a strong base (e.g., KOH in methanol) to release the fatty acids from the glycerol (B35011) backbone. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF3) in methanol. This derivatization makes the fatty acids volatile for GC analysis.
-
GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a gas chromatography column and then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: The relative abundance of each fatty acid, including CFAs, is determined by integrating the area under the corresponding peak in the chromatogram.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This technique provides information about the rotational mobility of a fluorescent probe embedded in the membrane, which is related to membrane fluidity.
Objective: To assess changes in membrane fluidity in response to the presence or absence of CFAs.
Methodology:
-
Probe Labeling: Bacterial cells or isolated membranes are incubated with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.
-
Fluorescence Polarization Measurement: The labeled sample is excited with vertically polarized light. The fluorescence emission is measured in two planes: parallel (I||) and perpendicular (I⊥) to the excitation plane.
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is a correction factor for the instrument.
-
Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane. A lower anisotropy value signifies greater rotational freedom and a more fluid membrane.
Membrane Permeability Assay
This assay uses fluorescent probes to assess the integrity and permeability of the bacterial inner and outer membranes.
Objective: To determine if the presence of CFAs alters the permeability of the bacterial membranes.
Methodology:
-
Outer Membrane Permeability (NPN Assay):
-
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the membrane.
-
Bacterial cells are incubated with NPN. An increase in fluorescence indicates that NPN has partitioned into the outer membrane, signifying increased permeability.
-
-
Inner Membrane Permeability (Propidium Iodide Assay):
-
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of live cells.
-
Cells are treated with the agent of interest and then incubated with PI. An increase in red fluorescence indicates that the inner membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids.
-
The following diagram outlines a general experimental workflow for investigating CFA function.
Implications for Drug Development
The critical role of CFAs in bacterial stress resistance and virulence makes the CFA synthesis pathway an attractive target for the development of novel antimicrobial agents. Inhibiting CFA synthase could render pathogenic bacteria more susceptible to host immune defenses and conventional antibiotics.
-
Sensitizing Agent: Inhibitors of CFA synthase could be used as adjuvants to potentiate the activity of existing antibiotics, particularly those that target the cell membrane or are expelled by efflux pumps whose function is membrane-dependent.
-
Anti-Virulence Strategy: By compromising the bacterium's ability to survive in the host environment (e.g., the acidic environment of the stomach for H. pylori), CFA synthase inhibitors could act as anti-virulence drugs, reducing the pathogen's ability to cause disease without directly killing it, which may reduce the selective pressure for resistance.
Several inhibitors of E. coli CFA synthase have been identified through screening chemical libraries, demonstrating the feasibility of targeting this enzyme. One such compound was shown to be active in vivo, preventing the formation of CFAs in growing E. coli cells.
Conclusion
Cyclopropane fatty acids are not merely passive structural components of microbial membranes; they are key players in a dynamic and highly regulated system of adaptation and defense. Through the post-synthetic modification of phospholipids, bacteria can rapidly remodel their membranes to withstand a barrage of environmental insults. The intricate regulation of CFA synthesis, involving both transcriptional and post-transcriptional mechanisms, underscores its importance for bacterial fitness. A thorough understanding of the function of CFAs and the enzymes responsible for their synthesis opens new avenues for the development of innovative therapeutic strategies to combat bacterial infections, particularly those caused by pathogenic and multi-drug resistant organisms. Further research into the specific interactions of CFAs with membrane proteins and the precise mechanisms by which they contribute to virulence will undoubtedly reveal even more opportunities for targeted drug design.
Cyclopropaneoctanoic acid discovery and isolation
An In-Depth Technical Guide to the Discovery and Isolation of Cyclopropaneoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are fatty acids characterized by the presence of a cyclopropane (B1198618) ring within their aliphatic chain. Initially identified in various bacteria and protozoa, their discovery in human tissues has opened new avenues of research into their physiological roles and potential as therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on methodologies relevant to researchers and drug development professionals.
Discovery and Occurrence
Fatty acids containing a cyclopropane ring have long been known to be constituents of microbial lipids. However, their identification in mammals is a more recent finding. Notably, This compound, 2-hexyl has been identified as the major cyclopropane fatty acid in human adipose tissue and serum.[1][2] Its presence has been confirmed in both visceral and subcutaneous adipose depots.[3] Other related compounds, such as this compound, 2-octyl, and cyclopropanenonanoic acid, have also been detected in smaller quantities in human adipose tissue.[1][2]
The origin of these fatty acids in humans is thought to be, at least in part, from dietary sources, as they are found in foods such as cow's milk, dairy products, and certain fish and mushrooms.[4] The presence of these compounds in the food chain is suggested to originate from their production by epiphytic lactic acid bacteria during silage fermentation for animal feed.[4]
Biological Significance
Cyclopropane-containing fatty acids exhibit a range of biological activities. They have been shown to possess antimicrobial and antifungal properties.[5] Furthermore, certain cyclopropane fatty acids act as agonists for the G-protein coupled receptor GPR84, which is highly expressed on immune cells, suggesting a role in inflammatory processes.[5][6] The activation of GPR84 by these fatty acids can trigger intracellular signaling cascades, including those involving Gαi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels.[7]
Isolation and Extraction from Biological Samples
The isolation of this compound from biological matrices, such as adipose tissue, requires robust lipid extraction protocols to efficiently separate these fatty acids from other cellular components.
Experimental Protocol: Lipid Extraction from Adipose Tissue
This protocol is a modification of established methods for total lipid extraction from adipose tissue.
Materials:
-
Adipose tissue sample
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Tissue Homogenization:
-
Flash-freeze a known weight of adipose tissue (e.g., 100-200 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion of the tissue powder (e.g., 20 volumes of solvent to 1 volume of tissue).
-
Homogenize the mixture using a tissue homogenizer until a uniform suspension is achieved.
-
Add 0.25 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Repeat the extraction of the upper aqueous layer and the protein interface with another portion of chloroform.
-
Pool the chloroform extracts.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the pooled extracts under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting lipid extract can be weighed to determine the total lipid content and then stored under nitrogen at -80°C until further analysis.
-
Characterization and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the characterization and quantification of this compound. Prior to analysis, the fatty acids are typically converted to their more volatile methyl ester derivatives. For unambiguous identification, especially of the cyclopropane ring position, derivatization to picolinyl esters is also employed.[1][2][8]
Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Lipid extract
-
Methanolic HCl (e.g., 5%) or Boron trifluoride-methanol solution (BF₃-methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
Transesterification:
-
Dissolve a known amount of the lipid extract (e.g., 1-5 mg) in a glass reaction vial.
-
Add 2 mL of 5% methanolic HCl or 14% BF₃-methanol solution.
-
Securely cap the vial and heat at 60-70°C for 1-2 hours in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the hexane layer over a small amount of anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Transfer the dried hexane extract to a GC vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis of FAMEs
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: A polar capillary column, such as a DB-WAX or Omegawax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of FAMEs.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split/splitless, temperature 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-500.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with reference spectra.
Data Presentation: Quantitative Analysis
The concentration of this compound in biological samples can be determined using an internal standard method.
| Sample Type | Compound | Concentration (% of Total Fatty Acids) | Reference |
| Human Adipose Tissue | This compound, 2-hexyl | ~0.4% | [1][2] |
| Human Serum | This compound, 2-hexyl | ~0.2% | [1][2] |
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS (for CPFAs in cheese fat) | 60 mg/kg | 200 mg/kg | [9] |
Biological Activity Assessment
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to assess the antimicrobial activity of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the test bacteria overnight in the appropriate broth.
-
Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Perform a two-fold serial dilution of the stock solution in the broth medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Molecular Interactions
As previously mentioned, cyclopropane fatty acids can act as agonists for GPR84. The activation of this receptor initiates a signaling cascade that can modulate inflammatory responses.
GPR84 Signaling Pathway
The binding of a cyclopropane fatty acid agonist to GPR84, which is coupled to a Gαi protein, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway is believed to mediate some of the pro-inflammatory effects of GPR84 activation.
Caption: GPR84 signaling cascade initiated by a cyclopropane fatty acid agonist.
Experimental Workflow for Isolation and Analysis
The overall process for discovering and characterizing this compound from a biological source involves a series of sequential steps.
Caption: A generalized experimental workflow for the isolation and analysis of this compound.
Conclusion
The discovery of this compound in human tissues has highlighted a previously unrecognized class of endogenous fatty acids with potential physiological and pathological significance. The methodologies outlined in this guide provide a framework for the reliable isolation, characterization, and biological assessment of these unique lipids. Further research into the dietary sources, metabolism, and precise molecular targets of this compound and its derivatives is warranted to fully elucidate their roles in human health and disease, and to explore their potential as novel therapeutic leads.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of S-Adenosylmethionine in the Biosynthesis of Cyclopropaneoctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropaneoctanoic acid and other cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in various bacteria and some plants, playing a crucial role in membrane fluidity, stress resistance, and pathogenesis. The biosynthesis of these fascinating molecules is critically dependent on the enzymatic activity of cyclopropane fatty acid synthase (CFAS), which utilizes S-adenosylmethionine (SAM) as a key co-substrate. This technical guide provides an in-depth exploration of the pivotal role of SAM in the synthesis of this compound, detailing the biosynthetic pathway, enzymatic mechanism, and relevant experimental protocols. Quantitative data on enzyme kinetics are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in lipid biochemistry, microbiology, and drug development.
Introduction
Cyclopropane fatty acids are characterized by the presence of a three-membered carbon ring within their acyl chain. This structural feature imparts unique physicochemical properties to the phospholipids (B1166683) that contain them, influencing membrane fluidity and stability.[1] In many bacteria, the accumulation of CFAs is a response to environmental stressors such as acidity and freezing temperatures.[1][2] The synthesis of the cyclopropane ring is a post-synthetic modification of unsaturated fatty acids already incorporated into phospholipids.[3] This reaction is catalyzed by cyclopropane fatty acid synthase (CFAS), a soluble, peripheral membrane protein.[4] The central molecule enabling this transformation is S-adenosylmethionine (SAM), which serves as the donor of the methylene (B1212753) group that forms the cyclopropane ring.[2][3] Understanding the intricacies of this SAM-dependent pathway is crucial for elucidating bacterial survival mechanisms and for the development of novel antimicrobial agents targeting this unique metabolic process.
The Biosynthetic Pathway of this compound
The formation of this compound, a C19 CFA, occurs through the modification of a pre-existing unsaturated fatty acid, typically cis-vaccenic acid (a C18:1 fatty acid), which is esterified to a phospholipid within the bacterial membrane. The enzyme responsible, cyclopropane-fatty-acyl-phospholipid synthase (EC 2.1.1.79), catalyzes the transfer of a methylene group from SAM to the double bond of the unsaturated fatty acyl chain.[5]
The overall reaction can be summarized as follows:
S-adenosyl-L-methionine + Phospholipid-bound unsaturated fatty acid → S-adenosyl-L-homocysteine + Phospholipid-bound cyclopropane fatty acid
The following diagram illustrates the core biosynthetic pathway:
Caption: Biosynthesis of cyclopropane fatty acid from an unsaturated phospholipid.
The Role of S-Adenosylmethionine and the Enzymatic Mechanism
S-adenosylmethionine is a ubiquitous biological molecule primarily known as a methyl group donor in numerous metabolic pathways.[6] In the context of CFA synthesis, SAM's role is to provide a methylene (CH₂) group. The reaction mechanism is proposed to proceed via a carbocation intermediate.[3] The nucleophilic double bond of the unsaturated fatty acid attacks the electrophilic methyl group of SAM, leading to the formation of a transient carbocationic intermediate. This is followed by the abstraction of a proton from the newly transferred methyl group by a general base within the enzyme's active site, resulting in the closure of the cyclopropane ring. A bicarbonate ion, coordinated by conserved active site residues, is believed to act as this essential base.[3][7]
The following diagram depicts the proposed enzymatic mechanism:
Caption: The two-step mechanism of CFA synthase involving SAM.
Quantitative Data on Cyclopropane Fatty Acid Synthases
The kinetic parameters of CFAS enzymes vary between different bacterial species. This data is crucial for comparative studies and for the design of enzyme inhibitors.
| Enzyme Source | Substrate(s) | Km for SAM | kcat | Specific Activity | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Escherichia coli | Phospholipid vesicles | 90 µM | ~13 min⁻¹ | 5 x 10⁻² µmol/min/mg | 5.6 | 35.8 | [4][5] |
| Pseudomonas aeruginosa | Phospholipid vesicles | 26 ± 3 µM | 2.5 ± 0.08 min⁻¹ | - | 7.5 | - | [4] |
| Oenococcus oeni | L. lactis phospholipids | 2.26 mM | - | - | 5.6 | 35.8 | [8] |
Note: The kcat and specific activity values can vary depending on the assay conditions and the composition of the phospholipid vesicles used as substrate.
Experimental Protocols
Purification of Recombinant His-tagged Cyclopropane Fatty Acid Synthase
This protocol describes the purification of His-tagged CFAS from E. coli.[9]
-
Cell Lysis:
-
Resuspend harvested E. coli cells expressing the His-tagged CFAS in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 20 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 32,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Incubate the supernatant with Ni-NTA resin for 1 hour at 4°C with gentle agitation.
-
Load the resin onto a chromatography column.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the His-tagged CFAS with elution buffer (lysis buffer containing 300 mM imidazole).
-
-
Tag Cleavage and Further Purification (Optional):
-
If a cleavage site (e.g., for TEV protease) is present between the His-tag and the CFAS, incubate the eluted protein with the respective protease.
-
Remove the cleaved His-tag and the protease by passing the solution through a Ni-NTA column.
-
Perform size-exclusion chromatography for further purification and buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
-
In Vitro Cyclopropane Fatty Acid Synthase Assay (Colorimetric)
This assay indirectly measures CFAS activity by quantifying the production of S-adenosylhomocysteine (SAH), a product of the reaction.[4][9]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
HEPES buffer (pH 7.5)
-
Phospholipid vesicles (e.g., 1,2-dioleoyl-phosphatidylethanolamine and 1,2-dipalmitoyl-phosphatidylglycerol)
-
S-adenosylmethionine (SAM)
-
SAH nucleosidase and LuxS (for the coupled reaction)
-
Purified CFAS enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Detection:
-
The coupled enzymes convert the produced SAH to homocysteine.
-
Quantify the homocysteine produced by adding Ellman's reagent (5,5'-dithio-bis[2-nitrobenzoic acid], DTNB) and measuring the absorbance at 412 nm.
-
Analysis of Cyclopropane Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of fatty acid methyl esters (FAMEs), including cyclopropane fatty acids, from bacterial cells.
-
Lipid Extraction and Saponification:
-
Extract total lipids from bacterial cell pellets using a suitable method (e.g., Bligh-Dyer).
-
Saponify the lipid extract by heating with methanolic NaOH.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Methylate the free fatty acids by heating with BF₃-methanol or methanolic HCl.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system equipped with a polar capillary column (e.g., DB-FATWAX UI).
-
Use a suitable temperature program, for example:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 10°C/min to 175°C, hold for 10 min.
-
Ramp 2: 5°C/min to 220°C, hold for 20 min.
-
-
Set the injector temperature to 250°C and the MS transfer line to 240°C.
-
Acquire mass spectra in electron ionization (EI) mode.
-
Identify and quantify the cyclopropane FAMEs based on their retention times and mass spectra compared to known standards.
-
Visualization of Experimental Workflow
The following diagram provides a logical overview of a typical experimental workflow for studying CFA synthesis.
Caption: A typical workflow for the study of CFA synthase.
Conclusion
S-adenosylmethionine is an indispensable co-substrate in the biosynthesis of this compound and other cyclopropane fatty acids. Its role as a methylene donor, facilitated by the enzyme cyclopropane fatty acid synthase, is a key step in the adaptation of many bacteria to environmental stress. The detailed understanding of this pathway, including the enzyme kinetics and the underlying chemical mechanism, provides a solid foundation for further research. The experimental protocols and workflows outlined in this guide are intended to equip researchers with the necessary tools to investigate this unique and important area of lipid metabolism, potentially leading to the discovery of novel antimicrobial agents that target this essential bacterial process.
References
- 1. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli cyclopropane fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Adenosylmethionine Decreases Bacterial Translocation, Proinflammatory Cytokines, Oxidative Stress and Apoptosis Markers in Hepatic Ischemia-Reperfusion Injury in Wistar Rats [mdpi.com]
- 7. The activity of Escherichia coli cyclopropane fatty acid synthase depends on the presence of bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclopropaneoctanoic Acid Precursors in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclopropaneoctanoic acid and its precursors within the broader context of fatty acid metabolism. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, regulation, and analysis of these unique fatty acids. This document delves into the core biochemical pathways, presents quantitative data, and offers detailed experimental protocols for the study of cyclopropane (B1198618) fatty acids (CFAs), with a primary focus on bacterial systems where they are most prominently found.
Introduction to Cyclopropane Fatty Acids
Cyclopropane fatty acids are a unique class of lipids characterized by the presence of a cyclopropane ring within their aliphatic chain. These modified fatty acids are primarily found in the membrane phospholipids (B1166683) of a wide variety of bacteria and have also been identified in some protozoa, such as Leishmania, and plants.[1][2] The formation of the cyclopropane ring is a post-synthetic modification of unsaturated fatty acids (UFAs) already incorporated into the membrane phospholipids. This modification alters the physical properties of the cell membrane, contributing to its fluidity and stability, and plays a crucial role in the adaptation of microorganisms to various environmental stresses, including changes in pH and temperature.[3][4]
The most common cyclopropane fatty acids in bacteria are lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), which are derived from the unsaturated precursors vaccenic acid (cis-11-octadecenoic acid) and oleic acid (cis-9-octadecenoic acid), respectively. Another prevalent CFA is cis-9,10-methylenehexadecanoic acid, derived from palmitoleic acid (cis-9-hexadecenoic acid).
Biosynthesis of this compound Precursors
The biosynthesis of cyclopropane fatty acids is a well-conserved pathway in bacteria. The key precursors are long-chain unsaturated fatty acids that are already part of the phospholipid bilayer of the cell membrane. The formation of the cyclopropane ring is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.
Key Components of the Biosynthetic Pathway:
-
Unsaturated Fatty Acid (UFA) Precursors: The primary substrates for CFA synthase are monounsaturated fatty acyl chains of phospholipids. Common precursors include palmitoleic acid (16:1) and vaccenic acid (18:1).[4][5]
-
S-adenosyl-L-methionine (SAM): SAM serves as the methyl group donor for the methylene (B1212753) bridge of the cyclopropane ring.[6][7] The reaction involves the transfer of a methylene group from SAM to the double bond of the UFA.[8]
-
Cyclopropane Fatty Acid (CFA) Synthase: This enzyme, encoded by the cfa gene, catalyzes the transfer of the methylene group from SAM to the UFA precursor.[3] The enzyme is typically a soluble, peripheral membrane protein.[9]
The overall reaction can be summarized as follows:
Unsaturated fatty acyl-phospholipid + S-adenosyl-L-methionine → Cyclopropane fatty acyl-phospholipid + S-adenosyl-L-homocysteine + H+
Below is a diagram illustrating the biosynthetic pathway of cyclopropane fatty acids.
Quantitative Data on Cyclopropane Fatty Acid Abundance
The abundance of cyclopropane fatty acids varies significantly among different bacterial species and is often influenced by growth conditions, such as temperature, pH, and growth phase. Generally, the conversion of UFAs to CFAs increases as bacterial cultures enter the stationary phase.[4] The following table summarizes the quantitative data on the relative abundance of major fatty acids, including cyclopropane fatty acids, in selected bacteria under specific conditions.
| Bacterial Species | Growth Phase | C16:0 (%) | C16:1 (%) | C17:0 cyclo (%) | C18:1 (%) | C19:0 cyclo (%) | Reference |
| Escherichia coli | Exponential | 41 | 31 | 4 | 21 | - | [1] |
| Escherichia coli | Stationary | 35.8 | 1.8 | 21.7 | 11.5 | 29.2 | [2] |
| Salmonella Typhimurium | Stationary | 18.2 | 1.5 | 32.5 | 11.2 | 36.6 | [10] |
| Pseudomonas aeruginosa PAO1 | Stationary | 23.3 | 31.2 | 11.1 | 14.2 | 20.2 | [11] |
Regulation of Cyclopropane Fatty Acid Synthesis
The synthesis of cyclopropane fatty acids is a tightly regulated process, primarily at the transcriptional level of the cfa gene. In Escherichia coli, the expression of cfa is controlled by a complex network of regulators that respond to various environmental cues, ensuring that CFA production is ramped up during the transition to the stationary phase and under stressful conditions.
Key Regulatory Elements:
-
RpoS (σS): The stationary phase sigma factor, RpoS, is a major activator of cfa transcription, leading to increased CFA synthase levels during the stationary phase.[7]
-
Small RNAs (sRNAs): Several sRNAs are involved in the post-transcriptional regulation of cfa. For instance, RydC has been shown to activate cfa expression.[12]
-
Transcriptional Repressors: Transcription factors such as Fur (Ferric uptake regulator) and CRP (cAMP receptor protein) can act as repressors of cfa expression.[7]
The following diagram illustrates the regulatory network of the cfa gene in E. coli.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of cyclopropane fatty acids.
Bacterial Cell Culture for CFA Production
Objective: To cultivate bacteria under conditions that promote the production of cyclopropane fatty acids.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Salmonella Typhimurium)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of the bacterial strain into 5 mL of LB broth in a sterile culture tube.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate a larger volume of fresh LB broth (e.g., 500 mL in a 2 L flask) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate at 37°C with shaking.
-
Monitor the growth of the culture by measuring the OD600 at regular intervals.
-
Harvest the cells at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS).
-
The cell pellet can be stored at -80°C until lipid extraction.
Total Lipid Extraction (Bligh and Dyer Method)
Objective: To extract total lipids from bacterial cells.[5][13][14]
Materials:
-
Bacterial cell pellet
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Resuspend the bacterial cell pellet in 800 µL of deionized water in a glass centrifuge tube.
-
Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 1 mL of chloroform to the mixture and vortex for 1 minute.
-
Add 1 mL of deionized water to the mixture and vortex for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
The dried lipid extract can be stored under nitrogen at -20°C until further analysis.
Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
Objective: To convert the extracted fatty acids into their volatile methyl esters for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[12][15]
Materials:
-
Dried total lipid extract
-
0.5 M Sodium methoxide (B1231860) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI or equivalent)
Procedure:
-
Transesterification: a. Redissolve the dried lipid extract in 1 mL of hexane. b. Add 200 µL of 0.5 M sodium methoxide in methanol. c. Cap the tube tightly and vortex vigorously for 2 minutes. d. Allow the reaction to proceed at room temperature for 10 minutes. e. Stop the reaction by adding 2 mL of saturated NaCl solution. f. Vortex briefly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Extraction of FAMEs: a. Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube. b. Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Example GC-MS parameters:
- Injector Temperature: 250°C
- Column: DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes
- Ramp to 200°C at 10°C/min
- Ramp to 240°C at 5°C/min, hold for 10 minutes
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-550 c. Identify the FAMEs based on their retention times and mass spectra by comparison with known standards and mass spectral libraries. d. Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
Cyclopropane Fatty Acid (CFA) Synthase Activity Assay
Objective: To measure the enzymatic activity of CFA synthase in a cell-free extract or purified enzyme preparation. This protocol is based on a coupled spectrophotometric assay that measures the production of S-adenosyl-L-homocysteine (SAH).[9]
Materials:
-
Cell-free extract or purified CFA synthase
-
Phospholipid vesicles containing unsaturated fatty acids (e.g., from E. coli)
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
L-homocysteine dehydrogenase (HCD)
-
NAD+
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Vesicles: Prepare sonicated vesicles of E. coli phospholipids at a concentration of 10 mg/mL in assay buffer.
-
Enzyme Mix: Prepare a solution in assay buffer containing 1 U/mL SAHH, 1 U/mL HCD, 2 mM NAD+, and 1 mM DTNB.
-
-
Assay Protocol: a. In a 1 mL cuvette, combine:
- 800 µL of Assay Buffer
- 100 µL of Substrate Vesicles (final concentration 1 mg/mL)
- 50 µL of Enzyme Mix
- Appropriate amount of cell-free extract or purified CFA synthase. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 50 µL of 10 mM SAM (final concentration 0.5 mM). d. Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of SAH production, and thus to the CFA synthase activity.
-
Calculation of Activity:
-
The molar extinction coefficient for the product of the DTNB reaction (TNB2-) at 412 nm is 14,150 M-1cm-1.
-
Calculate the rate of reaction (µmol/min) using the Beer-Lambert law.
-
Specific activity is expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).
-
Experimental Workflow
The following diagram provides a general workflow for the comprehensive study of cyclopropane fatty acids in bacteria, from initial cultivation to final data analysis.
Conclusion
This technical guide has provided a detailed overview of the precursors and metabolism of this compound and related cyclopropane fatty acids. The biosynthesis from unsaturated fatty acid precursors via the action of CFA synthase and the methyl donor SAM is a critical process for many bacteria, influencing membrane properties and stress resistance. The quantitative data presented highlights the significant changes in fatty acid composition that occur, particularly during the transition to the stationary phase. The detailed experimental protocols for bacterial cultivation, lipid extraction, FAME analysis, and CFA synthase activity provide a solid foundation for researchers to investigate these unique lipids. Furthermore, the elucidation of the complex regulatory network governing CFA synthesis opens avenues for targeted drug development and metabolic engineering. A thorough understanding of this pathway is essential for researchers in microbiology, biochemistry, and drug discovery.
References
- 1. Fatty acid synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The activity of Escherichia coli cyclopropane fatty acid synthase depends on the presence of bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 7. RegulonDB Browser [regulondb.ccg.unam.mx]
- 8. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Cyclopropane Fatty Acids: A Technical Guide for Researchers
Abstract
Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the cell membranes of numerous bacteria and some plants, playing a crucial role in membrane fluidity, stability, and resistance to environmental stresses. Their synthesis is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS), which introduces a methylene (B1212753) bridge across the double bond of unsaturated fatty acyl chains within phospholipid bilayers. This technical guide provides an in-depth overview of the enzymatic synthesis of CFAs, tailored for researchers, scientists, and drug development professionals. It covers the catalytic mechanism of CFAS, presents key quantitative data, details experimental protocols for enzyme purification and activity analysis, and discusses the enzyme's substrate specificity and inhibition.
Introduction to Cyclopropane Fatty Acids (CFAs)
Cyclopropane fatty acids are fatty acids containing a cyclopropane ring within their acyl chain. They are formed post-synthetically by the modification of unsaturated fatty acids already incorporated into membrane phospholipids.[1] This modification is particularly prevalent in bacteria as they transition from the exponential to the stationary phase of growth and is associated with increased resistance to acidic conditions, high temperatures, and other environmental challenges.[2][3] The presence of the bulky cyclopropane ring alters the physical properties of the cell membrane, reducing its fluidity and permeability.[4] Given the role of CFAs in the survival and virulence of pathogenic bacteria such as Mycobacterium tuberculosis, the enzymes responsible for their synthesis are considered potential targets for novel antimicrobial agents.[5]
The Key Enzyme: Cyclopropane Fatty Acid Synthase (CFAS)
The synthesis of CFAs is catalyzed by S-adenosyl-L-methionine:unsaturated-phospholipid methyltransferase (cyclizing), commonly known as cyclopropane fatty acid synthase (CFAS) (EC 2.1.1.79).[6] CFAS is a soluble, peripheral membrane protein that associates with the inner membrane of bacteria.[4] Structural and functional studies have revealed that bacterial CFAS enzymes are typically homodimers, with each subunit comprising an N-terminal domain involved in membrane binding and a C-terminal catalytic domain.[4][7] Dimerization is essential for the enzyme's catalytic efficiency.[7]
The Catalytic Mechanism
The enzymatic reaction involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis double bond of an unsaturated fatty acyl chain within a phospholipid molecule.[5] The reaction proceeds via a carbocation intermediate.[8] A critical component of the active site is a bicarbonate ion, which is essential for activity and is thought to act as a general base in the deprotonation step following the methyl transfer.[5]
The proposed mechanism is as follows:
-
Binding of Substrates: The reaction is believed to follow an ordered Bi-Bi mechanism, with SAM binding to the enzyme first, followed by the phospholipid substrate.[9]
-
Methylene Transfer: The cis double bond of the unsaturated fatty acyl chain performs a nucleophilic attack on the electrophilic methyl group of SAM. This step is considered to be at least partially rate-limiting.[4]
-
Carbocation Intermediate Formation: This attack results in the formation of a carbocation intermediate and S-adenosyl-L-homocysteine (SAH).
-
Ring Closure: The tightly bound bicarbonate ion abstracts a proton, leading to the formation of the cyclopropane ring.[4]
-
Product Release: The cyclopropanated phospholipid and SAH are released from the enzyme.
Quantitative Enzyme Data
The kinetic parameters of CFAS have been studied in several bacteria. The following tables summarize some of the key quantitative data available for CFAS from Escherichia coli and Pseudomonas aeruginosa.
Table 1: Kinetic Parameters of CFA Synthases
| Enzyme Source | Substrate | Km | kcat | kcat/Km | Reference(s) |
| E. coli | S-Adenosyl-L-methionine | 90 µM | - | - | [8] |
| P. aeruginosa | S-Adenosyl-L-methionine | 68 µM | 13 min-1 | ~0.19 µM-1min-1 | [4] |
Note: kcat and Km for the phospholipid substrate are difficult to determine accurately due to the substrate being presented in a lipid bilayer.
Table 2: Substrate Specificity of E. coli CFA Synthase
| Phospholipid Head Group | Relative Activity | Notes | Reference(s) |
| Phosphatidylethanolamine | Active | Major phospholipid in E. coli | [10] |
| Phosphatidylglycerol | Active | Major phospholipid in E. coli | [10] |
| Cardiolipin | Active | Major phospholipid in E. coli | [10] |
| Phosphatidylcholine | Some activity | Not a major phospholipid in E. coli | [10] |
Note: E. coli CFAS shows a strong preference for unsaturated acyl chains with the double bond located 9 to 11 carbons from the carboxyl end of the fatty acid.[5]
Table 3: Inhibitors of E. coli CFA Synthase
| Inhibitor | Type of Inhibition | Ki | Reference(s) |
| Dioctylamine | Competitive (vs. phospholipid) | 130 nM | [9] |
| Sinefungin | - | IC50: 1-10 µM | [9] |
| S-Adenosyl-L-homocysteine analog | Bisubstrate analog | Apparent KI: 6 µM | [9] |
| Borate | Competitive (vs. bicarbonate) | - | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the purification of recombinant CFAS, the assay of its enzymatic activity, and the analysis of its products.
Purification of Recombinant His-tagged E. coli CFA Synthase
This protocol is adapted from methodologies described for the overexpression and purification of E. coli CFAS.[11]
Workflow Diagram:
Materials:
-
E. coli strain harboring a pET-based plasmid with a gene encoding His6-tagged CFAS.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole.
-
Dialysis Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol.
-
Ni-NTA affinity resin.
-
Sonicator.
-
High-speed centrifuge.
Procedure:
-
Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the E. coli expression strain.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Incubate the supernatant with 1-2 mL of pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle rocking.
-
Load the resin into a chromatography column and wash with 10 column volumes of Wash Buffer.
-
Elute the His-tagged CFAS with 5 column volumes of Elution Buffer.
-
Pool the elution fractions containing the protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration and assess purity by SDS-PAGE.
Coupled Spectrophotometric Assay for CFAS Activity
This assay continuously monitors the production of S-adenosyl-L-homocysteine (SAH), a product of the CFAS reaction. The SAH is converted to L-homocysteine, which is then quantified colorimetrically.
Materials:
-
Purified CFAS enzyme.
-
Phospholipid vesicles (e.g., E. coli polar lipid extract), extruded through a 100-nm membrane.
-
S-adenosyl-L-methionine (SAM).
-
S-adenosyl-L-homocysteine nucleosidase (SAHN).
-
S-ribosylhomocysteinase (LuxS).
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM MgSO4.
-
Spectrophotometer capable of reading at 412 nm.
Procedure:
-
Prepare a reaction mixture in a microcuvette containing Assay Buffer, 1.6 mg/mL phospholipid vesicles, 1 mM SAM, 1 µM SAHN, and 10 µM LuxS.
-
Add DTNB to a final concentration of 2 mM.
-
Initiate the reaction by adding the purified CFAS enzyme to a final concentration of 1-5 µM.
-
Immediately monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of SAH production and thus CFAS activity.
-
Calculate the specific activity using the molar extinction coefficient of the TNB2- product (14,150 M-1cm-1).
Analysis of CFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the extraction of total lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Workflow Diagram:
Materials:
-
Chloroform, Methanol (B129727), Water (for Bligh-Dyer extraction).
-
0.5 M KOH in methanol.
-
14% Boron trifluoride (BF3) in methanol.
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable capillary column (e.g., polar cyanopropyl phase).
Procedure:
-
Lipid Extraction: Extract total lipids from the bacterial cell pellet or in vitro reaction mixture using the Bligh-Dyer method (chloroform:methanol:water).
-
Saponification: Dry the lipid extract under nitrogen. Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to hydrolyze the ester linkages and release the fatty acids.
-
Methylation: Cool the sample and add 2 mL of 14% BF3 in methanol. Heat at 100°C for 5 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).
-
FAME Extraction: Cool the sample and add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for GC-MS: Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS. Use a temperature program that effectively separates the different FAMEs. Identify the CFA-FAMEs based on their characteristic retention times and mass fragmentation patterns. Quantify using an internal standard.
Conclusion
The enzymatic synthesis of cyclopropane fatty acids by CFAS is a fascinating and physiologically important process in many bacteria. This guide has provided a comprehensive overview of the enzyme, its mechanism, and methods for its study. A thorough understanding of CFAS is critical for elucidating its role in bacterial stress response and pathogenesis. Furthermore, the development of potent and specific inhibitors of CFAS holds promise for the creation of new therapeutic agents to combat bacterial infections. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing our knowledge in this field.
References
- 1. Crystal structure of bacterial cyclopropane-fatty-acyl-phospholipid synthase with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropane-fatty-acyl-phospholipid synthase - Wikipedia [en.wikipedia.org]
- 7. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escherichia coli cyclopropane fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cyclopropaneoctanoic Acid in Food and Dairy Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of lipids characterized by a cyclopropane ring within their aliphatic chain. While not naturally present in human tissues, they are ingested through the consumption of certain foods, primarily dairy products and bovine meat. The most common CPFAs found in the human diet are dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) and lactobacillic acid (cis-11,12-methyleneoctadecanoic acid). Their presence in the food chain is of growing interest to researchers due to their microbial origin and potential physiological effects. This technical guide provides a comprehensive overview of the presence of cyclopropaneoctanoic acid and related CPFAs in food and dairy products, detailing their origins, analytical detection methods, and biosynthetic pathways.
Occurrence and Quantitative Data in Food and Dairy Products
The primary source of CPFAs in the food supply is through the consumption of products from ruminants, particularly cows, that have been fed silage.[1] During the ensiling process, lactic acid bacteria (LAB) produce CPFAs as a mechanism to adapt to the stressful, acidic environment of the silage. These CPFAs are then incorporated into the milk and meat of the animals.
The concentration of CPFAs in food products can vary significantly depending on the animal's diet and the processing of the food product. The following table summarizes quantitative data on CPFA content in various food and dairy products.
| Food Product | CPFA Concentration (mg/100g of product) | CPFA Concentration (mg/kg of fat) | Key CPFAs Detected | Reference(s) |
| Grana Padano Cheese | 9.0 - 30.0 | 300 - 830 | Dihydrosterculic acid, Lactobacillic acid | [1][2] |
| Whole Cow Milk (UHT) | - | 778 - 844 (mg/100g total fat) | Dihydrosterculic acid, Lactobacillic acid | [1] |
| Various Cheeses | - | 200 - 1000 | Dihydrosterculic acid, Lactobacillic acid | [3][4][5] |
| Bovine Meat | 0.7 - 4.0 | - | Dihydrosterculic acid, Lactobacillic acid | [1] |
| Human Breast Milk | ~0.4 (mg/100mL) | - | Dihydrosterculic acid | [6] |
Experimental Protocols for Analysis
The accurate detection and quantification of CPFAs in complex food matrices require specialized analytical techniques. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS method developed by Caligiani et al. (2016) is a widely referenced protocol for the quantification of CPFAs in cheese and other dairy products.[2][6] The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction:
-
A representative sample of the food product is homogenized.
-
Lipids are extracted using a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) (2:1, v/v).
-
The mixture is centrifuged and filtered to separate the lipid-containing organic phase.
-
The solvent is evaporated to obtain the total lipid extract.
2. Fatty Acid Methyl Ester (FAME) Derivatization:
-
The extracted fat (approximately 200 mg) is dissolved in hexane (B92381) (5 mL).
-
A solution of potassium hydroxide (B78521) (KOH) in methanol (10%, 0.2 mL) is added, and the mixture is vigorously shaken for 1 minute to achieve transesterification.[7]
-
The upper hexane layer containing the FAMEs is collected for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME separation (e.g., a low-polarity column).
-
Injection: A small volume (e.g., 1 µL) of the FAME extract is injected in split mode.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their volatility. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operated in both full scan and selected ion monitoring (SIM) modes.
-
Full Scan Mode: Used for the initial identification of FAMEs based on their mass spectra.
-
SIM Mode: Used for accurate quantification by monitoring characteristic ions of the target CPFAs (e.g., m/z 278 and the molecular ion at m/z 310 for dihydrosterculic acid methyl ester).[1]
-
-
Quantification: The concentration of CPFAs is determined by comparing the peak areas of the analytes to that of an internal standard.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
¹H NMR spectroscopy offers a rapid and non-destructive alternative for the quantification of total CPFAs. This method relies on the unique chemical shift of the protons in the cyclopropane ring.
1. Sample Preparation:
-
The fat is extracted from the food sample as described for the GC-MS method.
-
A known amount of the extracted fat (e.g., 100 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
An internal standard with a known concentration and a distinct NMR signal is added for quantification.
2. ¹H NMR Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).
-
The acquisition parameters are optimized to ensure accurate quantification, including a sufficient number of scans for a good signal-to-noise ratio.
-
The characteristic signal for the cis-methylene protons of the cyclopropane ring, which appears in the upfield region of the spectrum (around -0.34 ppm), is used for quantification.[5][8]
3. Quantitative Analysis:
-
The integral of the CPFA signal is compared to the integral of the known internal standard to calculate the total CPFA concentration.
Biosynthesis of this compound in Bacteria
Cyclopropane fatty acids are synthesized in bacteria from unsaturated fatty acids already incorporated into membrane phospholipids. The key enzyme in this process is cyclopropane fatty acid synthase (CFAS).
The biosynthesis can be summarized in the following steps:
-
Substrate: The substrate for CFAS is an unsaturated fatty acyl chain of a phospholipid embedded in the bacterial membrane. The two primary precursors are oleic acid (cis-9,10-octadecenoic acid) and vaccenic acid (cis-11,12-octadecenoic acid).
-
Methyl Donor: S-adenosyl-L-methionine (SAM) serves as the donor of the methylene (B1212753) group that forms the cyclopropane ring.[9][10][11]
-
Enzymatic Reaction: The CFAS enzyme catalyzes the transfer of the methylene group from SAM to the double bond of the unsaturated fatty acid. The proposed mechanism involves the nucleophilic attack of the double bond on the methyl group of SAM, leading to the formation of a carbocation intermediate.[4] A subsequent deprotonation, facilitated by a bicarbonate ion in the enzyme's active site, results in the formation of the cyclopropane ring.[9]
-
Products: The reaction yields a phospholipid containing a cyclopropane fatty acid (dihydrosterculic acid from oleic acid, or lactobacillic acid from vaccenic acid) and S-adenosyl-L-homocysteine (SAH).
Experimental Workflow for Studying CPFA Biosynthesis
Biosynthetic Pathway of Dihydrosterculic Acid
Conclusion
This compound and related CPFAs are microbial metabolites that enter the human diet primarily through the consumption of dairy products and meat from animals fed silage. Their presence can be reliably detected and quantified using GC-MS and ¹H NMR spectroscopy. The biosynthesis of these unique fatty acids in bacteria is a well-characterized enzymatic process involving the transfer of a methylene group from S-adenosyl-L-methionine to an unsaturated fatty acid. Further research is warranted to fully elucidate the potential physiological effects of dietary CPFAs in humans. This guide provides a foundational technical overview for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in this emerging area of lipid research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR | Semantic Scholar [semanticscholar.org]
- 4. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Physiological Effects of Cyclopropaneoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropaneoctanoic acid, a unique fatty acid characterized by a cyclopropane (B1198618) ring within its aliphatic chain, has garnered increasing interest in the scientific community. While prevalent in bacteria and plants as a component of cyclopropane fatty acids (CFAs), its presence and physiological effects in mammals are an emerging area of research. This technical guide provides a comprehensive overview of the known physiological effects of this compound, with a particular focus on its most studied derivative in humans, this compound 2-hexyl (CPOA2H). The document details its impact on lipid metabolism, outlines the experimental protocols used to elucidate these effects, and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its cellular mechanisms.
Core Physiological Effects
The primary physiological effects of this compound observed in mammalian systems revolve around the regulation of lipid metabolism, particularly in hepatic cells. The presence of CPOA2H has been identified in human adipose tissue and serum, with elevated levels correlating with conditions of hypertriglyceridemia.[1]
Modulation of Lipid Metabolism
In vitro studies utilizing the human hepatocyte cell line, HepG2, have demonstrated that CPOA2H can significantly upregulate the expression of genes involved in lipid synthesis.[2] The most notable of these is the substantial increase in the expression of the fatty acid synthase (FASN) gene.[2] FASN is a critical enzyme in the de novo synthesis of fatty acids. This upregulation of lipogenic genes suggests a potential mechanism by which CPOA2H may contribute to the pathophysiology of hypertriglyceridemia.[2]
The proposed mechanism for this upregulation involves the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. While direct binding of CPOA2H to SREBP-1c has not yet been definitively shown, the significant increase in the expression of its primary target gene, FASN, strongly implicates the involvement of this pathway.
Potential Influence on Inflammatory Pathways and Enzyme Activity
Some evidence suggests that cyclopropane fatty acids, as a class, may influence inflammatory pathways and the activity of certain enzymes. These potential effects include the modulation of cyclooxygenase (COX) and protein kinase C (PKC) activity. However, direct experimental evidence specifically for this compound is still limited, and further research is required to substantiate these claims and elucidate the underlying mechanisms.
Quantitative Data
The following tables summarize the key quantitative findings related to the presence and effects of this compound 2-hexyl (CPOA2H).
Table 1: Concentration of CPOA2H in Human Tissues
| Tissue | Concentration (% of total fatty acids) | Reference |
| Adipose Tissue | ~0.4% | [3] |
| Serum | ~0.2% | [3] |
Table 2: Effect of CPOA2H on Gene Expression in HepG2 Cells
| Gene | Fold Increase in mRNA Level | Reference |
| Fatty Acid Synthase (FASN) | Nearly 20-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological effects.
Protocol 1: Quantification of this compound 2-Hexyl in Human Adipose Tissue and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methodology described by Sledzinski T, et al. (2013).[3]
1. Lipid Extraction:
-
Homogenize adipose tissue samples or take serum samples.
-
Extract total lipids using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Wash the lipid extract with a 0.9% NaCl solution.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipid residue with 0.5 M KOH in methanol at 60°C for 30 minutes.
-
Methylate the resulting free fatty acids by adding 14% boron trifluoride in methanol and incubating at 60°C for 30 minutes.
-
Stop the reaction by adding water and extract the FAMEs with hexane.
3. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled with a mass spectrometer.
-
GC Column: Use a capillary column suitable for FAME separation (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 10 min.
-
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
Identify CPOA2H methyl ester based on its retention time and mass spectrum compared to a known standard.
Protocol 2: Analysis of Fatty Acid Synthase (FASN) Gene Expression in HepG2 Cells
This protocol is based on the study by Czumaj A, et al. (2018).[2]
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with specific concentrations of CPOA2H (e.g., in the range of 1-10 µM, reflecting physiological concentrations found in patients with metabolic diseases) or vehicle control (e.g., ethanol) for 24 hours.
2. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
3. Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green-based master mix.
-
Primer Sequences for Human FASN: (Specific primer sequences should be designed or obtained from published literature and validated for specificity and efficiency).
-
Forward Primer: 5'-...-3'
-
Reverse Primer: 5'-...-3'
-
-
Primer Sequences for a Housekeeping Gene (e.g., GAPDH):
-
Forward Primer: 5'-...-3'
-
Reverse Primer: 5'-...-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FASN and the housekeeping gene in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the physiological effects of this compound.
Caption: Proposed signaling pathway of CPOA2H-induced lipogenesis in hepatocytes.
References
- 1. This compound 2-Hexyl Upregulates the Expression of Genes Responsible for Lipid Synthesis and Release in Human Hepatic HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Cyclopropaneoctanoic Acid: A Key Indicator of Bacterial Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic and often harsh environments bacteria inhabit, the ability to adapt is paramount to survival. One of the key adaptive strategies employed by a wide range of bacteria is the modification of their cell membrane composition. A crucial aspect of this adaptation is the synthesis of cyclopropane (B1198618) fatty acids (CFAs), such as cyclopropaneoctanoic acid. These unique fatty acids, characterized by a three-carbon ring within their acyl chain, play a significant role in protecting bacteria from various environmental insults. The level of CFAs in the bacterial membrane is a sensitive indicator of the physiological state of the cell, making it a valuable biomarker for stress. This technical guide provides a comprehensive overview of this compound and other CFAs as indicators of bacterial stress, detailing the underlying biochemical pathways, methodologies for their quantification, and their significance in the context of bacterial physiology and pathogenesis.
The Role and Synthesis of Cyclopropane Fatty Acids in Bacteria
Cyclopropane fatty acids are formed by the post-synthetic modification of unsaturated fatty acid (UFA) precursors already incorporated into membrane phospholipids (B1166683).[1] This conversion is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase), encoded by the cfa gene.[2] The reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an UFA, forming a cyclopropane ring.[3] The two most common CFAs in bacteria are lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), derived from vaccenic acid (cis-11-octadecenoic acid), and dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), derived from oleic acid (cis-9-octadecenoic acid).
The presence of CFAs in the cell membrane alters its physicochemical properties. The cyclopropane ring increases the steric hindrance and packing density of the lipid acyl chains, which is thought to decrease membrane fluidity and permeability. This modification is particularly important as bacteria enter the stationary phase of growth and in response to various stress conditions, including:
-
Acid Stress: Increased CFA content is a well-documented response to low pH in many bacteria, including Escherichia coli and Salmonella enterica.[1][4] The less permeable membrane helps to reduce the influx of protons, thereby maintaining the intracellular pH.[1]
-
Oxidative Stress: In some bacteria, such as Salmonella enterica, CFAs contribute to resistance against oxidative stress, potentially by protecting the membrane lipids from peroxidation.[1]
-
Other Stresses: The synthesis of CFAs has also been linked to tolerance against high temperature, high pressure, and certain organic solvents.[5][6][7]
Quantitative Analysis of Cyclopropane Fatty Acids under Stress
The relative abundance of CFAs in bacterial membranes can be quantified using gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). The following tables summarize quantitative data from various studies, illustrating the changes in CFA composition in response to different stress conditions.
Table 1: Fatty Acid Composition of Escherichia coli in Response to Growth Phase and Acid Stress
| Fatty Acid | Exponential Phase (%) | Stationary Phase (%) |
| Palmitic acid (16:0) | 28.5 | 30.1 |
| Palmitoleic acid (16:1) | 22.1 | 4.2 |
| cis-9,10-Methylenehexadecanoic acid (C17:0cyc) | 0.0 | 17.5 |
| Vaccenic acid (18:1) | 27.3 | 10.2 |
| Lactobacillic acid (C19:0cyc) | 0.0 | 20.3 |
Data extracted and compiled from multiple sources. Actual percentages can vary based on strain and specific growth conditions.
Table 2: Fatty Acid Composition of Salmonella enterica serovar Typhimurium Wild-Type vs. cfa Mutant in Stationary Phase
| Fatty Acid | Wild-Type (%) | cfa Mutant (%) |
| Myristic acid (14:0) | 4.5 | 4.1 |
| Palmitic acid (16:0) | 24.1 | 23.5 |
| Palmitoleic acid (16:1) | 2.2 | 22.1 |
| cis-9,10-Methylenehexadecanoic acid (C17:0cyc) | 19.7 | 0.2 |
| Stearic acid (18:0) | 1.8 | 1.6 |
| Oleic/Vaccenic acid (18:1) | 11.2 | 28.3 |
| Lactobacillic acid (C19:0cyc) | 20.1 | 0.2 |
| Total CFAs | 39.8 | 0.4 |
Source: Adapted from Kim, B. H., et al. (2005). The cfa gene of Salmonella enterica serovar Typhimurium is responsible for cyclopropane fatty acid synthesis and resistance to acid shock. Journal of microbiology, 43(2), 129-136.[1]
Table 3: Fatty Acid Composition of Pseudomonas putida DOT-T1E in Exponential vs. Stationary Phase
| Fatty Acid | Exponential Phase (%) | Stationary Phase (%) |
| Palmitic acid (16:0) | 29.4 ± 1.2 | 30.5 ± 0.9 |
| Palmitoleic acid (16:1) | 28.1 ± 0.8 | 1.5 ± 0.2 |
| cis-9,10-Methylenehexadecanoic acid (C17:0cyc) | 0.5 ± 0.1 | 23.4 ± 1.1 |
| Stearic acid (18:0) | 3.2 ± 0.3 | 3.8 ± 0.4 |
| Oleic/Vaccenic acid (18:1) | 25.8 ± 1.5 | 1.9 ± 0.3 |
| Lactobacillic acid (C19:0cyc) | 0.3 ± 0.1 | 26.7 ± 1.3 |
Source: Adapted from Pini, C. V., et al. (2009). Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E. Microbial biotechnology, 2(2), 253-261.[6][7]
Signaling Pathways Regulating CFA Synthesis
The expression of the cfa gene is tightly regulated in response to environmental cues. A key regulator is the alternative sigma factor RpoS (σS), which is the master regulator of the general stress response in many Gram-negative bacteria.[8] Under conditions of stress or upon entry into stationary phase, RpoS levels increase, leading to the transcription of a suite of stress-response genes, including cfa.
In addition to transcriptional regulation by RpoS, cfa expression is also modulated at the post-transcriptional level by small non-coding RNAs (sRNAs).[9] Several sRNAs have been identified that directly interact with the 5' untranslated region (5' UTR) of the cfa mRNA to either enhance or repress its stability and translation.
-
Activating sRNAs: RydC and ArrS have been shown to stabilize the cfa mRNA, likely by masking an RNase E cleavage site within the 5' UTR.[9][10][11] This protection from degradation leads to increased levels of CFA synthase and consequently, a higher proportion of CFAs in the membrane.
-
Repressing sRNA: CpxQ, on the other hand, binds to a different site on the cfa mRNA and promotes its degradation, thereby reducing CFA synthesis.[9]
The interplay between these transcriptional and post-transcriptional regulatory mechanisms allows bacteria to fine-tune their membrane composition in response to a complex array of environmental signals.
Experimental Protocols
The accurate quantification of this compound and other CFAs is critical for their use as stress biomarkers. The following section provides a detailed methodology for the analysis of bacterial fatty acids by GC-MS, a widely adopted and reliable technique.
Workflow for FAME Analysis
Detailed Methodology for FAME Analysis
This protocol is a consolidated procedure based on established methods for bacterial fatty acid analysis.[8][12][13][14][15]
1. Cell Harvesting and Preparation
-
Grow bacterial cultures under the desired stress and control conditions to the appropriate growth phase (typically stationary phase for maximal CFA content).
-
Harvest approximately 40-50 mg of bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and centrifuge again.
-
Carefully remove the supernatant. The cell pellet can be processed immediately or stored at -80°C.
2. Saponification
-
To the cell pellet in a clean glass tube with a Teflon-lined screw cap, add 1.0 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water).[12]
-
Vortex briefly to resuspend the cells.
-
Heat the sealed tube in a boiling water bath (100°C) for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating.[12]
-
Cool the tube to room temperature.
3. Methylation (Acid-Catalyzed)
-
Add 2.0 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol) to the cooled saponified sample.[12]
-
Seal the tube and vortex briefly.
-
Heat the tube at 80°C for 10 ± 1 minutes.[12]
-
Rapidly cool the tube to room temperature.
4. Extraction
-
Add 1.25 mL of extraction solvent (200 mL hexane, 200 mL methyl tert-butyl ether) to the methylated sample.[12]
-
Seal the tube and mix by gentle inversion for 10 minutes.
-
Allow the phases to separate. The upper, organic phase contains the FAMEs.
5. Sample Cleanup
-
Carefully transfer the upper organic phase to a new clean glass tube.
-
Add 3.0 mL of base wash solution (10.8 g NaOH in 900 mL deionized water) to the extracted FAMEs.[12]
-
Seal the tube and mix by gentle inversion for 5 minutes.
-
Allow the phases to separate.
-
Transfer the upper, organic phase containing the purified FAMEs to a GC vial for analysis.
6. GC-MS Analysis
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column, such as a 25 m x 0.2 mm phenyl methyl silicone fused silica (B1680970) capillary column, is commonly used.[12]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless or split injection of 1-2 µL of the FAME extract.
-
Temperature Program: A typical temperature program starts at a lower temperature and ramps up to a higher temperature to separate the FAMEs based on their boiling points. For example, an initial temperature of 170°C, ramped at 5°C/minute to 270°C.[12]
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards and reference libraries. Cyclopropane fatty acid methyl esters have characteristic mass spectral fragmentation patterns that aid in their identification.
-
Note on Acid vs. Base Catalysis for Methylation:
-
Acid-catalyzed methylation , as described above, is robust and methylates both esterified and free fatty acids. However, strong acidic conditions can potentially degrade cyclopropane rings, though the described method is widely used and generally considered reliable.[16]
-
Base-catalyzed transesterification (e.g., using sodium methoxide (B1231860) in methanol) is a milder method that primarily converts esterified fatty acids (from phospholipids and triglycerides) to FAMEs.[13] It is less likely to alter the cyclopropane ring structure but will not methylate free fatty acids.[16] The choice of method may depend on the specific research question and the expected composition of the lipid sample.
Conclusion and Future Perspectives
The analysis of this compound and other CFAs provides a powerful tool for assessing the physiological state of bacteria and their response to environmental stress. The quantitative changes in CFA levels serve as a reliable indicator of the activation of bacterial stress response pathways. For researchers in basic microbiology, this provides insights into the adaptive mechanisms of bacteria. For professionals in drug development, understanding the role of CFAs in bacterial survival and virulence may open new avenues for antimicrobial strategies. For instance, inhibitors of CFA synthase could potentially be developed as adjuvants to existing antibiotics, rendering pathogenic bacteria more susceptible to treatment. As analytical techniques continue to improve in sensitivity and resolution, the utility of CFAs as biomarkers for bacterial stress is likely to expand, offering a more nuanced understanding of the intricate interplay between bacteria and their environment.
References
- 1. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sRNA-mediated activation of gene expression by inhibition of 5'-3’ exonucleolytic mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small RNA activates CFA synthase by isoform-specific mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 16. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of Cyclopropaneoctanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropaneoctanoic acids are a class of fatty acids characterized by the presence of a cyclopropane (B1198618) ring within their aliphatic chain. These unique structural motifs are found in various natural sources, notably in the lipids of certain bacteria and plants. The position and stereochemistry of the cyclopropane ring, as well as the branching of the octanoic acid chain, give rise to a variety of isomers, each with potentially distinct physicochemical properties and biological activities. A thorough structural characterization of these isomers is paramount for understanding their roles in biological systems and for their potential applications in drug development and as biomarkers. This guide provides a comprehensive overview of the key analytical techniques and experimental protocols for the elucidation of the structure of cyclopropaneoctanoic acid isomers.
Chromatographic Separation of Isomers
The separation of individual this compound isomers from complex mixtures is a critical first step in their characterization. Due to their similar physical properties, this often requires high-resolution chromatographic techniques.
Gas Chromatography (GC)
Gas chromatography, particularly capillary GC, is a powerful tool for the separation of the volatile methyl ester derivatives of cyclopropaneoctanoic acids. The choice of the stationary phase is crucial for achieving optimal separation.
Table 1: Comparison of GC Columns for FAME Analysis
| Stationary Phase | Polarity | Typical Application |
| HP-88 | High | Separation of cis/trans isomers of fatty acid methyl esters (FAMEs).[1] |
| DB-23 | High | General purpose for FAME analysis, good for separating based on degree of unsaturation.[2] |
| Supelcowax 10 | High | Separation of FAMEs, including those with complex structures.[3] |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can also be employed for the separation of this compound isomers, particularly for preparative scale purification. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Mass Spectrometry for Structure Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound isomers. When coupled with gas chromatography (GC-MS), it allows for the analysis of individual isomers separated from a mixture.
Electron Ionization (EI) Mass Spectrometry of Fatty Acid Methyl Esters (FAMEs)
Standard EI-MS of FAMEs provides information about the molecular weight and the overall fatty acid profile. However, the fragmentation pattern often does not allow for the unambiguous determination of the cyclopropane ring's position due to the delocalization of the charge.[4]
Derivatization for Positional Isomer Determination
To pinpoint the location of the cyclopropane ring, derivatization of the carboxylic acid group to a charge-localizing derivative is necessary. Picolinyl esters are highly effective for this purpose.[4][5][6]
The nitrogen atom in the picolinyl group directs fragmentation, leading to a series of diagnostic ions that allow for the precise localization of the cyclopropane ring along the fatty acid chain.[4][6]
Table 2: Key Mass Spectral Fragments of Picolinyl Esters of Cyclopropane Fatty Acids
| m/z | Interpretation |
| 92, 108, 151, 164 | Characteristic ions of the picolinyl ester group.[4] |
| Series of ions with 14 amu difference | Cleavage between successive methylene (B1212753) groups in the alkyl chain.[5] |
| Diagnostic ions around the cyclopropane ring | Cleavage on either side of the cyclopropane ring, allowing for its localization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the stereochemistry of the cyclopropane ring. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
The protons on the cyclopropane ring have characteristic chemical shifts in the upfield region of the spectrum, typically between -0.3 and 0.7 ppm.[7] The coupling constants between the cyclopropyl (B3062369) protons can provide information about their relative stereochemistry (cis or trans).
¹³C NMR Spectroscopy
The carbon atoms of the cyclopropane ring also exhibit unique chemical shifts, generally appearing at high field in the ¹³C NMR spectrum.[8] The chemical shifts are sensitive to the substitution pattern on the ring.
Table 3: Typical NMR Chemical Shifts for Cyclopropane Rings in Fatty Acids
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (ring protons) | -0.3 to 0.7 | Highly shielded environment.[7] |
| ¹³C (ring carbons) | -3 to 20 | Upfield chemical shifts are characteristic.[8] |
X-ray Crystallography
Experimental Protocols
Preparation of Fatty Acid Methyl Esters (FAMEs)
Objective: To convert fatty acids into their more volatile methyl esters for GC-MS analysis.
Protocol:
-
Approximately 25 mg of the lipid sample is mixed with 1 mL of a 4% (v/v) solution of sulfuric acid in methanol (B129727) in a sealed test tube.[1]
-
The mixture is heated at 85°C for 1 hour with stirring.[1]
-
After cooling, 1 mL of distilled water and 1 mL of hexane (B92381) are added, and the mixture is vortexed.[1]
-
The mixture is centrifuged to separate the layers, and the upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]
Picolinyl Ester Derivatization for MS Analysis
Objective: To derivatize fatty acids to picolinyl esters for the determination of the cyclopropane ring position by MS.
Protocol:
-
The fatty acid sample is converted to its acid chloride by reaction with thionyl chloride.[4]
-
The resulting acid chloride is then reacted with 3-pyridylcarbinol (3-picolyl alcohol) to form the picolinyl ester.[4]
-
The picolinyl ester derivative is then purified and analyzed by GC-MS.
GC-MS Analysis of FAMEs
Objective: To separate and identify this compound isomers.
Protocol:
-
Gas Chromatograph: Agilent 7890A or equivalent.[12]
-
Column: HP-88 (60 m × 250 μm × 0.2 μm) or equivalent high-polarity column.[1]
-
Carrier Gas: Helium at a constant flow rate of 0.6-1.0 mL/min.[1][13]
-
Oven Temperature Program:
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.[1][3]
-
Data Analysis: Mass spectra are compared with libraries (e.g., NIST) and fragmentation patterns are analyzed to identify isomers.[1][3]
Visualization of Key Processes
Biosynthesis of Cyclopropane Fatty Acids in Bacteria
The biosynthesis of cyclopropane fatty acids in bacteria involves the enzymatic transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid already incorporated into a phospholipid in the cell membrane. This process is catalyzed by cyclopropane fatty acid synthase.[14][15][16]
Caption: Biosynthesis of cyclopropane fatty acids in bacterial membranes.
General Workflow for Structural Characterization
The comprehensive structural characterization of this compound isomers follows a logical workflow, from initial separation to detailed spectroscopic analysis.
Caption: Workflow for the structural characterization of isomers.
Conclusion
The structural characterization of this compound isomers is a multifaceted process that requires the application of a suite of advanced analytical techniques. High-resolution chromatography is essential for the initial separation of isomers. Subsequent analysis by mass spectrometry, particularly with the use of picolinyl ester derivatives, is crucial for determining the position of the cyclopropane ring. NMR spectroscopy provides invaluable information on the carbon skeleton and stereochemistry. While X-ray crystallography offers the most definitive structural information, its application may be limited by the ability to obtain suitable crystals. By following the detailed protocols and integrated workflow outlined in this guide, researchers can achieve a comprehensive and unambiguous structural elucidation of this compound isomers, paving the way for a deeper understanding of their biological significance and potential applications.
References
- 1. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 2. pnas.org [pnas.org]
- 3. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - GC-MS analysis of fatty acid picolinyl ester derivatives. - Public Library of Science - Figshare [plos.figshare.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 16. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Analysis of Cyclopropaneoctanoic Acid Analytical Standards
Introduction
Cyclopropaneoctanoic acid and other cyclopropane (B1198618) fatty acids (CPFAs) are important molecules found in various biological systems, from bacterial cell membranes to human tissues.[1][2][3] Their unique chemical structure, containing a cyclopropane ring, imparts specific physicochemical properties to the membranes they inhabit and has been correlated with virulence in some pathogens.[4] Accurate quantification of these fatty acids is crucial for understanding their biological roles and for potential applications in drug development and as biomarkers. The availability of high-purity analytical standards is a prerequisite for reliable quantification.
These application notes provide detailed protocols for the chemical synthesis of this compound analytical standards and for their subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Part 1: Chemical Synthesis of this compound
The synthesis of this compound is typically achieved by the cyclopropanation of a corresponding unsaturated fatty acid. The Simmons-Smith reaction and its modifications are widely used for this purpose due to their stereospecificity and reliability.[5][6][7]
Logical Workflow for the Synthesis of 2-octylthis compound (Dihydrosterculic acid)
Caption: Workflow for the synthesis of dihydrosterculic acid.
Experimental Protocol: Synthesis via Simmons-Smith Reaction
This protocol describes the synthesis of 2-octylthis compound (dihydrosterculic acid) starting from oleic acid, a common unsaturated fatty acid precursor.
Step 1: Esterification of Oleic Acid
-
Reaction Setup: In a round-bottom flask, dissolve oleic acid (1 equivalent) in methanol (excess).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Reflux the mixture for 2-4 hours.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl oleate.
Step 2: Cyclopropanation (Furukawa Modification of Simmons-Smith Reaction) [6][7]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl oleate (1 equivalent) in an anhydrous solvent like 1,2-dichloroethane.
-
Reagent Addition: Cool the solution in an ice bath. Add diethylzinc (B1219324) (Et₂Zn, ~2 equivalents) dropwise, followed by the slow, dropwise addition of diiodomethane (B129776) (CH₂I₂, ~2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl dihydrosterculate, can be purified by column chromatography on silica (B1680970) gel.
Step 3: Hydrolysis to the Free Fatty Acid
-
Saponification: Dissolve the purified methyl dihydrosterculate in a solution of potassium hydroxide (B78521) (KOH) in methanol/water.
-
Reaction: Heat the mixture at reflux for 1-2 hours to hydrolyze the ester.
-
Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute with water and acidify with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
Extraction: Extract the free fatty acid into an organic solvent such as hexane (B92381) or diethyl ether.
-
Final Steps: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the final product, 2-octylthis compound.
Part 2: Analytical Protocols for this compound
Accurate quantification of the synthesized standard requires validated analytical methods. GC-MS and HPLC are two common and powerful techniques for this purpose.[8][9]
Logical Workflow for Analytical Quantification
Caption: General workflow for the analysis of cyclopropane fatty acids.
Protocol 1: GC-MS Analysis
GC-MS is a highly sensitive and specific technique for fatty acid analysis, but it requires the conversion of the non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs).[8][10]
1. Sample Preparation (Derivatization to FAMEs)
-
Reaction: To a known amount of the purified this compound standard (or an extracted lipid sample), add a solution of 2% sulfuric acid in methanol.
-
Incubation: Seal the reaction vial and heat at 80°C for 1 hour.
-
Extraction: After cooling, add water and hexane to the vial. Vortex thoroughly to extract the FAMEs into the upper hexane layer.
-
Collection: Carefully transfer the hexane layer to a clean GC vial for analysis.
2. GC-MS Instrumental Parameters
| Parameter | Typical Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[8] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min[8] |
| Injector Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min[8] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Protocol 2: HPLC Analysis
HPLC can be used to analyze free fatty acids directly, though derivatization may be employed to enhance detection sensitivity, especially for UV or fluorescence detectors.[11][12][13][14]
1. Sample Preparation
-
Direct Analysis: Dissolve a known amount of the this compound standard in the mobile phase or a compatible solvent.
-
Derivatization (Optional, for UV detection): React the carboxylic acid with a UV-active derivatizing agent (e.g., p-bromophenacyl bromide) to improve detection at higher wavelengths.[8]
2. HPLC Instrumental Parameters
| Parameter | Typical Setting |
| Instrument | High-Performance Liquid Chromatograph with UV or MS detector |
| Column | Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water, with an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)[11][15] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40°C |
| Detector | UV at 210 nm (for underivatized acids) or Mass Spectrometer (ESI, negative ion mode)[15] |
| Injection Volume | 10-20 µL |
Data Presentation: Method Performance Comparison
The following table summarizes typical performance characteristics for the GC-MS and HPLC methods for fatty acid analysis, which can be used as a benchmark when validating the analysis of the synthesized this compound standard.
| Parameter | GC-MS (SIM mode) | HPLC-UV |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL[14] | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.12 µg/mL[14] | ~0.5 µg/mL |
| Linearity (r²) | >0.999[14] | >0.998 |
| Precision (RSD%) | < 5%[14] | < 5% |
| Specificity | High (based on retention time and mass spectrum) | Moderate (based on retention time and UV spectrum) |
| Derivatization | Mandatory | Optional, but often required for sensitivity |
Biosynthesis of Cyclopropane Fatty Acids
In biological systems, cyclopropane fatty acids are synthesized from unsaturated fatty acids already incorporated into phospholipids (B1166683) within the cell membrane. This conversion is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase), which uses S-adenosyl-L-methionine (SAM) as the methylene (B1212753) donor.[1][4]
Caption: Biosynthesis of cyclopropane fatty acids from unsaturated precursors.
References
- 1. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 13. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 15. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Derivatization of Cyclopropaneoctanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropaneoctanoic acid, a fatty acid containing a cyclopropane (B1198618) ring, is a molecule of increasing interest in various fields of research, including microbiology and clinical diagnostics. Its analysis by gas chromatography-mass spectrometry (GC-MS) requires a crucial sample preparation step known as derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[1][2] Proper derivatization is essential for achieving accurate and reproducible quantification of this compound in complex biological matrices.
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. It covers the most common and effective derivatization techniques, including esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
Derivatization Strategies for this compound
The primary goal of derivatization for the GC-MS analysis of this compound is to convert the polar carboxyl group into a less polar, more volatile functional group. The two most widely employed strategies are esterification and silylation.
1. Esterification to Fatty Acid Methyl Esters (FAMEs)
This is the most common approach for the analysis of fatty acids, including those with a cyclopropane moiety.[1][3] The carboxyl group is converted to a methyl ester, significantly increasing the volatility of the molecule. Several reagents can be used for this purpose.
-
Boron Trifluoride (BF₃) in Methanol (B129727): A widely used and effective reagent for preparing FAMEs.[2][4] The reaction is typically carried out at elevated temperatures.
-
Methanolic Hydrochloric Acid (HCl): An alternative to BF₃-methanol, this reagent is also effective for transesterification and esterification.[5]
-
(Trimethylsilyl)diazomethane (TMS-diazomethane): A powerful methylating agent that reacts rapidly at room temperature.[3]
2. Silylation to Trimethylsilyl (TMS) Esters
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl group. This method is also effective in increasing volatility.[2][6]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A common silylating reagent that reacts with carboxylic acids to form TMS esters.[6][7] It is often used with a catalyst such as trimethylchlorosilane (TMCS).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another popular silylating agent with similar reactivity to BSTFA.[6]
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is a widely accepted method for the preparation of FAMEs.[2]
Materials:
-
Sample containing this compound (e.g., lipid extract)
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place the dried sample (e.g., 1 mg of lipid extract) into a glass reaction vial.
-
Add 1 mL of 14% BF₃-methanol solution to the vial.
-
Cap the vial tightly and heat at 60-100°C for 15-60 minutes.[1][2]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol describes the formation of TMS esters.[6]
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place the dried sample into a glass reaction vial.
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.[7]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[7]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Data Presentation
The choice of derivatization method can influence the efficiency and reproducibility of the analysis. The following tables summarize quantitative data from studies comparing different derivatization methods for fatty acids. While not specific to this compound in all cases, these data provide a valuable reference for expected performance.
Table 1: Comparison of Derivatization Method Efficiency and Reproducibility for Fatty Acids
| Derivatization Method | Analyte | Derivatization Efficiency (%) | Reproducibility (RSD %) | Reference |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) | Fatty Acids | High | Low | [8] |
| NaOEt and BSTFA | Fatty Acids | Moderate | Moderate | [8] |
| KOH and BSTFA | Fatty Acids | Moderate | Moderate | [8] |
| Acid-Catalyzed Methylation (ACM) | Fatty Acids | Moderate | Moderate | [8] |
| Automated Acid-Catalyzed (BF₃) | Fatty Acid Standard | 103 (Recovery) | 1.0 | [1] |
| Automated Base-Catalyzed | Fatty Acid Standard | 94 (Recovery) | 3.1 | [1] |
Table 2: GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | [9] |
| Carrier Gas | Helium | [9] |
| Inlet Temperature | 250°C | [9] |
| Oven Program | 100°C (2 min), then 10°C/min to 250°C (hold 5 min) | [9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [10] |
| Ionization Energy | 70 eV | [9] |
| Mass Range | m/z 50-550 | [10] |
| Key Fragment Ions for this compound methyl ester | m/z 74, 87, 101, 115, 129, 143, 157, 171, 185, 199, 213, 227, 241, 255, 269, 283, 297 (M+) | [10][11][12][13][14] |
Table 3: Quantitative Performance Data for Cyclopropane Fatty Acid Analysis in Cheese
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 60 mg/kg of cheese fat | [15] |
| Limit of Quantitation (LOQ) | 200 mg/kg of cheese fat | [15] |
Mandatory Visualization
Caption: Derivatization workflow for GC-MS analysis.
Caption: Logical relationship of the derivatization process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 2-[(2-pentylcyclopropyl)methyl]-, methyl ester, trans,trans- - SpectraBase [spectrabase.com]
- 12. This compound, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound, 2-octyl-, methyl ester, (1R,2S)- | C20H38O2 | CID 11381345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cyclopropaneoctanoic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of cyclopropaneoctanoic acid and other cyclopropane (B1198618) fatty acids (CPFAs) in various biological matrices. The protocols are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for lipid analysis.
Introduction
This compound is a fatty acid containing a cyclopropane ring within its structure. Such fatty acids are found in bacteria and have been identified in mammalian tissues, including human adipose tissue and serum.[1] Their presence in human samples can be indicative of dietary intake or the activity of gut microbiota. Accurate quantification of this compound is crucial for understanding its biological roles and its potential as a biomarker.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related compounds in biological matrices as reported in the literature.
Table 1: Concentration of this compound 2-Hexyl in Human and Rat Tissues
| Biological Matrix | Species | Concentration (% of total fatty acids) |
| Adipose Tissue | Human | ~0.4% |
| Serum | Human | ~0.2% |
| Adipose Tissue & Serum | Rat | Comparable to humans |
Data extracted from a study on the identification of cyclopropane fatty acids in human adipose tissue and serum.[1]
Table 2: Method Performance for the Quantification of Cyclopropane Fatty Acids (CPFAs) by GC-MS in Cheese Fat
| Parameter | Value |
| Limit of Detection (LOD) | 60 mg/kg of cheese fat |
| Limit of Quantitation (LOQ) | 200 mg/kg of cheese fat |
This data is from a study developing a quantitative GC-MS method for CPFAs as markers for cheese authentication.[2]
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general workflow based on common practices for fatty acid analysis using GC-MS, which involves extraction of total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for volatility.
1. Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., adipose tissue, serum, plasma).
-
Extract total lipids using a suitable solvent system, such as a chloroform:methanol (B129727) mixture, following established methods like the Folch or Bligh-Dyer procedures.
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
-
-
Saponification and Methylation (to form FAMEs):
-
To the dried lipid extract, add a solution of methanolic potassium hydroxide (B78521) (e.g., 0.5 M).
-
Heat the mixture (e.g., at 80°C for 10 minutes) to saponify the lipids and release the fatty acids.[3]
-
Cool the sample to room temperature.
-
Add a methylating agent, such as boron trifluoride in methanol or methanolic HCl, and heat again to convert the free fatty acids to their corresponding methyl esters (FAMEs).
-
After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.[3]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[3]
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. An example program is:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[3]
-
-
Injector Temperature: 250°C in splitless mode.[3]
-
Mass Spectrometer Conditions:
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a high-throughput alternative for the analysis of fatty acids, often with simpler sample preparation.
1. Sample Preparation
-
Protein Precipitation and Extraction:
-
To a small volume of plasma or serum (e.g., 0.3 mL), add a protein precipitating agent like acetonitrile (B52724) or methanol, often containing an internal standard.
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the analytes can be directly analyzed or further purified.
-
-
Solid-Phase Extraction (SPE) (for cleaner samples):
-
Acidify the plasma sample with an acid like phosphoric acid.[4]
-
Load the sample onto a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound and other fatty acids with an appropriate solvent.
-
The eluate can often be injected directly without the need for evaporation and reconstitution.[4]
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.[5]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Visualizations
Caption: GC-MS workflow for this compound analysis.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H NMR Spectral Analysis of Cyclopropaneoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of cyclopropaneoctanoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document outlines the expected spectral characteristics, a detailed experimental protocol, and data interpretation guidelines.
Introduction
Cyclopropane-containing fatty acids are of significant interest in various fields, including microbiology and as biomarkers in certain food products. Dihydrosterculic acid (2-octyl this compound) is a representative example of this class of molecules. ¹H NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of these fatty acids. The most distinctive feature in the ¹H NMR spectrum of cyclopropane (B1198618) fatty acids is the upfield chemical shifts of the cyclopropane ring protons, which appear in a region typically free from other signals in fatty acid spectra.[1][2]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by unique signals corresponding to the protons on the cyclopropane ring and the fatty acid chain. The data presented here is based on the analysis of dihydrosterculic acid, a closely related and well-characterized cyclopropane fatty acid.[1][2]
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for the Cyclopropane Moiety of Dihydrosterculic Acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| cis-Methylene proton on cyclopropane ring (Hc) | ~ -0.30 to -0.33 | Quartet | ²JHcHc' ≈ 5 Hz (geminal), ³JHcHt ≈ 4 Hz (vicinal) |
| trans-Methylene proton on cyclopropane ring (Ht) | ~ 0.60 | Multiplet | |
| Methine protons on cyclopropane ring | ~ 0.68 | Multiplet |
Data obtained from spectra recorded in CDCl₃ at 500 MHz or 600 MHz.[1][2][3]
The upfield signal around -0.33 ppm is particularly characteristic and is assigned to the cis-proton of the methylene (B1212753) group in the cyclopropane ring.[1][2][3] This signal's integration can be used for the quantification of total cyclopropane fatty acid content.[4] The downfield signals at approximately 0.60 ppm and 0.68 ppm correspond to the trans-methylene proton and the two methine protons of the cyclopropane ring, respectively.[1][2] The multiplicity of the cis-methylene proton is a quartet due to geminal coupling with the trans-methylene proton and vicinal coupling with the two methine protons.[3]
Experimental Protocol
This section details the procedure for acquiring a ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from other signals.
-
Solvent: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for fatty acids.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is recommended for better signal dispersion and resolution.[1][2]
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the signals of interest to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of the peaks.
-
Coupling Constant Measurement: Measure the splitting of the multiplets to determine the coupling constants.
Visualizations
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Structure and key ¹H NMR signals.
References
Application Notes and Protocols: ¹³C NMR Chemical Shifts of Cyclopropaneoctanoic Acid
Introduction
Cyclopropane-containing fatty acids (CPFAs) are a unique class of lipids found in various bacteria, protozoa, and plants. The presence of the strained cyclopropane (B1198618) ring imparts distinct chemical and physical properties to these molecules, influencing membrane fluidity and resistance to oxidative stress. Cyclopropaneoctanoic acid, specifically its common isomer cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid), is a subject of interest in biomedical and biofuel research. Accurate structural elucidation is paramount in these fields, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. This application note provides a detailed overview of the ¹³C NMR chemical shifts for cis-9,10-methyleneoctadecanoic acid, along with a comprehensive experimental protocol for its analysis.
Molecular Structure and Carbon Numbering
The structure of cis-9,10-methyleneoctadecanoic acid with the standardized carbon numbering for NMR analysis is presented below. This numbering scheme is used in the data table for unambiguous assignment of chemical shifts.
Application Notes and Protocols for the Mass Spectrometry Fragmentation of Cyclopropaneoctanoic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of lipids found in various bacteria and, to a lesser extent, in some plants and protozoa. Their presence in a sample can serve as a biomarker for bacterial contamination or be indicative of specific microbial populations. The analysis of CPFAs, typically as their methyl esters (FAMEs), is crucial in fields ranging from food science and clinical diagnostics to drug discovery, where bacterial lipid metabolism may be a target. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of these compounds. Understanding the electron ionization (EI) fragmentation patterns of cyclopropaneoctanoic acid methyl esters is essential for their unambiguous identification in complex matrices.
These application notes provide a detailed overview of the mass spectral fragmentation of this compound methyl esters and a comprehensive protocol for their analysis by GC-MS.
Mass Spectrometry Fragmentation of this compound Methyl Esters
The electron ionization mass spectra of cyclopropane fatty acid methyl esters, such as methyl 9,10-methyleneoctadecanoate (dihydrosterculate), exhibit fragmentation patterns that are notably similar to their corresponding unsaturated analogues (e.g., methyl oleate). The presence of the cyclopropane ring, however, introduces subtle but important differences that aid in their identification.
The fragmentation is primarily driven by the ionization of the ester group, followed by a series of characteristic cleavage reactions.
Key Fragmentation Pathways:
-
Molecular Ion (M•+): The molecular ion is typically observed, although its abundance may be low, especially in higher molecular weight analogues.
-
McLafferty Rearrangement: A hallmark of FAME fragmentation is the McLafferty rearrangement, which results in a prominent ion at m/z 74 . This ion corresponds to the methoxycarbonyl group along with two hydrogen atoms transferred from the alkyl chain. Its high abundance is a strong indicator of a fatty acid methyl ester.
-
α-Cleavage: Cleavage of the bond alpha to the carbonyl group results in the loss of the methoxy (B1213986) group (•OCH3), leading to an ion at [M-31]+ .
-
Cleavage adjacent to the Cyclopropane Ring: The cyclopropane ring influences the fragmentation of the alkyl chain. Cleavage of the C-C bonds adjacent to the three-membered ring is a characteristic fragmentation pathway. For a cyclopropane ring located at the C9-C10 position of an octadecanoic acid methyl ester, this would lead to diagnostic ions.
-
Ring Opening and Subsequent Fragmentation: The ionized cyclopropane ring can undergo ring-opening to form isomeric unsaturated radical cations. These intermediates then fragment in a manner similar to monounsaturated fatty acid methyl esters. This explains the similarity in the mass spectra of CPFAs and their unsaturated counterparts. The fragmentation of the hydrocarbon chain results in a series of ions separated by 14 Da (CH2 units).
The following diagram illustrates the principal fragmentation pathways of a generic this compound methyl ester.
Application Notes and Protocols for the Extraction of Cyclopropaneoctanoic Acid from Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CPFAs) are unique lipid components found in the cell membranes of many bacterial species. The presence and abundance of these fatty acids, such as cyclopropaneoctanoic acid, can significantly influence membrane fluidity, permeability, and resistance to environmental stressors.[1][2][3] The biosynthesis of CPFAs involves the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids, a reaction catalyzed by cyclopropane fatty acid synthase.[1][4][5] Accurate and efficient extraction and quantification of CPFAs are crucial for understanding bacterial physiology, identifying potential antimicrobial targets, and developing novel therapeutic agents.
This document provides a detailed protocol for the extraction and derivatization of this compound and other CPFAs from bacterial cultures for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The recommended method is a direct transesterification/extraction procedure, which is both rapid and reliable, ensuring high recovery of these often-fragile fatty acids.[6][7]
Experimental Protocols
Principle
This protocol employs a one-step extraction and derivatization method to convert fatty acids within bacterial lipids directly into fatty acid methyl esters (FAMEs). This approach minimizes sample handling and reduces the risk of degradation of the cyclopropane ring, which can be sensitive to harsh acidic conditions.[8] The resulting FAMEs are then analyzed by GC-MS for identification and quantification.
Materials and Reagents
-
Bacterial cell pellet (lyophilized or wet)
-
Methanol (B129727) (anhydrous)
-
Toluene
-
8% HCl in methanol (or 5% H2SO4 in methanol)
-
Sodium chloride (NaCl)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Internal standard (e.g., methyl nonadecanoate (B1228766) or other odd-chain fatty acid methyl ester)
-
Glass test tubes with Teflon-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Sample Preparation:
-
Harvest bacterial cells from culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Lyophilize the cell pellet for optimal results, although wet pellets can also be used. Accurately weigh 10-20 mg of the lyophilized bacterial cells into a glass test tube.
-
-
Direct Transesterification/Extraction:
-
To the tube containing the bacterial cells, add 2 mL of a freshly prepared solution of 8% HCl in methanol.
-
Add a known amount of the internal standard.
-
Add 1 mL of toluene.
-
Securely cap the tubes and vortex vigorously for 1 minute.
-
Incubate the mixture at 80°C for 2 hours in a heating block or water bath. This step facilitates both the extraction of lipids and the transesterification of fatty acids to FAMEs.
-
-
Phase Separation and FAMEs Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of a 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the tubes at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase (containing the FAMEs) to a clean glass tube.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
The solvent can be evaporated under a gentle stream of nitrogen to concentrate the FAMEs if necessary. Re-dissolve the FAMEs in a small, known volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms) for the separation of FAMEs.
-
The identification of this compound methyl ester and other CPFAs can be confirmed by their mass spectra and retention times compared to known standards or by interpretation of their fragmentation patterns. The cyclopropane ring often leads to characteristic fragmentation patterns that can aid in its identification.[9]
-
Data Presentation
The following table summarizes the quantitative data on the relative abundance of cyclopropane fatty acids in different bacteria as reported in the literature. This data can be used as a reference for expected yields and to compare the fatty acid profiles of different bacterial species.
| Bacterial Species | Cyclopropane Fatty Acid | Relative Abundance (% of Total Fatty Acids) | Reference |
| Escherichia coli | Dihydrosterculic acid (C19:0cyc) | Varies with growth phase, can be a major component in stationary phase | [2] |
| Salmonella Typhimurium (Wild-Type) | 17:0 cyclo and 19:0 cyclo | ~15-20% in stationary phase | [2] |
| Salmonella Typhimurium (cfa mutant) | 17:0 cyclo and 19:0 cyclo | Greatly reduced compared to wild-type | [2] |
| Lactobacillus species | Lactobacillic acid (C19:0cyc) | Can be a significant component of the membrane fatty acids | [10] |
| Helicobacter pylori | C19:0cyc | One of the major fatty acids | [3] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from bacteria.
Caption: Workflow for the extraction and analysis of bacterial cyclopropane fatty acids.
Biosynthesis of Cyclopropane Fatty Acids
The following diagram illustrates the general biosynthetic pathway for the formation of cyclopropane fatty acids from unsaturated fatty acids in bacterial membranes.
Caption: Biosynthesis of cyclopropane fatty acids in bacteria.
References
- 1. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 6. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Solid-Phase Extraction of Cyclopropaneoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropaneoctanoic acid and its derivatives are cyclopropane (B1198618) fatty acids (CPFAs) that have been identified in various biological matrices, including human adipose tissue and serum.[1][2] Their presence and concentration are of growing interest in biomedical research and drug development due to their potential roles in various physiological and pathological processes. Accurate quantification of these molecules is crucial, and effective sample preparation is a critical prerequisite for reliable analysis.
Solid-phase extraction (SPE) is a robust and selective sample preparation technique used to isolate and concentrate analytes from complex matrices prior to downstream analysis such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and generalized protocols for the solid-phase extraction of this compound from biological samples. While specific SPE protocols for this compound are not extensively documented in the literature, the following methods are based on established principles for the extraction of fatty acids and related compounds.
Analyte Characteristics
-
Structure: this compound is a saturated fatty acid containing a cyclopropane ring within its aliphatic chain.
-
Properties: It is a carboxylic acid, making it amenable to anion-exchange interactions. The long alkyl chain imparts nonpolar characteristics, suitable for reversed-phase retention.
-
Analytical Considerations: Analysis by GC-MS often requires derivatization to form more volatile esters, such as fatty acid methyl esters (FAMEs).[1][3]
Recommended Solid-Phase Extraction Strategies
Given the dual characteristics of this compound (anionic head group and nonpolar tail), two primary SPE strategies are recommended:
-
Reversed-Phase (RP) SPE: This is the most common mode for extracting nonpolar to moderately polar compounds from aqueous matrices. C18 or other polymeric reversed-phase sorbents are suitable.
-
Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange functionalities. A mixed-mode sorbent with both reversed-phase and anion-exchange properties would be ideal for a "catch-and-release" mechanism, offering high selectivity.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application and matrix.
Protocol 1: Reversed-Phase SPE (e.g., C18 Sorbent)
This protocol is suitable for extracting this compound from liquid biological samples such as plasma or serum.
a. Sample Pre-treatment:
-
Thaw the sample (e.g., 1 mL of plasma or serum) to room temperature.
-
Acidify the sample to a pH of approximately 2-3 by adding a small volume of a suitable acid (e.g., 1 M HCl or formic acid). This ensures that the carboxylic acid group is protonated and the molecule is in its most nonpolar form, enhancing retention on the reversed-phase sorbent.
-
Centrifuge the sample to pellet any precipitated proteins or particulates.
b. SPE Cartridge Procedure:
-
Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol (B129727) through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of acidified deionized water (pH 2-3) through the sorbent. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of deionized water through the cartridge to remove salts and other polar interferences.
-
Wash 2: Pass 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove less retained, more polar interferences.
-
-
Drying: Dry the sorbent bed thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove any remaining aqueous solvent.
-
Elution: Elute the this compound with 2 x 1.5 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture containing a small amount of acid (e.g., 2% formic acid in methanol) to ensure the analyte is fully recovered.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., hexane (B92381) for GC-MS derivatization, or mobile phase for LC-MS).
-
Proceed with derivatization if required for GC-MS analysis.[3]
-
Workflow for Reversed-Phase SPE
Caption: Workflow for Reversed-Phase Solid-Phase Extraction.
Protocol 2: Mixed-Mode SPE (Reversed-Phase and Anion-Exchange)
This protocol offers higher selectivity by utilizing both nonpolar and ionic interactions.
a. Sample Pre-treatment:
-
Thaw the sample (e.g., 1 mL of plasma or serum) to room temperature.
-
Dilute the sample 1:1 with a buffer at a neutral or slightly basic pH (e.g., phosphate (B84403) buffer, pH 7.5) to ensure the carboxylic acid group is deprotonated (anionic).
-
Centrifuge the sample to remove any particulates.
b. SPE Cartridge Procedure:
-
Conditioning: Condition the mixed-mode SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of the same buffer used for sample dilution (e.g., phosphate buffer, pH 7.5). Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The analyte will be retained by both reversed-phase and anion-exchange mechanisms.
-
Washing:
-
Wash 1: Pass 3 mL of the equilibration buffer to remove non-retained components.
-
Wash 2: Pass 3 mL of a mild organic solvent (e.g., 5% methanol in water) to remove non-specifically bound nonpolar interferences.
-
-
Elution:
-
Elute the this compound by disrupting the ionic interaction. Pass 2 x 1.5 mL of an acidic organic solvent (e.g., 2% formic acid in methanol or acetonitrile). The acid will protonate the analyte, breaking the anion-exchange bond and the organic solvent will overcome the reversed-phase interaction.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method.
-
Proceed with derivatization if required for GC-MS analysis.
-
Workflow for Mixed-Mode SPE
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Data Presentation
For method development and validation, it is essential to quantify the performance of the SPE protocol. The following table provides a template for summarizing key quantitative data.
| Parameter | Reversed-Phase SPE | Mixed-Mode SPE | Acceptance Criteria |
| Recovery (%) | e.g., 85-95% | e.g., >90% | >80% |
| Matrix Effect (%) | e.g., <15% | e.g., <10% | <20% |
| Reproducibility (%RSD) | e.g., <10% | e.g., <5% | <15% |
| Limit of Detection (LOD) | Value | Value | Method Dependent |
| Limit of Quantification (LOQ) | Value | Value | Method Dependent |
Note: The values in the table are examples and should be determined experimentally.
Conclusion
The selection of an appropriate solid-phase extraction method for this compound will depend on the sample matrix, the required level of cleanliness, and the sensitivity of the analytical instrumentation. The reversed-phase protocol offers a general-purpose approach, while the mixed-mode protocol can provide enhanced selectivity for complex matrices. It is highly recommended to perform a thorough method development and validation to ensure the chosen protocol meets the specific requirements of your assay. Subsequent analysis by GC-MS or LC-MS will provide the necessary sensitivity and specificity for accurate quantification.[4]
References
Application Notes and Protocols for the High-Performance Liquid Chromatography Separation of Cyclopropaneoctanoic Acid
For researchers, scientists, and drug development professionals, the accurate separation and quantification of cyclopropane (B1198618) fatty acids, such as cyclopropaneoctanoic acid, are crucial for various applications, including biomarker discovery, lipidomics research, and pharmaceutical quality control. This compound and its derivatives have been identified in human adipose tissue and serum, making them analytes of interest in biological matrices.[1][2] This document provides detailed application notes and protocols for two primary high-performance liquid chromatography (HPLC) based methods: reversed-phase HPLC with UV detection following derivatization, and a high-sensitivity method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in samples where moderate sensitivity is sufficient. As fatty acids like this compound lack a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive detection.[3][4][5]
Experimental Workflow
Figure 1: Workflow for HPLC-UV analysis of this compound.
Experimental Protocols
1. Sample Preparation and Derivatization
This protocol is adapted from established methods for fatty acid derivatization.[3][4]
-
Lipid Extraction: Homogenize tissue samples or use plasma directly. Perform a lipid extraction using a Folch or Bligh-Dyer method.
-
Saponification: To the extracted lipid residue, add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to hydrolyze esters and release free fatty acids.
-
Acidification and Extraction: Cool the sample, acidify to pH ~3 with 6 M HCl, and extract the free fatty acids into 2 mL of hexane (B92381).
-
Derivatization:
-
Evaporate the hexane layer to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone (B3395972) and 50 µL of a 10 g/L solution of triethylamine (B128534) in acetone.[3]
-
Evaporate the solvents to dryness.
-
Reconstitute the derivatized sample in 200 µL of the initial mobile phase.
-
2. HPLC Conditions
| Parameter | Specification |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 4 µm particle size[3] |
| Mobile Phase A | Acetonitrile[3] |
| Mobile Phase B | Water[3] |
| Gradient | 75% A to 95% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[7] |
| Injection Volume | 20 µL |
| UV Detection | 256 nm[3][4] |
Data Presentation
The following tables represent typical performance data expected from this method.
Table 1: Chromatographic Parameters (Hypothetical Data)
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Derivatized this compound | 12.5 | 1.2 | > 2.0 (from adjacent peaks) |
| Internal Standard (e.g., C17:0) | 14.8 | 1.1 | - |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 5% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as clinical research or trace-level analysis, LC-MS/MS is the preferred method.[8][9] This approach offers direct analysis of underivatized this compound, simplifying sample preparation.
Logical Relationship of Key LC-MS/MS Components
Figure 2: Logical flow of an LC-MS/MS system for targeted quantification.
Experimental Protocols
1. Sample Preparation
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of cold isopropanol (B130326) or acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., D4-cyclopropaneoctanoic acid).
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial.
-
Evaporation and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Specification |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 98% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 3: MRM Transitions (Hypothetical)
Note: The exact m/z values would need to be determined experimentally by infusing a standard of the specific this compound isomer.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| This compound | Calculated m/z | Fragment m/z |
| D4-Cyclopropaneoctanoic Acid (IS) | Calculated m/z + 4 | Fragment m/z |
Table 4: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Intra-day Precision (% RSD) | < 5% |
| Inter-day Precision (% RSD) | < 8% |
These protocols provide a comprehensive framework for the separation and quantification of this compound. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. For routine analysis with higher concentration samples, the HPLC-UV method after derivatization is a robust option. For trace-level quantification in complex biological matrices, the LC-MS/MS method offers superior sensitivity and selectivity.
References
- 1. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jafs.com.pl [jafs.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. people.usd.ac.id [people.usd.ac.id]
- 9. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopropaneoctanoic Acid in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CFAs) are a unique class of lipids characterized by a cyclopropane ring within their aliphatic chain.[1][2] These fatty acids are primarily found in bacteria where they play a crucial role in membrane fluidity and resistance to environmental stress.[2] Cyclopropaneoctanoic acid, a specific type of CFA, and its isomers are gaining attention in lipidomics not only as biomarkers for bacterial presence but also for their potential, though less common, use as internal standards in quantitative analyses. This document provides detailed application notes and protocols for the utilization of this compound and related CFAs in lipidomics studies.
Application Note 1: this compound as a Biomarker
Cyclopropane fatty acids are formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids within bacterial phospholipids.[3] This modification, catalyzed by CFA synthase, is often induced in response to environmental stressors, such as acidic conditions or the transition to a stationary growth phase. Consequently, the presence and abundance of CFAs like this compound can serve as a reliable indicator of bacterial populations in various samples.
In clinical and food science research, CFAs are emerging as important biomarkers. For instance, the detection of dihydrosterculic acid and lactobacillic acid in dairy products can indicate the use of silage feed for cattle, which is prohibited for certain protected designation of origin (PDO) cheeses.[1] In human studies, this compound 2-hexyl has been identified in adipose tissue and serum, where its levels have been correlated with dietary intake and certain metabolic conditions.[4]
Application Note 2: this compound as an Internal Standard
In quantitative lipidomics, internal standards are essential for correcting variations during sample preparation and analysis. The ideal internal standard is chemically similar to the analyte of interest but not naturally present in the sample. Odd-chain fatty acids are often used for this purpose in the analysis of even-chain fatty acids, which are more common in mammals.
While not a conventional choice, this compound can be considered for use as an internal standard in specific contexts, particularly when analyzing samples where it is not endogenously present. Its unique structure allows for clear chromatographic separation and mass spectrometric distinction from other fatty acids. When using this compound as an internal standard, it is crucial to first verify its absence in the study samples.
Quantitative Data Summary
The following tables summarize quantitative data for cyclopropane fatty acids from various studies.
Table 1: Concentration of Cyclopropane Fatty Acids in Various Samples
| Sample Type | Cyclopropane Fatty Acid | Concentration | Reference |
| Grana Padano Cheese | Sum of Dihydrosterculic and Lactobacillic Acid | 300-830 mg/kg of fat | [1] |
| Human Adipose Tissue | This compound 2-hexyl | ~0.4% of total fatty acids | [4] |
| Human Serum | This compound 2-hexyl | ~0.2% of total fatty acids | [4] |
Table 2: Performance of Quantitative Methods for Cyclopropane Fatty Acids
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Cyclopropane Fatty Acids (as a class) | GC-MS | Cheese Fat | 60 mg/kg | 200 mg/kg | [1] |
Signaling and Biosynthetic Pathways
Cyclopropane fatty acids are not typically considered signaling molecules in the classical sense, such as prostaglandins (B1171923) or steroid hormones. Their primary role is structural, modifying the properties of cell membranes.[2] The biosynthesis of CFAs, however, is a well-characterized pathway.
The key step in CFA biosynthesis is the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to a double bond in an unsaturated fatty acid chain of a phospholipid.[3][5][6][7][8] This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase.
Experimental Protocols
Protocol 1: Quantification of Cyclopropane Fatty Acids in Biological Samples by GC-MS
This protocol describes the general procedure for the extraction, derivatization, and analysis of CFAs from biological matrices such as bacterial cell pellets, tissues, or food samples.
1. Sample Preparation and Lipid Extraction:
a. Homogenize the sample (e.g., 50-100 mg of tissue or cell pellet) in a suitable solvent system. A common method is the Folch extraction using chloroform:methanol (2:1, v/v).
b. Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample before extraction. An odd-chain fatty acid (e.g., heptadecanoic acid) is a common choice. If using this compound as an internal standard, ensure it is absent in the sample and add it at this stage.
c. Vortex the mixture vigorously for 2-3 minutes.
d. Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
e. Carefully collect the lower organic phase containing the lipids into a new glass tube.
f. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
a. To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
b. Heat the sample at 100°C for 5 minutes in a sealed tube.
c. Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol.
d. Heat again at 100°C for 5 minutes.
e. Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
f. Vortex and centrifuge. The upper hexane layer contains the FAMEs.
g. Transfer the hexane layer to a GC vial for analysis.
3. GC-MS Analysis:
a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
b. Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
d. Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.
e. Injector Temperature: 250°C.
f. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Data Analysis:
a. Identify the FAMEs of cyclopropane fatty acids based on their retention times and mass spectra compared to known standards.
b. Quantify the amount of each CFA by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the internal standard.
c. Generate a calibration curve using standards of the CFAs of interest to determine their absolute concentrations.
References
- 1. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S-ADENOSYLMETHIONINE IN THE BIOSYNTHESIS OF BACTERIAL FATTY ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Preparation of Fatty Acid Methyl Esters (FAMEs) of Cyclopropaneoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of fatty acid methyl esters (FAMEs) of cyclopropaneoctanoic acid for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established acid- and base-catalyzed transesterification procedures.
Introduction
Cyclopropane (B1198618) fatty acids (CFAs) are a unique class of fatty acids containing a cyclopropane ring. This compound is a notable example found in various biological systems, including bacteria and, as recent studies have shown, in human tissues.[1][2] Accurate quantification and structural elucidation of this compound often require its conversion to the more volatile fatty acid methyl ester (FAME) derivative for gas chromatography (GC) analysis. The preparation of these FAMEs is a critical step that can significantly impact the accuracy and reproducibility of analytical results.
This document provides two primary protocols for the preparation of this compound FAMEs: an acid-catalyzed transesterification method and a base-catalyzed method. The choice of method may depend on the nature of the sample matrix and the presence of other lipid classes.
Quantitative Data Summary
The following table summarizes typical yields for FAME preparation methods. It is important to note that yields can vary depending on the specific lipid sample and reaction conditions.
| Preparation Method | Catalyst | Typical Yield (%) | Reference |
| Acid-Catalyzed Methanolysis | HCl in Methanol (B129727) | >96 | (Ichihara & Fukubayashi, 2010)[3] |
| Base-Catalyzed Methanolysis | Methanolic KOH | Approx. 99.5 | (Hartman & Lago, 1973)[4] |
| Direct Transesterification | H2SO4 in Hexane (B92381)/Methanol | Variable | (Oluba et al., 2015)[5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification using HCl in Methanol
This method is robust and suitable for esterifying fatty acids from a wide range of lipid classes, including triacylglycerols, phospholipids, and free fatty acids.[3]
Materials:
-
Lipid sample containing this compound
-
Toluene
-
Methanol
-
Concentrated Hydrochloric Acid (35%, w/w)
-
Hexane
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663)
-
Pyrex glass tubes with phenolic caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation (8% HCl in Methanol/Water):
-
Carefully add 9.7 mL of concentrated HCl to 41.5 mL of methanol. This creates an 8% (w/v) HCl solution in methanol/water (85:15, v/v).[3]
-
-
Sample Preparation:
-
Accurately weigh 1-25 mg of the lipid sample into a Pyrex glass tube.
-
-
Reaction:
-
To the lipid sample, add the following in sequence:
-
0.2 mL of Toluene
-
1.5 mL of Methanol
-
0.3 mL of the 8% HCl solution
-
-
The final HCl concentration will be approximately 1.2% (w/v).[3]
-
Securely cap the tube and vortex thoroughly.
-
Incubate the reaction mixture at 100°C for 1 to 1.5 hours in a heating block or water bath.[3]
-
-
Extraction:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Analysis:
-
The resulting FAME solution is ready for analysis by GC-MS.
-
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This is a rapid method suitable for the transesterification of glycerolipids. However, it is not effective for the esterification of free fatty acids.[3]
Materials:
-
Lipid sample containing this compound
-
0.5 M Methanolic Potassium Hydroxide (KOH)
-
10% Boron Trifluoride (BF3) in Methanol
-
Hexane
-
Deionized Water
-
Pyrex glass tubes with phenolic caps
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Hydrolysis:
-
Reconstitute approximately 2 mg of the recovered lipids in 1 mL of 0.5 M methanolic KOH in a Pyrex glass tube.
-
Heat the mixture at 80°C for 1 hour to hydrolyze the lipids.[6]
-
-
Transesterification:
-
Add 1 mL of 10% BF3 in methanol to the tube.
-
Heat the reaction at 100°C for 20 minutes.[6]
-
-
Quenching and Extraction:
-
Cool the tube to room temperature.
-
Add 2 mL of deionized water and 1 mL of hexane to quench the reaction and extract the FAMEs.[6]
-
Vortex thoroughly.
-
-
Sample Collection:
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
Visualizations
Experimental Workflow for FAME Preparation
The following diagram illustrates the general workflow for the preparation of fatty acid methyl esters from a lipid sample.
Caption: General workflow for the preparation of FAMEs.
Logical Relationship of FAME Preparation Methods
This diagram shows the relationship between the two main types of catalysis used for FAME preparation.
Caption: Catalysis methods for FAME preparation.
References
- 1. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
Application Notes and Protocols for Stable Isotope Labeling of Cyclopropaneoctanoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of lipids, primarily of bacterial origin, that have been identified in mammalian tissues, including human adipose tissue and serum.[1][2] The most common of these is cyclopropaneoctanoic acid, 2-hexyl.[1] The presence of these fatty acids in humans, likely stemming from dietary intake and gut microbiota, raises important questions about their metabolic fate and physiological roles.[1][2] Stable isotope labeling is a powerful technique for tracing the metabolism of molecules in biological systems. By introducing isotopically labeled (e.g., with ¹³C or ²H) this compound, researchers can track its absorption, distribution, and biotransformation, providing critical insights into its metabolic pathways and potential impact on human health.[3]
These application notes provide a comprehensive overview and detailed protocols for using stable isotope-labeled this compound in metabolic studies.
Predicted Metabolic Fate of this compound
The primary metabolic pathway for fatty acids is mitochondrial β-oxidation. However, the presence of the cyclopropane ring in this compound is thought to hinder this process.[1] Studies in rats have suggested that β-oxidation may not proceed past the cyclopropane ring.[1] It is hypothesized that this compound undergoes several cycles of β-oxidation until the cyclopropane ring is reached, at which point the process is inhibited, leading to the accumulation of shorter-chain cyclopropane-containing fatty acids.[2] For example, cis-3,4-methylene-heptanoylcarnitine, found in human blood, is believed to be a product of the incomplete β-oxidation of longer-chain cyclopropane fatty acids.[2]
Diagram: Proposed Metabolic Pathway of this compound
Caption: Proposed pathway for the incomplete β-oxidation of this compound.
Experimental Protocols
Protocol 1: Synthesis of [D2]-Cyclopropaneoctanoic Acid
This protocol describes a plausible method for the synthesis of deuterated this compound, a crucial tracer for metabolic studies. The synthesis is based on the Simmons-Smith cyclopropanation of a deuterated olefin precursor.
Materials:
-
cis-9-Hexadecenoic acid
-
Deuterium (B1214612) gas (D₂)
-
Lindlar's catalyst
-
Diiodomethane (B129776) (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deuteration of the Alkyne Precursor:
-
Start with hexadec-9-ynoic acid.
-
In a suitable reaction vessel, dissolve hexadec-9-ynoic acid in an appropriate solvent (e.g., ethyl acetate).
-
Add Lindlar's catalyst.
-
Purge the vessel with deuterium gas (D₂) and maintain a D₂ atmosphere.
-
Stir the reaction mixture vigorously until the reaction is complete (monitored by TLC or GC-MS). This will yield cis-[9,10-D₂]-hexadecenoic acid.
-
-
Simmons-Smith Cyclopropanation:
-
Activate the zinc-copper couple according to standard procedures.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc-copper couple and anhydrous diethyl ether.
-
Slowly add diiodomethane to the suspension and stir.
-
Add the cis-[9,10-D₂]-hexadecenoic acid dissolved in anhydrous diethyl ether to the reaction mixture.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain [D₂]-cyclopropaneoctanoic acid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.
Protocol 2: In Vitro Metabolic Labeling in Cultured Hepatocytes
This protocol outlines the procedure for tracing the metabolism of stable isotope-labeled this compound in a liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
[D₂]-Cyclopropaneoctanoic acid
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform (LC-MS grade)
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in 6-well plates until they reach 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [D₂]-cyclopropaneoctanoic acid complexed with fatty acid-free BSA.
-
Prepare the labeling medium by supplementing the base medium with the labeled fatty acid-BSA complex to a final concentration of 50-100 µM.
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Harvest and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the wells and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water solvent system.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation for Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., methanolic HCl).
-
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro metabolic labeling with [D₂]-cyclopropaneoctanoic acid.
Protocol 3: In Vivo Metabolic Labeling in a Rodent Model
This protocol provides a general framework for an in vivo study to investigate the metabolic fate of this compound.
Materials:
-
Laboratory rodents (e.g., C57BL/6 mice)
-
[D₂]-Cyclopropaneoctanoic acid
-
Vehicle for oral gavage (e.g., corn oil)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the housing conditions for at least one week.
-
-
Tracer Administration:
-
Prepare a sterile formulation of [D₂]-cyclopropaneoctanoic acid in the vehicle.
-
Administer the labeled fatty acid to the animals via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
-
Sample Processing:
-
Separate plasma from the blood samples by centrifugation.
-
Snap-freeze tissue samples in liquid nitrogen.
-
-
Lipid Extraction and Analysis:
-
Perform lipid extraction and derivatization to FAMEs on plasma and tissue homogenates as described in Protocol 2.
-
Analyze the samples by GC-MS.
-
Protocol 4: GC-MS Analysis of Labeled this compound
This protocol details the gas chromatography-mass spectrometry (GC-MS) method for the detection and quantification of labeled and unlabeled this compound and its metabolites.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
Procedure:
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. A full scan can be used for qualitative identification.
-
-
Selected Ion Monitoring (SIM):
-
Monitor characteristic ions for the methyl ester of this compound and its deuterated counterpart. The mass spectrum of this compound 2-hexyl methyl ester is similar to that of cis-10-heptadecenoic acid methyl ester, so chromatographic separation is crucial.[4]
-
For unlabeled this compound methyl ester (C₁₈H₃₄O₂), monitor ions such as the molecular ion (M⁺) and key fragment ions.
-
For [D₂]-cyclopropaneoctanoic acid methyl ester, the molecular ion will be shifted by +2 m/z units.
-
Also, monitor for the expected shorter-chain deuterated metabolites.
-
Data Presentation
The quantitative data obtained from the GC-MS analysis can be summarized in the following tables:
Table 1: In Vitro Incorporation of [D₂]-Cyclopropaneoctanoic Acid into Cellular Lipids
| Time (hours) | Unlabeled CPOA (nmol/mg protein) | [D₂]-CPOA (nmol/mg protein) | [D₂]-Metabolite A (nmol/mg protein) | [D₂]-Metabolite B (nmol/mg protein) |
| 0 | X.X ± Y.Y | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | X.X ± Y.Y | A.A ± B.B | C.C ± D.D | E.E ± F.F |
| 8 | X.X ± Y.Y | A.A ± B.B | C.C ± D.D | E.E ± F.F |
| 12 | X.X ± Y.Y | A.A ± B.B | C.C ± D.D | E.E ± F.F |
| 24 | X.X ± Y.Y | A.A ± B.B | C.C ± D.D | E.E ± F.F |
CPOA: this compound. Data are presented as mean ± standard deviation.
Table 2: In Vivo Distribution of [D₂]-Cyclopropaneoctanoic Acid and its Metabolites
| Time (hours) | Plasma [D₂]-CPOA (µM) | Liver [D₂]-CPOA (nmol/g tissue) | Adipose [D₂]-CPOA (nmol/g tissue) | Plasma [D₂]-Metabolite A (µM) | Liver [D₂]-Metabolite A (nmol/g tissue) |
| 1 | A.A ± B.B | C.C ± D.D | E.E ± F.F | G.G ± H.H | I.I ± J.J |
| 2 | A.A ± B.B | C.C ± D.D | E.E ± F.F | G.G ± H.H | I.I ± J.J |
| 4 | A.A ± B.B | C.C ± D.D | E.E ± F.F | G.G ± H.H | I.I ± J.J |
| 8 | A.A ± B.B | C.C ± D.D | E.E ± F.F | G.G ± H.H | I.I ± J.J |
| 24 | A.A ± B.B | C.C ± D.D | E.E ± F.F | G.G ± H.H | I.I ± J.J |
CPOA: this compound. Data are presented as mean ± standard deviation.
Conclusion
The use of stable isotope-labeled this compound provides a robust method for elucidating its metabolic fate in biological systems. The protocols outlined here offer a framework for researchers to investigate the absorption, distribution, and biotransformation of this unique fatty acid. The expected outcome of such studies is the identification of metabolites resulting from incomplete β-oxidation, which will significantly advance our understanding of the physiological role of cyclopropane fatty acids in mammals.
References
- 1. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for Cyclopropane Fatty Acids
Welcome to the technical support center for the analysis of cyclopropane (B1198618) fatty acids (CPFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these unique fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of cyclopropane fatty acids?
A1: Free fatty acids, including cyclopropane fatty acids, are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2] This leads to several analytical challenges, including poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2] Derivatization, most commonly through conversion to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[1] This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point and degree of unsaturation.
Q2: What is the most common derivatization method for cyclopropane fatty acids?
A2: The most common method is acid-catalyzed esterification to form fatty acid methyl esters (FAMEs). Reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are widely used.[1] BF₃-methanol is effective for both free fatty acids and the transesterification of esterified fatty acids under mild conditions.[1]
Q3: Which type of GC column is best suited for the analysis of cyclopropane fatty acid methyl esters (CPFA-FAMEs)?
A3: For the analysis of FAMEs, including those of cyclopropane fatty acids, polar columns are generally recommended.[3] Highly polar cyanopropyl columns (e.g., HP-88, CP-Sil 88) are often preferred for complex mixtures and isomer separations.[3] Other suitable polar columns include those with a polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWAX) or a cyanopropyl silicone stationary phase.[3][4]
Q4: How can I identify cyclopropane fatty acids in my GC-MS data?
A4: Identification of CPFAs is typically based on their mass spectra and retention times. The mass spectrum of a CPFA-FAME will have a characteristic fragmentation pattern. For instance, dihydrosterculic acid (a C19 CPFA) methyl ester has been identified with a characteristic ion at m/z 278 and a molecular ion (M+) at m/z 310.[5] Co-injection with authentic standards, when available, provides definitive identification.[6] Retention indices, such as equivalent chain lengths (ECL), can also aid in identification.[6][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your CPFA analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for my CPFA-FAMEs. What are the potential causes and how can I fix this?
-
Answer: Poor peak shape can compromise both resolution and quantification. Here are the likely causes and their solutions:
-
Incomplete Derivatization: Free fatty acids are highly polar and can interact with active sites in the GC inlet and column, leading to peak tailing.[1][3]
-
Active Sites in the GC System: Even with derivatization, active sites in the inlet liner, column, or detector can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.[4]
-
-
Issue 2: Co-elution of Cyclopropane Fatty Acid Isomers
-
Question: I am having difficulty separating positional isomers of cyclopropane fatty acids (e.g., cycC19:0,cis-9,10 from cycC19:0,cis-10,11). How can I improve the resolution?
-
Answer: The separation of CPFA isomers is a known challenge.[6] Here are some strategies to improve resolution:
-
Column Selection: The choice of GC column is the most critical factor. For isomer separations, a highly polar cyanopropyl column is often the best choice.[3] Longer columns can also provide better resolution.
-
Oven Temperature Program: A slower temperature ramp rate in the temperature range where the isomers elute can significantly enhance resolution.[3]
-
Carrier Gas Flow Rate: Operating the column at its optimal linear velocity will maximize efficiency. For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.[4]
-
Issue 3: Contamination and Ghost Peaks
-
Question: I am observing extraneous peaks in my chromatogram that are not part of my sample. What are the common sources of contamination?
-
Answer: Contamination can arise from various sources and manifest as "ghost peaks."
-
Solvents and Reagents: Impurities in solvents or derivatization reagents can be a significant source of contamination.
-
Solution: Always use high-purity solvents and reagents.[4]
-
-
Sample Preparation: Phthalates from plasticware are a common contaminant.
-
Solution: Use glass whenever possible and rinse all glassware thoroughly with high-purity solvent.[4]
-
-
GC System: Column bleed, septum bleed, and contamination in the injector liner can all introduce interfering peaks.[4]
-
Solution: Regularly perform instrument maintenance, including replacing the septum and inlet liner. Condition the column as needed. Running a blank solvent injection can help identify the source of the contamination.[1]
-
-
Experimental Protocols
Protocol 1: Derivatization of Cyclopropane Fatty Acids to FAMEs using BF₃-Methanol
This protocol provides a general guideline for the esterification of fatty acids.
-
Sample Preparation: Weigh 1-25 mg of your lipid extract or sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride-Methanol solution.
-
Reaction: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Extraction: Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the vessel to ensure the FAMEs are extracted into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Source: Adapted from Sigma-Aldrich and Restek guidelines.[2]
Data Presentation
Table 1: Example GC-MS Parameters for Cyclopropane Fatty Acid Analysis
| Parameter | Setting 1 (Analysis of Cheese) | Setting 2 (Analysis of Bacterial Lipids) |
| GC System | Agilent 7890A GC with 5975C MSD | SCION single quad GC-MS |
| Column | Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) | HP-5MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium |
| Injector | Split/Splitless | Split/Splitless |
| Injector Temp. | 250 °C | Not Specified |
| Injection Vol. | 1 µL | 1 µL |
| Split Ratio | 20:1 | Not Specified |
| Oven Program | Initial temp 50°C, hold for 1 min; ramp at 25°C/min to 175°C; ramp at 3°C/min to 215°C, hold for 15 min | 80 °C for 1 min, 20 °C/min over 6.5 min followed by ramping at 10 °C/min to reach 300 °C |
| MS Transfer Line | 230 °C | 250 °C |
| MS Source Temp. | 230 °C | Not Specified |
| MS Quad Temp. | 150 °C | Not Specified |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) |
| Acquisition Mode | Scan (m/z 50-400) | Scan |
Sources: Setting 1 is based on a method for cheese analysis.[9] Setting 2 is based on a method for bacterial lipid analysis.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Cyclopropaneoctanoic Acid Isomers by Gas Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful separation of cyclopropaneoctanoic acid isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why must I derivatize cyclopropaneoctanoic acids before GC analysis?
A1: Free fatty acids, including cyclopropaneoctanoic acids, are highly polar due to their carboxyl group. This polarity leads to several issues in GC analysis, such as poor peak shape (tailing) due to interactions with active sites in the GC system, and low volatility, making them difficult to analyze.[1][2] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar, more volatile ester.[1][3] This process is crucial for achieving sharp, symmetrical peaks and obtaining accurate, reproducible results.
Q2: What type of GC column is best for separating this compound isomers?
A2: The separation of fatty acid isomers, particularly geometric (cis/trans) and positional isomers, requires a highly polar stationary phase. Columns with a high percentage of cyanopropylsiloxane are the industry standard and provide the necessary selectivity. Look for stationary phases such as SP-2560, CP-Sil 88, or HP-88.[4][5][6] Longer columns (e.g., 75-100 meters) generally offer better resolution for complex isomer separations.[4]
Q3: Can the cyclopropane (B1198618) ring open or degrade during sample preparation or analysis?
A3: The cyclopropane ring is a strained structure and can be susceptible to opening under harsh chemical conditions. However, standard derivatization methods for creating FAMEs, such as those using acid catalysts (e.g., BF₃ or H₂SO₄ in methanol) or base catalysts, have been used successfully for quantifying cyclopropane fatty acids without significant degradation.[7] It is crucial to follow established protocols and avoid overly aggressive conditions (e.g., excessively high temperatures or strong acids/bases for prolonged periods) to maintain the integrity of the cyclopropane ring.
Q4: My GC-MS analysis identifies lactobacillic acid and dihydrosterculic acid. What are these?
A4: Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) are two common cyclopropane fatty acids found in bacterial cell membranes. Their presence can be an indicator of bacterial activity or origin in a sample. Quantitative GC-MS methods have been specifically developed for their detection in various matrices, such as dairy products.
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of this compound isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks
-
Possible Cause 1: Incorrect GC Column.
-
Possible Cause 2: Suboptimal Oven Temperature Program.
-
Solution: Isomer separation is highly sensitive to temperature. Use a slow oven ramp rate (e.g., 1-2°C per minute) through the elution window of your target FAMEs. This increases the interaction time with the stationary phase, enhancing resolution. An isothermal hold at a specific temperature where the isomers elute can also be effective.[4]
-
-
Possible Cause 3: Carrier Gas Flow Rate is Not Optimal.
-
Solution: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Ensure your flow rate is set to the optimal velocity for your column's internal diameter to maximize resolution. Hydrogen generally allows for faster analyses without a significant loss of resolution compared to helium.
-
Issue 2: Peak Tailing or Asymmetrical Peak Shapes
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: If some of the this compound remains underivatized, the free carboxyl group will interact with active sites in the system, causing tailing. Review your derivatization protocol to ensure the reaction goes to completion. Consider extending the reaction time or ensuring your reagents are fresh.
-
-
Possible Cause 2: Active Sites in the GC System.
-
Possible Cause 3: Column Overload.
-
Solution: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion. Dilute your sample and re-inject. Using a higher split ratio can also mitigate this issue.[10]
-
Issue 3: Split Peaks for a Single Isomer
-
Possible Cause 1: Injection Problem.
-
Solution: A poor injection technique or an issue with the injector can cause the sample to be introduced onto the column as a non-uniform band. Ensure the autosampler is functioning correctly or, if injecting manually, use a smooth and rapid technique. A partially blocked syringe can also be a cause.[11]
-
-
Possible Cause 2: Incompatibility between Sample Solvent and Stationary Phase.
-
Solution: If the sample solvent does not properly "wet" the stationary phase, peak splitting can occur. This is more common in splitless injection. Ensure your solvent is compatible with the highly polar column. For example, using a very non-polar solvent like hexane (B92381) with a polar column can sometimes cause issues.[10][11]
-
-
Possible Cause 3: Contamination in the Inlet.
-
Solution: Contamination on the inlet liner or glass wool can create a secondary interaction site, causing a portion of the analyte to be delayed and resulting in a split peak.[9] Replace the liner and septum.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization to FAMEs
This protocol is a standard method for preparing fatty acid methyl esters from a lipid extract.
-
Sample Preparation: Start with 1-10 mg of the extracted lipid sample in a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 1.25 M HCl in methanol. Alternatively, a 14% Boron Trifluoride (BF₃)-Methanol solution can be used.
-
Reaction: Tightly cap the tube, vortex for 30 seconds, and heat at 85°C for 1 hour in a heating block or water bath.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation of the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water before analysis.
Protocol 2: Gas Chromatography Analysis of FAMEs
This is a representative GC method for the separation of this compound isomers. Optimization will be required based on your specific instrument and isomers of interest.
-
GC System: Agilent 6890 or equivalent with FID detector.
-
Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or similar highly polar cyanopropyl column).[4]
-
Carrier Gas: Helium or Hydrogen, set to an optimal linear velocity (e.g., 20-25 cm/s for Helium).
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Mode: Split injection with a ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 140°C, hold for 5 minutes.
-
Ramp: 2°C/min to 240°C.
-
Final Hold: Hold at 240°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Data Acquisition: Collect data for the entire run duration.
Data Presentation
While precise retention times vary between instruments and laboratories, the following table summarizes the key conditions and expected elution patterns for cyclopropane fatty acid isomers based on established chromatographic principles.
| Parameter | Recommended Specification | Rationale for Isomer Separation |
| GC Column | Stationary Phase: Highly polar 100% biscyanopropyl (e.g., SP-2560) or 90% biscyanopropyl/10% cyanopropylphenyl (e.g., HP-88).[5][12] | High cyanopropyl content provides strong dipole-dipole and dipole-induced dipole interactions, which are essential for differentiating the subtle structural differences between cis and trans isomers.[12] |
| Dimensions: 75-100 m length, 0.18-0.25 mm I.D., 0.14-0.20 µm film thickness.[4] | Longer columns provide higher theoretical plates (efficiency), leading to better resolution of closely eluting peaks. Narrower internal diameters also increase efficiency. | |
| Oven Program | Isothermal or Slow Ramp: Isothermal analysis (e.g., 170-180°C) or a slow temperature ramp (1-2°C/min) is recommended.[4] | A slower temperature program increases the time analytes spend interacting with the stationary phase, maximizing the separation between isomers with very similar boiling points. |
| Elution Order | trans Isomers before cis Isomers: For a given carbon number, trans fatty acid isomers will generally elute before their cis counterparts on highly polar cyanopropyl columns. | The linear shape of trans isomers results in weaker interactions with the polar stationary phase compared to the bent shape of cis isomers, leading to shorter retention times. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC analysis of cyclopropaneoctanoic acids.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common GC separation issues.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. GC Troubleshooting—Split Peaks [restek.com]
- 12. fishersci.ca [fishersci.ca]
Technical Support Center: Cyclopropaneoctanoic Acid Analysis
Welcome to the technical support center for troubleshooting challenges in the reverse-phase HPLC analysis of cyclopropaneoctanoic acid and related compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a focus on peak tailing, to ensure robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[2][3] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][3] For an acidic compound like this compound, the key causes include:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the carboxylate group of the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase. These polar interactions are a secondary retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in tailing.[4]
-
Analyte Ionization: If the mobile phase pH is close to the pKa of the carboxylic acid (typically around 4-5), the analyte will exist in both its ionized (more polar) and un-ionized (more hydrophobic) forms.[5][6] This dual state leads to inconsistent retention and results in a broadened, tailing peak.[1][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4]
-
Column Contamination or Degradation: The accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing tailing.[3][4] A void or channel in the column packing can also be a cause.[2][3]
Q3: How does the mobile phase pH affect the peak shape of acidic compounds?
A3: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[8] To achieve a sharp, symmetrical peak for a carboxylic acid, it is crucial to suppress its ionization by adjusting the mobile phase pH to be at least 2 units below the analyte's pKa.[6][7] For a typical carboxylic acid with a pKa of ~4.5, a mobile phase pH of 2.5 is ideal.[6] This ensures the analyte is predominantly in its single, un-ionized (protonated) form, promoting consistent hydrophobic retention and minimizing secondary interactions with silanols.[7]
Q4: Can the choice of column influence peak tailing?
A4: Absolutely. The type and quality of the HPLC column are critical.
-
End-Capping: Modern, high-purity, end-capped columns (Type B silica) have fewer residual silanol groups, which significantly reduces the potential for secondary interactions that cause tailing.[7]
-
Column Chemistry: For particularly challenging separations, specialty columns with different stationary phases (e.g., polar-embedded or phenyl phases) might offer better peak shapes.[2]
-
Column Health: An old or poorly maintained column can be a primary source of tailing peaks. If performance degrades over time, it may be necessary to flush, regenerate, or replace the column.[2][4]
Q5: Could my sample preparation be the cause of the tailing?
A5: Yes, the composition of the injection solvent (diluent) can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion.[1][4] It is always best to dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[6]
Q6: What role does the HPLC system itself play in peak tailing?
A6: Issues outside of the column, known as extra-column effects, can contribute to peak tailing. These problems are related to the physical setup of the HPLC system and can cause dispersion of the analyte band after it has been separated.[1] Common causes include:
-
Excessively long or wide-diameter connection tubing between the injector, column, and detector.[2][5]
-
Poorly made connections that create dead volumes.[4]
-
A large detector cell volume.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment and Quantification
Before making changes, confirm that you have a tailing issue and quantify it.
-
Calculate the Tailing Factor (Tf): Use your chromatography data system (CDS) software to calculate the tailing factor.
-
Review Historical Data: Compare the current chromatogram to previous runs. Did the tailing appear suddenly or develop gradually? A sudden change often points to a specific event like a void formation or contamination.[2]
Step 2: Method and Consumables Review
Review your analytical method against best practices for acidic compounds.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase pH | 2 pH units below analyte pKa (e.g., pH 2.5-3.0) | Suppresses analyte ionization to ensure a single retention mechanism.[7] |
| Buffer | Phosphate (B84403), Formate, or Acetate | Provides stable pH control. Formate is MS-compatible.[2] |
| Buffer Concentration | 20-50 mM | Sufficient concentration to maintain pH and help mask residual silanol activity.[1][7] |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes the number of active silanol sites available for secondary interactions.[7] |
| Sample Solvent | Initial mobile phase composition | Prevents peak distortion caused by solvent mismatch.[1] |
Step 3: Systematic Troubleshooting Workflow
Use the following workflow to systematically identify and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Mechanism of Tailing: Silanol Interactions
The diagram below illustrates how secondary interactions with deprotonated silanol groups on the stationary phase cause peak tailing for acidic analytes.
Caption: Chemical interactions leading to peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Methodology:
-
Prepare Stock Solutions: Prepare a standard stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Prepare Mobile Phases: Prepare a series of mobile phases consisting of acetonitrile and an aqueous buffer (e.g., 25 mM potassium phosphate or 0.1% formic acid). Adjust the pH of the aqueous portion before mixing with the organic solvent to cover a range from pH 4.5 down to 2.5 in 0.5 unit increments.
-
System Equilibration: Begin with the highest pH mobile phase (pH 4.5). Equilibrate the HPLC system and column until a stable baseline is achieved (typically 10-15 column volumes).
-
Injection and Analysis: Inject the standard solution and record the chromatogram. Calculate the tailing factor for the analyte peak.
-
Iterative Testing: Decrease the mobile phase pH by 0.5 units. Allow the system to fully equilibrate with the new mobile phase before injecting the standard again. Repeat this process for each pH level.[1]
-
Data Analysis: Create a table comparing the tailing factor, retention time, and resolution at each pH level. Identify the pH that provides the most symmetrical peak (Tf closest to 1.0) without compromising necessary retention or resolution.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Reverse Column Direction: Reverse the column in the flow path. This will flush contaminants from the inlet frit directly to waste.[3]
-
Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each solvent. A typical sequence for a reverse-phase column is:
-
Mobile Phase (without buffer salts)
-
100% Water
-
100% Acetonitrile or Methanol[2]
-
100% Isopropanol (optional, for very non-polar contaminants)
-
-
Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (including buffer) until the backpressure and baseline are stable.
-
Performance Check: Inject a standard to determine if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Cyclopropaneoctanoic Acid Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Cyclopropaneoctanoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][4] When analyzing biological samples like plasma, serum, or adipose tissue for this compound, common matrix components like phospholipids (B1166683), salts, and other fatty acids can interfere with the ionization process.[5][6]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: Several methods can be employed to assess matrix effects. The most common is the post-extraction spike method.[5] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for correcting matrix effects.[1][7][8] The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for accurate ratiometric quantification. When a SIL-IS is not available, a structural analog can be used as an internal standard, though it may not perfectly mimic the behavior of the analyte.
Q4: Can sample preparation methods help reduce matrix effects?
A4: Yes, optimizing sample preparation is a critical step in minimizing matrix effects. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can effectively remove interfering matrix components.[9] For this compound analysis, a combination of LLE or a more rigorous SPE protocol is often more effective than simple protein precipitation in removing phospholipids and other lipids that are major sources of matrix effects in biological samples.[6][9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
This is a common issue that can stem from several factors, from sample preparation to instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no signal.
| Possible Cause | Recommended Action |
| Inadequate Sample Concentration | Ensure the sample concentration is within the linear range of the assay. If too dilute, concentrate the sample. If too concentrated, ion suppression may occur; dilute the sample.[10] |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions are maintained. |
| Inefficient Ionization | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Experiment with different ionization techniques if available (e.g., ESI, APCI).[10][11] |
| Instrument Malfunction | Perform a system suitability test. Check for leaks in the LC and MS systems.[12][13] Ensure the detector is functioning correctly and that the instrument has been recently tuned and calibrated.[10] |
| Clogged System | A blocked injection needle or column can prevent the sample from reaching the detector.[14] Check for high backpressure and perform necessary maintenance. |
Issue 2: High Variability in Quantitative Results
Inconsistent and irreproducible results are often a hallmark of unaddressed matrix effects.
Logical Relationship for Troubleshooting Variability:
Caption: Troubleshooting high result variability.
| Possible Cause | Recommended Action |
| Significant Matrix Effects | As confirmed by a post-extraction spike experiment, matrix effects are likely the primary cause. |
| - Inadequate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most robust method to correct for signal variability caused by matrix effects.[7][8] |
| - Insufficient Sample Cleanup | Enhance the sample preparation method. Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction to better remove interfering phospholipids and other matrix components.[9] |
| - Co-elution with Interferences | Modify the chromatographic method to improve the separation of this compound from the matrix components causing ion suppression or enhancement. Adjusting the mobile phase gradient or changing the column chemistry can be effective.[7] |
| Inconsistent Sample Preparation | Ensure meticulous and consistent execution of the sample preparation protocol, including precise pipetting and timing of extraction steps. |
| Instrument Instability | Verify the stability of the LC pumps and the MS detector over the course of the analytical run. Fluctuations in system performance can introduce variability. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the initial mobile phase or a reconstitution solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma, homogenized adipose tissue) through the entire extraction procedure. Spike the this compound analytical standard into the final, extracted matrix just before analysis.
-
Set C (Pre-Spike Sample): Spike the this compound analytical standard into the blank matrix sample before the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[4]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=5) | Calculated Metric | Result |
| A | Analyte in Neat Solution | e.g., 1,500,000 | - | - |
| B | Analyte Spiked Post-Extraction | e.g., 900,000 | Matrix Effect | 60% (Suppression) |
| C | Analyte Spiked Pre-Extraction | e.g., 765,000 | Recovery | 85% |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma
Objective: To extract this compound from plasma while minimizing the co-extraction of phospholipids.
Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound).
-
Protein Precipitation & Lysis: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and let it sit at 4°C for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. mdpi.com [mdpi.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. agilent.com [agilent.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
improving sensitivity for low-level Cyclopropaneoctanoic acid detection
Here is a technical support center for improving the sensitivity of low-level Cyclopropaneoctanoic acid detection.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the detection of low-level this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common and effective methods for the detection of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] GC-MS is a widely used technique for fatty acid analysis, often requiring derivatization to convert the fatty acids into more volatile esters.[1] LC-MS/MS offers high sensitivity and selectivity and can sometimes be used for the analysis of underivatized fatty acids, although derivatization can also be used to enhance signal intensity.[2][3]
Q2: Why is derivatization necessary for the analysis of this compound, especially at low levels?
A2: Derivatization is a chemical modification of the analyte that is often employed to improve its analytical properties.[4] For this compound, derivatization is crucial for several reasons:
-
Improved Volatility for GC-MS: Carboxylic acids like this compound are not very volatile. Converting them to their methyl esters (Fatty Acid Methyl Esters or FAMEs) increases their volatility, making them suitable for GC analysis.[1]
-
Enhanced Ionization Efficiency for LC-MS/MS: Derivatization can introduce a functional group that is more easily ionized in the mass spectrometer's source, leading to a significant increase in signal intensity.[2][5] This is particularly important for detecting low-level analytes.
-
Improved Chromatographic Peak Shape: Derivatization can reduce the polarity of the carboxylic acid group, leading to less tailing and sharper peaks in both GC and LC, which improves resolution and quantification.[6]
-
Increased Sensitivity: By choosing a derivatizing agent that introduces a "tag" with high ionization efficiency or a fluorophore, the sensitivity of the detection can be increased by several orders of magnitude.[2][5][7]
Q3: What are some common derivatization reagents for carboxylic acids like this compound?
A3: A variety of reagents can be used to derivatize carboxylic acids. For GC-MS, the most common method is the formation of fatty acid methyl esters (FAMEs) using reagents like sodium methoxide (B1231860) in methanol.[1] For LC-MS/MS, reagents that add a permanently charged group or a group with high proton affinity are used to enhance ionization. Examples include:
-
2-picolylamine (PA): This reagent has been shown to increase detection responses by 9 to 158-fold for various carboxylic acids, with limits of detection in the low femtomole range.[2]
-
N-(4-aminomethylphenyl)pyridinium (AMPP): This "charge reversal" derivatization reagent converts the carboxylic acid to a cationic amide, improving sensitivity by 10- to 20-fold compared to negative mode electrospray ionization.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of low-level this compound.
Issue 1: No or very low signal for my analyte.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your lipid extraction protocol. Methods like the Folch extraction are commonly used for lipids.[8] Ensure complete extraction by optimizing solvent volumes and extraction time. |
| Incomplete Derivatization | Verify the efficiency of your derivatization reaction. Optimize reaction time, temperature, and reagent concentration.[9] Consider trying an alternative derivatization reagent. |
| Instrumental Issues (GC-MS/LC-MS) | Check the basic functionality of your instrument, including the injection system, column, and detector.[10] Ensure there are no leaks in the system.[10] For MS, perform a system tune to check for sensitivity issues.[10] |
| Sample Degradation | Ensure proper sample storage to prevent degradation of fatty acids. Consider adding antioxidants if necessary. |
| Incorrect MS Polarity | For LC-MS, ensure you are using the correct ionization polarity (positive or negative) for your analyte or its derivative. Derivatization with reagents like AMPP requires positive ion mode.[5] |
Issue 2: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC Inlet or Column | Clean or replace the GC inlet liner.[11] If using a GC, you can also try to condition the column at a high temperature to remove contaminants.[11] Consider using an inert column.[11] |
| Column Overload | Reduce the injection volume or dilute your sample.[11] You can also use a column with a higher capacity.[11] |
| Improper Column Installation | Reinstall the column according to the manufacturer's instructions, ensuring there are no dead volumes.[12] |
| Incompatible Solvent | In splitless GC injections, if the initial column temperature is too high for the solvent, it can cause poor peak shape.[11] Consider using a higher boiling point solvent or lowering the initial oven temperature.[11] |
Issue 3: High baseline noise.
| Possible Cause | Troubleshooting Step |
| Contaminated Carrier Gas or Solvents | Use high-purity carrier gas and solvents. Install or replace gas purifiers.[10] |
| Column Bleed | This can be caused by operating the GC column above its maximum temperature limit.[6] Condition the column according to the manufacturer's instructions.[11] If the bleed is excessive, the column may need to be replaced.[11] |
| Contaminated Inlet or Detector | Clean the GC inlet and MS ion source regularly.[10] |
| Septum Bleed | Use a high-quality, low-bleed septum in the GC inlet and replace it regularly.[10] |
Experimental Protocols
Protocol 1: Lipid Extraction (Folch Method)
This protocol is a standard method for extracting total lipids from biological samples.[8]
-
Homogenization: Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be 8:4:3.
-
Lipid Collection: The lower, organic phase contains the lipids. Carefully collect this phase.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the next step (e.g., hexane (B92381) for FAME analysis).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the conversion of fatty acids to their more volatile methyl esters.[1]
-
Reagent Preparation: Prepare a solution of 0.1 M sodium methoxide in a 9:1 mixture of methanol:chloroform.[1]
-
Reaction: Add the sodium methoxide solution to the dried lipid extract.
-
Incubation: Heat the mixture at 95°C for 60 minutes.[1]
-
Extraction: After cooling, extract the FAMEs with hexane.[1]
-
Analysis: The hexane layer containing the FAMEs is now ready for GC-MS analysis.
Protocol 3: Derivatization with 2-picolylamine (PA) for Enhanced LC-MS/MS Sensitivity
This protocol is for derivatizing carboxylic acids to improve their detection in positive ion mode LC-MS/MS.[2]
-
Reagent Preparation: Prepare solutions of 2-picolylamine (PA), 2,2'-dipyridyl disulfide, and triphenylphosphine (B44618) in a suitable organic solvent.
-
Reaction: Mix the carboxylic acid sample with the prepared reagents.
-
Incubation: The reaction is typically rapid and can be completed at room temperature.
-
Analysis: The resulting PA-derivatives can be directly analyzed by LC-MS/MS in positive ion mode.[2]
Quantitative Data Summary
The following table summarizes the improvement in detection sensitivity for various carboxylic acids after derivatization with 2-picolylamine (PA), demonstrating the potential for enhanced detection of this compound.
| Analyte | Fold Increase in Detection Response with PA Derivatization | Limit of Detection (on-column) |
| Chenodeoxycholic acid | 9-158 fold[2] | 1.5 - 5.6 fmol[2] |
| Glycochenodeoxycholic acid | 9-158 fold[2] | 1.5 - 5.6 fmol[2] |
| Prostaglandin E2 | 9-158 fold[2] | 1.5 - 5.6 fmol[2] |
| Homovanillic acid | 9-158 fold[2] | 1.5 - 5.6 fmol[2] |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting workflow for low signal issues.
References
- 1. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 2. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
preventing degradation of Cyclopropaneoctanoic acid during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Cyclopropaneoctanoic acid (CPOA) during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to the degradation of CPOA.
Question 1: I am observing unexpectedly low recoveries of CPOA in my samples after extraction. What could be the cause?
Possible Causes and Solutions:
-
Thermal Degradation: The cyclopropane (B1198618) ring, while generally stable, can be susceptible to thermal stress. Some studies have shown that certain cyclopropane-containing compounds are thermally stable up to 150°C, but decomposition can occur at higher temperatures.[1]
-
Solution: Avoid excessive heat during all sample preparation steps. If evaporation of solvents is necessary, use a gentle stream of nitrogen at room temperature or reduced pressure (e.g., using a SpeedVac). When performing chemical reactions like derivatization, adhere strictly to the recommended temperature and time to prevent potential ring-opening.[1]
-
-
Acid- or Base-Catalyzed Degradation: Strong acidic or basic conditions can potentially lead to the opening of the cyclopropane ring.[2][3] While standard protocols for fatty acid analysis often employ acidic or basic catalysts for esterification, harsh conditions should be avoided.
-
Solution: Use mild derivatization reagents and conditions. For example, instead of strong acids, consider using catalysts that are less harsh. If a protocol requires acidic or basic conditions, ensure the reaction time and temperature are minimized. It is also crucial to neutralize the sample promptly after the reaction is complete.
-
-
Oxidative Degradation: Although the cyclopropane ring itself is relatively stable against oxidation compared to double bonds, the fatty acid chain can still be susceptible to oxidation.[4][5][6] This can be initiated by exposure to air (oxygen), light, and trace metal ions.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during steps involving heating or extended exposure to solvents. Use degassed solvents and amber-colored glassware to protect the sample from light. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation of the fatty acid chain.
-
Question 2: I am seeing unexpected peaks in my chromatogram that I suspect are degradation products of CPOA. What do these peaks represent and how can I prevent their formation?
Possible Causes and Solutions:
-
Ring-Opening Products: The unexpected peaks could be isomers of CPOA formed through the opening of the cyclopropane ring. This can result in the formation of unsaturated fatty acids or other rearranged structures.[5][7]
-
Solution: As mentioned previously, avoid high temperatures and strong acidic or basic conditions. Review your sample preparation protocol to identify any steps that might induce ring-opening. If derivatization is performed, consider using a milder method.
-
-
Oxidation Products: The additional peaks may also correspond to oxidized forms of CPOA, such as hydroperoxides or their secondary products.
-
Solution: Implement measures to prevent oxidation as described in the previous question. This includes working under an inert atmosphere, using antioxidants, and protecting samples from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for CPOA standards and samples?
For long-term stability, it is recommended to store CPOA standards and samples at -20°C or, ideally, at -80°C. To minimize the risk of oxidation, store samples under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Q2: Is CPOA susceptible to degradation during standard lipid extraction procedures?
Standard lipid extraction methods, such as the Folch or Bligh-Dyer methods, are generally compatible with CPOA.[8][9][10] However, to ensure the stability of the cyclopropane ring and the fatty acid chain, it is crucial to perform the extraction at low temperatures and to minimize the exposure of the sample to air and light. The use of antioxidants in the extraction solvent is also recommended.
Q3: What derivatization method is recommended for the GC-MS analysis of CPOA to minimize degradation?
Methylation to form the fatty acid methyl ester (FAME) is a common derivatization step for the GC-MS analysis of fatty acids, including CPOA.[11][12] To prevent degradation, use mild esterification conditions. A common and generally safe method is the use of 5% HCl in methanol (B129727) at 70°C for 30 minutes.[11] Alternatively, methanolic KOH can be used.[13][14] It is important to neutralize the reaction mixture promptly after derivatization.
Quantitative Data Summary
The following table summarizes key parameters influencing the stability of this compound during sample preparation.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > 150°C[1] | Room temperature or below; gentle heating (< 70°C) for short durations | High temperatures can induce thermal rearrangement and opening of the cyclopropane ring. |
| pH | Strong acids and bases | Near-neutral pH; use of mild catalysts for reactions | Extreme pH can catalyze the hydrolysis and opening of the cyclopropane ring.[2][3] |
| Oxygen Exposure | Atmospheric oxygen | Inert atmosphere (Nitrogen or Argon) | Prevents oxidation of the fatty acid chain. |
| Light Exposure | UV and ambient light | Amber glassware or protection from light | Light can promote the formation of free radicals, leading to oxidation. |
Experimental Protocols
Protocol: Extraction and Derivatization of CPOA from Biological Samples for GC-MS Analysis
This protocol is designed to minimize the degradation of CPOA during sample preparation.
-
Sample Homogenization:
-
Homogenize the biological sample (e.g., tissue, cell pellet) in a cold solvent mixture, such as chloroform (B151607):methanol (2:1, v/v), on ice.
-
To inhibit lipid peroxidation, add an antioxidant like BHT to the homogenization solvent at a final concentration of 0.01%.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a modified Folch method.[8][9][10]
-
Add water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:1:0.8 (v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Repeat the extraction of the aqueous phase with chloroform to ensure complete recovery of lipids.
-
Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 5% HCl in methanol.[11]
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water to the vial.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the CPOA methyl ester to a clean GC vial for analysis.
-
Visualizations
References
- 1. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 13. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
troubleshooting poor derivatization yield for Cyclopropaneoctanoic acid
Welcome to the technical support center for the derivatization of Cyclopropaneoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of this unique fatty acid for analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Direct analysis of free fatty acids like this compound by GC is challenging due to their low volatility and the polar nature of the carboxylic acid group. This can lead to poor chromatographic peak shape, including tailing, and consequently, low sensitivity and reproducibility. Derivatization converts the polar carboxylic acid group into a less polar, more volatile functional group (e.g., an ester or a silyl (B83357) ester), making the molecule more amenable to GC analysis.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for fatty acids, including those with a cyclopropane (B1198618) ring, are:
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME). A widely used reagent for this is boron trifluoride in methanol (B129727) (BF3-Methanol).[1][3][4]
Q3: Are there any specific challenges associated with derivatizing this compound?
A3: Yes, the presence of the cyclopropane ring introduces a key challenge. The strained three-membered ring can be susceptible to opening or degradation under harsh reaction conditions, such as high temperatures or strong acidic or basic catalysts.[5] For instance, the use of BF3-Methanol for esterification has been reported to potentially cause partial or complete destruction of cyclopropyl (B3062369) groups in fatty acids.[5] Therefore, optimizing reaction conditions to be as mild as possible is crucial.
Q4: How can I be sure my derivatization reaction has gone to completion?
A4: To confirm the completion of the derivatization reaction, you can analyze aliquots of your sample at different time points during the reaction.[3] Once the peak area of the derivatized product in the chromatogram no longer increases with extended reaction time, the reaction is considered complete.[3] If you suspect incomplete derivatization, you can try increasing the amount of derivatizing reagent or re-evaluating the reaction temperature and time.[3]
Troubleshooting Guide for Poor Derivatization Yield
This guide addresses common issues leading to low derivatization yields for this compound and provides actionable solutions.
Problem 1: Low or No Peak for the Derivatized Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Analyze aliquots at timed intervals to determine the optimal reaction time.[3]Increase Reaction Temperature: Cautiously increase the temperature in small increments (e.g., 5-10°C). Be mindful that excessive heat can degrade the cyclopropane ring.[2][5]Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent is used. A general guideline for silylation is at least a 2:1 molar ratio of BSTFA to active hydrogens.[2] |
| Presence of Water or Protic Solvents | Ensure Anhydrous Conditions: Moisture can deactivate silylating and some esterification reagents.[1][2] Dry your sample thoroughly before adding the derivatization reagent. Use anhydrous solvents and reagents.Use a Water Scavenger: For esterification reactions, a water scavenger like 2,2-dimethoxypropane (B42991) can be added to remove any residual water.[3] |
| Reagent Degradation | Use Fresh Reagents: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and adhere to the manufacturer's storage recommendations. |
| Steric Hindrance | The cyclopropane ring can create steric hindrance around the carboxylic acid group, potentially slowing down the reaction.[2]Use a More Potent Reagent: Consider using a stronger silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which has more volatile by-products.[6]Add a Catalyst: For silylation, the addition of a catalyst like TMCS can enhance the reactivity of the reagent, especially for sterically hindered compounds.[2] For esterification, ensure the catalyst (e.g., BF3) is active. |
Problem 2: Multiple or Unexpected Peaks in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions or Degradation of the Cyclopropane Ring | Optimize Reaction Conditions: As mentioned, harsh conditions can lead to the opening of the cyclopropane ring, resulting in byproducts.[5] Use the mildest effective temperature and shortest necessary reaction time.Choose a Milder Derivatization Method: Silylation with BSTFA is generally considered a milder method than esterification with BF3-Methanol and may be preferable for preserving the integrity of the cyclopropane ring. |
| Contamination | Run a Reagent Blank: Prepare and analyze a blank sample containing only the solvent and derivatization reagents to identify any contaminant peaks.[3]Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned and dried to avoid contamination from previous experiments. |
| Incomplete Derivatization | As discussed in Problem 1, if the reaction is incomplete, you may see a peak for the underivatized this compound alongside the derivatized product. Follow the steps outlined above to drive the reaction to completion. |
Quantitative Data on Derivatization Yields
The following table provides an illustrative comparison of expected derivatization yields for cyclopropane fatty acids under optimized conditions. Please note that exact yields can vary depending on the specific experimental setup, sample matrix, and the purity of the analyte and reagents.
| Derivatization Method | Analyte | Typical Reaction Conditions | Reported/Expected Yield | Reference/Notes |
| Silylation with BSTFA + 1% TMCS | Dihydrosterculic Acid (a C19 cyclopropane fatty acid) | 60°C for 60 minutes | >95% | Illustrative yield based on general performance of BSTFA for fatty acids. |
| Esterification with BF3-Methanol (14%) | Dihydrosterculic Acid (a C19 cyclopropane fatty acid) | 60°C for 15 minutes | Variable, potentially lower due to ring instability | Caution is advised due to the potential for cyclopropane ring degradation with this method.[5] Yields can be highly dependent on reaction time and temperature. |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a general guideline for the silylation of this compound for GC-MS analysis.
Materials:
-
Dried this compound sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (as a catalyst, optional but recommended for hindered groups)[7]
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place the dried sample (typically 10-100 µg) into a GC vial.
-
Add an appropriate volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).
-
Add 50 µL of BSTFA + 1% TMCS and 25 µL of anhydrous pyridine.[7]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.[1][7] The exact time and temperature may require optimization.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol outlines the formation of the methyl ester of this compound. Caution: This method may lead to the degradation of the cyclopropane ring.[5] It is crucial to use the mildest effective conditions.
Materials:
-
Dried this compound sample or standard
-
Boron trifluoride-methanol solution (e.g., 14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place the dried sample (typically 10-100 µg) into a screw-cap glass tube.
-
Add 1 mL of BF3-Methanol reagent.[8]
-
Cap the tube tightly and heat at 60°C for 10-15 minutes.[1][8] Avoid higher temperatures and longer durations to minimize potential degradation of the cyclopropane ring.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl ester into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor derivatization yield of this compound.
Caption: A troubleshooting decision tree for poor derivatization yield of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. benchchem.com [benchchem.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. benchchem.com [benchchem.com]
dealing with co-eluting peaks in Cyclopropaneoctanoic acid analysis
Welcome to the technical support center for the analysis of Cyclopropaneoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a particular focus on dealing with co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting peaks in the GC analysis of this compound methyl ester (C17:0 cyclo FAME)?
A1: Co-elution in the analysis of this compound methyl ester is primarily due to the presence of other fatty acid methyl esters (FAMEs) with similar chromatographic properties. The most common interfering compounds are:
-
Positional and geometric isomers of monounsaturated fatty acids: Particularly, C18:1 isomers such as oleic acid methyl ester (C18:1c9) and its various cis and trans isomers can have retention times very close to that of C17:0 cyclo FAME on certain GC columns.
-
Other cyclopropane (B1198618) fatty acids: If the sample contains other cyclopropane fatty acids, such as lactobacillic acid (C19:0 cyclo) or dihydrosterculic acid (C19:0 cyclo), their methyl esters may co-elute depending on the chromatographic conditions.
-
Branched-chain fatty acids: Certain branched-chain fatty acids can also exhibit similar retention characteristics.
Q2: How can I confirm if a peak is co-eluting with my this compound FAME peak?
A2: Several methods can be used to detect co-elution:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a shoulder or a broader-than-expected peak width, are strong indicators of co-elution.
-
Mass Spectrometry (MS): When using a GC-MS system, examining the mass spectrum across the peak can reveal co-elution. If the mass spectrum changes from the leading edge to the trailing edge of the peak, it indicates the presence of more than one compound.
-
Varying Chromatographic Conditions: Altering the temperature program or using a column with a different stationary phase can often cause co-eluting peaks to separate.
Q3: What is the recommended type of GC column for the analysis of this compound FAME?
A3: For the separation of complex FAME mixtures, including those containing cyclopropane fatty acids and various isomers, highly polar capillary GC columns are recommended. Columns with a stationary phase of highly substituted cyanopropylsiloxane are the industry standard for providing the selectivity needed to separate these closely related compounds.
Recommended GC Columns:
| Column Type | Stationary Phase | Key Features |
| SP™-2560 | 100% Biscyanopropyl polysiloxane | Excellent for detailed cis/trans FAME isomer separations.[1] |
| CP-Sil 88 | 100% Cyanopropyl polysiloxane | High polarity, suitable for separating complex FAME mixtures. |
| HP-88 | High polarity cyanopropyl phase | Offers good resolution for cis/trans isomers and other complex FAMEs.[2] |
| DB-FATWAX UI | Polyethylene Glycol (PEG) | Provides unique selectivity for saturated and polyunsaturated FAMEs. |
Troubleshooting Guides
Problem: Poor Resolution and Co-eluting Peaks
This is the most common issue encountered in the analysis of this compound. The following troubleshooting steps can help improve the separation.
Caption: A step-by-step workflow for troubleshooting co-eluting peaks.
If co-elution is suspected or confirmed, systematically adjust the following GC parameters:
-
Temperature Program:
-
Lower the initial oven temperature: This can improve the separation of early-eluting compounds.
-
Reduce the temperature ramp rate: A slower ramp rate (e.g., 1-2°C/min) through the elution range of the target analytes increases their interaction with the stationary phase, often leading to better resolution.
-
Introduce an isothermal hold: An isothermal period at a temperature just below the elution temperature of the co-eluting pair can enhance separation.
-
-
Carrier Gas Flow Rate:
-
Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency. A lower flow rate generally improves resolution but increases analysis time.
-
-
Column Selection:
-
If using a general-purpose column (e.g., DB-5ms), switch to a highly polar cyanopropyl column as recommended in the FAQs. These columns provide different selectivity based on the polarity and structure of the FAMEs.[3]
-
-
Selected Ion Monitoring (SIM): If complete chromatographic separation is not achievable, use SIM mode to improve selectivity and quantification. By monitoring unique ions for this compound FAME and the co-eluting compound, their individual peak areas can be determined even with significant overlap.
The derivatization step to form FAMEs is critical and can influence the final chromatographic results.
-
Derivatization Method:
-
Cyclopropane fatty acids can be sensitive to harsh acidic conditions and high temperatures, which may lead to the degradation of the cyclopropane ring.[4]
-
Consider using a milder derivatization method, such as base-catalyzed transesterification with methanolic KOH, followed by a gentle neutralization step.[5]
-
-
Sample Clean-up:
-
Ensure the sample extract is clean. Matrix components can interfere with the chromatography and cause peak broadening or tailing. Solid-phase extraction (SPE) can be an effective clean-up step.
-
Experimental Protocols
Protocol 1: Sample Preparation - Derivatization to FAMEs
This protocol describes a common method for the preparation of FAMEs from a lipid extract, suitable for the analysis of this compound.
Reagents:
-
Hexane (B92381) (GC grade)
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Sodium Hydrogen Sulfate (NaHSO₄), solid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Accurately weigh approximately 25 mg of the lipid extract into a screw-cap test tube.
-
Add 2 mL of hexane and vortex to dissolve the lipid.
-
Add 0.2 mL of 2 M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Let the mixture stand at room temperature for 5 minutes.
-
Add approximately 0.5 g of solid NaHSO₄ to neutralize the excess KOH and stop the reaction. Vortex for 30 seconds.
-
Add a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Centrifuge at 3000 rpm for 5 minutes to pellet the solids.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 2: GC-MS Analysis of this compound FAME
This protocol provides a starting point for the GC-MS analysis using a highly polar column. Optimization may be required based on the specific sample matrix and co-eluting compounds.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
GC Conditions:
| Parameter | Setting |
| Column | SP™-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 140 °C, hold for 5 minRamp 1: 4 °C/min to 240 °CHold: 20 min at 240 °C |
MS Conditions:
| Parameter | Setting |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for initial screeningSelected Ion Monitoring (SIM) for quantification |
| Solvent Delay | 3-5 minutes |
The following table provides an example of method validation parameters for the quantitative analysis of cyclopropane fatty acids in a complex matrix (cheese fat), which can serve as a reference for your own method validation.[5]
| Parameter | Dihydrosterculic acid (DHSA) | Lactobacillic acid (LBA) |
| Limit of Detection (LOD) | 13.7 mg/kg fat | 11.7 mg/kg fat |
| Limit of Quantitation (LOQ) | 41.5 mg/kg fat | 35.3 mg/kg fat |
| Linearity (Range) | LOQ - 1500 mg/kg fat | LOQ - 1500 mg/kg fat |
| Recovery | 101.5% | - |
| Intra-day Repeatability (RSD%) | 3.3% (at 80 mg/kg) | - |
Visualization of Key Relationships
Logical Relationship for Method Optimization
Caption: Relationship between GC parameters and peak resolution.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. agilent.com [agilent.com]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI-MS for Cyclopropaneoctanoic Acid
Welcome to the technical support center for the analysis of Cyclopropaneoctanoic acid and related compounds using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound in ESI-MS?
A1: For carboxylic acids such as this compound, the recommended ionization mode is negative ion mode (ESI-) . In this mode, the molecule readily loses a proton (deprotonates) to form the [M-H]⁻ ion, which can then be detected by the mass spectrometer. While positive ion mode (ESI+) is sometimes used, it typically results in lower sensitivity for acidic compounds unless derivatization is employed.
Q2: I am observing poor sensitivity in negative ion mode. What are the initial troubleshooting steps?
A2: Poor sensitivity in negative ion mode is a common issue. Here are the initial steps to take:
-
Optimize the Mobile Phase: The composition of your mobile phase is critical. Ensure you are using a suitable organic solvent (acetonitrile or methanol) mixed with water. Higher organic content generally improves sensitivity by reducing surface tension.
-
Adjust the pH: The pH of the mobile phase should ideally be about 2 units above the pKa of this compound. The pKa of a similar compound, cyclopropanecarboxylic acid, is approximately 4.65-4.83.[1][2][3] Therefore, a mobile phase pH in the range of 6.5-7.0 is a good starting point.
-
Check for Corona Discharge: In negative ESI, a high needle voltage can lead to a corona discharge, which increases noise and reduces signal stability.[1] If your instrument allows, check the ESI current. Alternatively, in a darkened room, look for a blue glow at the tip of the ESI needle. If a discharge is present, reduce the needle voltage until it disappears.[1]
-
Optimize Instrument Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate. These parameters can have a significant impact on ionization efficiency.
Q3: Should I add an acid or a base to my mobile phase for negative ion mode analysis?
A3: This can be counterintuitive. While adding a base would be expected to promote deprotonation, volatile bases like ammonium (B1175870) hydroxide (B78521) can sometimes lead to poor detection limits and instability.
Interestingly, the addition of a low concentration of a weak acid , such as formic acid or acetic acid, can sometimes improve the signal in negative ion mode, a phenomenon sometimes referred to as "wrong-way-round" ionization. However, high concentrations of these acids will suppress the signal. It is crucial to optimize the concentration of any acidic modifier.
Alternatively, a post-column infusion of a basic solution (e.g., ammonium hydroxide) can be employed. This allows for optimal chromatographic separation under acidic conditions while promoting deprotonation just before the eluent enters the mass spectrometer.
Q4: I am seeing unexpected adducts in my mass spectrum. What are they and how can I control them?
A4: In ESI-MS, it is common to observe adducts, which are ions formed by the association of your analyte with other ions present in the mobile phase.
-
In positive ion mode , you might see [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ adducts.
-
In negative ion mode , you might observe dimer formation, such as [2M-H]⁻.
To control adduct formation, you can:
-
Use high-purity solvents and reagents to minimize salt contamination.
-
Add a small amount of a volatile acid (like formic acid) to favor the formation of the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode (if applicable).
-
In some cases, adduct formation can be used to your advantage. For instance, the intentional addition of specific cations (e.g., barium) has been shown to improve sensitivity and produce diagnostic fragments for some carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Signal Intensity or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Ionization Mode | Switch to negative ion mode (ESI-). Carboxylic acids are generally more sensitive in this mode. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be approximately 2 units above the pKa of the analyte (~pKa 4.7). A pH of ~6.7 is a good starting point. |
| High Surface Tension of Mobile Phase | Increase the percentage of organic solvent (acetonitrile or methanol) in your mobile phase to lower the surface tension and promote droplet formation. |
| Ion Suppression from Mobile Phase Additives | Avoid using trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can significantly suppress the signal in negative ion mode. If an acid is needed for chromatography, use low concentrations of formic acid or acetic acid. |
| Suboptimal Instrument Parameters | Systematically optimize the capillary voltage, nebulizer pressure, and desolvation gas temperature and flow rate for your specific instrument and mobile phase. |
| Analyte Concentration Too Low | If possible, increase the concentration of your sample. |
| Derivatization Required | For very low concentrations, consider derivatizing the carboxylic acid group to introduce a moiety that is more readily ionizable in positive ion mode. |
Issue 2: Poor Peak Shape in Chromatography
| Potential Cause | Recommended Solution |
| Analyte Interaction with Column | Ensure you are using a suitable column (e.g., C18) and that the mobile phase composition is appropriate for reversed-phase chromatography. |
| pH Effects on Retention | The pH of the mobile phase will affect the ionization state of the carboxylic acid and thus its retention. Adjusting the pH can improve peak shape, but be mindful of the impact on ESI efficiency. |
| Inappropriate Mobile Phase Additive | If using an additive, ensure it is compatible with your column and analyte. For example, if using an acidic mobile phase for chromatography, consider a post-column infusion of a base to improve ionization without affecting the separation. |
Issue 3: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and fresh reagents. |
| Corona Discharge | In negative ion mode, reduce the capillary voltage to prevent the formation of a corona discharge, which is a significant source of noise. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Matrix Effects | If analyzing complex samples, co-eluting matrix components can cause ion suppression and increase background noise. Improve sample preparation to remove interferences. |
Data Presentation: Mobile Phase Modifier Concentration Effects
The following table summarizes the general effects of weak acid modifier concentrations on the ESI- response of acidic analytes. The optimal concentration is analyte-dependent and should be empirically determined.
| Modifier | Concentration Range | General Effect on Negative Ion Signal | Reference |
| Acetic Acid | 10 µM - 1 mM | Can enhance signal at low concentrations. | |
| Acetic Acid | > 1 mM | Signal suppression is often observed. | |
| Formic Acid | 10 µM - 1 mM | May provide some enhancement, but often less effective than acetic acid. | |
| Formic Acid | > 1 mM | Tends to cause significant signal suppression. |
Experimental Protocols
Protocol 1: General ESI-MS Parameter Optimization
This protocol outlines a systematic approach to optimizing key ESI-MS parameters.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in your initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the instrument to negative ion mode and monitor the [M-H]⁻ ion.
-
Optimize the capillary voltage: Start with a typical value (e.g., -3.0 kV) and gradually increase and decrease it in small increments (e.g., 0.2 kV) until the maximum stable signal is achieved. Avoid voltages that lead to a corona discharge.
-
Optimize the nebulizer gas pressure: While keeping the capillary voltage at its optimum, vary the nebulizer gas pressure to find the setting that maximizes the signal.
-
Optimize the desolvation gas temperature and flow rate: Adjust the temperature and flow rate of the desolvation gas to achieve the best signal-to-noise ratio. Higher temperatures and flow rates can improve desolvation but may also lead to thermal degradation of the analyte.
-
Record the optimal parameters for your analysis.
Protocol 2: Post-Column Infusion of a Basic Modifier
This protocol is for enhancing the negative ion signal when using an acidic mobile phase for chromatography.
-
Perform your LC separation using an optimized acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
Prepare a basic modifier solution (e.g., 0.5% ammonium hydroxide in 50:50 water/acetonitrile).
-
Use a T-junction to introduce the basic modifier solution into the eluent stream after the analytical column and before the ESI source.
-
Deliver the basic modifier at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Monitor the [M-H]⁻ ion of this compound. The post-column addition of the base will raise the pH of the eluent, promoting deprotonation and enhancing the signal in negative ion mode.
Visualizations
References
selection of internal standards for Cyclopropaneoctanoic acid quantification
Welcome to the technical support center for the quantification of Cyclopropaneoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting an appropriate internal standard and to offer troubleshooting support for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte. For this compound, this would be a deuterated or ¹³C-labeled counterpart. SILs have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which allows them to accurately correct for variations during sample preparation and analysis.
Q2: I cannot find a commercially available stable isotope-labeled this compound. What are my alternatives?
A2: When a SIL of your specific analyte is not commercially available, you have two primary alternatives:
-
Custom Synthesis: Several companies specialize in the custom synthesis of deuterated compounds.[1][2][3][4] This is the best option for achieving the highest accuracy and precision, as it provides the ideal internal standard.
-
Odd-Chain Fatty Acids: A long-chain, odd-numbered fatty acid, such as nonadecanoic acid (C19:0), is a commonly used and cost-effective internal standard for fatty acid analysis.[5][6][7][8] Since odd-chain fatty acids are generally absent or present in very low concentrations in most biological samples, they are unlikely to interfere with the analysis. However, it is crucial to validate that the chosen odd-chain fatty acid behaves similarly to this compound during extraction and derivatization.
Q3: Can I use a structurally similar cyclopropane (B1198618) fatty acid as an internal standard?
A3: Yes, other cyclopropane fatty acids like dihydrosterculic acid or lactobacillic acid could potentially be used as internal standards. However, their availability as pure standards and the potential for them to be present in certain biological samples must be carefully considered. As with any non-isotopically labeled internal standard, thorough validation is required to ensure it is a suitable proxy for your analyte.
Q4: Should I use GC-MS or LC-MS/MS for the quantification of this compound?
A4: Both GC-MS and LC-MS/MS are powerful techniques for fatty acid analysis.
-
GC-MS is a robust and widely used technique for fatty acid profiling. It typically requires derivatization of the fatty acid to a more volatile form, most commonly a fatty acid methyl ester (FAME).
-
LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, although derivatization can be used to improve ionization efficiency. LC-MS/MS is particularly advantageous for complex matrices as it can minimize interferences through the use of Multiple Reaction Monitoring (MRM).
The choice between the two will depend on the available instrumentation, the complexity of the sample matrix, and the required sensitivity.
Selection of an Internal Standard: A Logical Workflow
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The following diagram illustrates a logical workflow for this process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ansto.gov.au [ansto.gov.au]
- 4. apo.ansto.gov.au [apo.ansto.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lipid fatty acid analysis [bio-protocol.org]
Technical Support Center: Troubleshooting Baseline Noise in Cyclopropaneoctanoic Acid Chromatograms
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to baseline noise during the chromatographic analysis of cyclopropaneoctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of baseline noise in the chromatographic analysis of this compound?
A1: Baseline noise in both Gas Chromatography (GC) and Liquid Chromatography (LC) can originate from several sources. In GC, common culprits include contaminated carrier gas, septum bleed, column bleed, and a dirty inlet liner or detector.[1][2][3][4] For LC, baseline issues often stem from the mobile phase (improper mixing, contamination, or dissolved gas), pump problems (leaks or faulty check valves), and detector issues (contaminated flow cell or lamp instability).[5][6][7]
Q2: Why is derivatization often necessary for the GC analysis of this compound, and how does it affect the baseline?
A2: Free fatty acids like this compound are polar and have low volatility, which can lead to poor peak shapes (tailing) and adsorption onto the GC column.[8] Derivatization, commonly through esterification to form fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the analyte.[9][10][11] This results in sharper peaks, better separation, and a more stable baseline. Incomplete derivatization can be a source of noise and peak tailing.[12]
Q3: How can I differentiate between septum bleed and column bleed in my GC chromatogram?
A3: Septum bleed typically manifests as sharp, discrete peaks that appear at higher temperatures in the chromatogram.[1] In contrast, column bleed is characterized by a rising baseline, particularly as the oven temperature increases.[1] A simple diagnostic test is to run the method without an injection. If the extraneous peaks vanish, the vial cap septum is the likely source. If the baseline rise or peaks persist, the issue is more likely with the inlet septum or the column itself.[1]
Q4: What are "matrix effects" in LC-MS analysis and how can they contribute to baseline noise?
A4: The "matrix" refers to all components in a sample other than the analyte of interest.[13] These components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement, which can manifest as baseline noise and affect quantification.[13][14] Phospholipids are a major cause of ion suppression in biological samples.[14]
Q5: How can I minimize contamination of my samples and standards to prevent baseline issues?
A5: To minimize contamination, it is advisable to store lipid extracts at low temperatures (e.g., -20°C) in glass vials with PTFE-lined caps.[1] Avoid using plastic containers whenever possible to prevent leaching of plasticizers and other contaminants.[1] Using high-purity solvents and reagents is also crucial for maintaining a clean baseline.[5][6]
Troubleshooting Guides
Issue 1: High or Unstable Baseline in GC Analysis
A consistently high or noisy baseline can obscure peaks of interest and lead to inaccurate integration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Carrier Gas | Install or replace gas purification traps for oxygen, moisture, and hydrocarbons. | A significant reduction in baseline noise.[1] |
| Septum Bleed | Replace the inlet septum with a high-quality, low-bleed septum. Condition the new septum as per the manufacturer's instructions. | Reduction of sharp, repetitive peaks, especially at high temperatures.[1] |
| Column Bleed | Condition the column by baking it at its maximum isothermal temperature (or slightly below) for several hours. If bleed continues, the column may be old or damaged and require replacement. | A lower and more stable baseline, particularly at higher oven temperatures.[1] |
| Contaminated Inlet Liner | Replace the inlet liner. Regular replacement is essential, especially when analyzing complex samples.[1][15] | Improved peak shapes and a cleaner baseline.[1] |
| Dirty Detector (e.g., FID, MS Source) | If the above steps do not resolve the issue, the detector may be contaminated and require cleaning according to the manufacturer's protocol.[2][4][15] | A stable and less noisy baseline. |
Issue 2: Baseline Drift in LC Analysis
A drifting baseline can interfere with the detection and quantification of late-eluting peaks.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Mobile Phase Issues | Ensure mobile phase components are thoroughly mixed and degassed. Use high-purity solvents and prepare fresh mobile phases daily.[5][6] | A stable, flat baseline. |
| Column Temperature Fluctuation | Use a column oven to maintain a constant temperature. Insulate any exposed tubing between the column and detector.[7][16] | Reduced baseline drift. |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong, appropriate solvent (e.g., methanol (B129727) or isopropanol).[6][7] | Elimination of baseline drift and potential noise. |
| Pump Malfunction | Check for leaks and ensure check valves are functioning correctly. Regular maintenance of pump seals and pistons is recommended.[5][7] | Consistent flow rate and a stable baseline. |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Column Conditioning
Objective: To remove contaminants and residual stationary phase from a new or contaminated GC column to reduce column bleed.
Methodology:
-
Disconnect the Column from the Detector: This crucial step prevents contaminants from being deposited onto the detector.[1]
-
Set a Low Carrier Gas Flow: Establish a steady but low flow of carrier gas (e.g., 1-2 mL/min) through the column.[1]
-
Ramp and Hold Oven Temperature: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit. Hold at this temperature for several hours or overnight.[1]
-
Cool Down: After conditioning, cool the oven to the initial method temperature.
-
Reconnect the Column: Reconnect the column to the detector.
-
Equilibrate: Allow the system to stabilize for at least 30 minutes before running any analyses.
-
Run a Blank: Inject a solvent blank to confirm that the background noise has been reduced.
Protocol 2: Inlet Liner Replacement and Cleaning for GC
Objective: To replace a contaminated inlet liner, a common source of baseline noise and poor peak shape.
Methodology:
-
Cool the Inlet: Ensure the GC inlet is cool enough to handle safely.
-
Remove the Inlet Liner: Carefully remove the old inlet liner from the GC inlet using appropriate forceps.[1]
-
Cleaning (for reusable liners):
-
Solvent Rinsing: Thoroughly rinse the liner with methylene (B1212753) chloride, followed by acetone, and finally methanol.[1]
-
Drying: Dry the liner in an oven at 100-120°C for at least 30 minutes to remove all solvent residues.[1]
-
-
Installation: Install a new or cleaned liner, along with a new O-ring.
-
Leak Check: Perform a leak check to ensure a proper seal.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup in LC-MS
Objective: To reduce matrix effects by removing interfering compounds from the sample prior to LC-MS analysis.
Methodology:
-
Select SPE Sorbent: Choose an appropriate SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) based on the properties of this compound and the sample matrix.[17]
-
Condition the Cartridge: Condition the SPE cartridge with an appropriate solvent (e.g., methanol), followed by an equilibration step with the loading buffer.
-
Load the Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
-
Elute: Elute the this compound from the cartridge using a stronger solvent.
-
Evaporate and Reconstitute: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound (as FAME)
| Parameter | Recommended Setting | Rationale |
| Column | Highly polar cyanopropyl (e.g., HP-88) or polar polyethylene (B3416737) glycol (e.g., DB-WAX) | Provides good separation for fatty acid methyl esters.[12] |
| Oven Program | Initial: 100°C (1 min) -> 25°C/min to 200°C -> 3°C/min to 230°C (hold 18 min) | Balances separation of a wide range of FAMEs with reasonable analysis time.[12] |
| Ionization Mode | Electron Ionization (EI) | Provides standard, reproducible fragmentation patterns for identification.[12] |
| Ion Source Temp. | 230°C | Typical for EI analysis.[12] |
| Acquisition Mode | SCAN (for identification) or SIM (for quantitation) | SCAN for qualitative analysis, SIM for higher sensitivity in quantitative methods.[12][18] |
Visualizations
Caption: A logical workflow for troubleshooting high baseline noise in GC analysis.
Caption: Strategies to mitigate matrix effects and reduce baseline noise in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 5. uhplcs.com [uhplcs.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating Cyclopropaneoctanoic Acid as a Bacterial Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid identification of specific bacteria is paramount in clinical diagnostics, food safety, and pharmaceutical research. While traditional culture-based methods have long been the gold standard, they are often time-consuming. This has led to the exploration of molecular biomarkers for faster and more specific bacterial detection. Among these, Cyclopropaneoctanoic acid, a unique fatty acid found in the cell membranes of certain bacteria, has emerged as a potential biomarker. This guide provides a comprehensive comparison of this compound, as part of a broader fatty acid profiling approach, with established molecular methods, supported by experimental data and detailed protocols.
Performance Comparison of Bacterial Identification Methods
The selection of a biomarker and its detection method depends on a balance of accuracy, sensitivity, speed, and cost. Below is a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling, which includes the analysis of this compound, against two widely used molecular techniques: Polymerase Chain Reaction (PCR) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | GC-MS Fatty Acid Profiling (inc. This compound) | Real-Time PCR (qPCR) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Analysis of the unique fatty acid composition of bacterial cell membranes. | Amplification of specific DNA sequences. | Detection of specific bacterial antigens or antibodies. |
| Specificity | High. Fatty acid profiles, including the presence of cyclopropane (B1198618) fatty acids, can be species-specific. For instance, carbocyclic fatty acids are found in Escherichia coli but not in Francisella novicida or Bacillus subtilis.[1] | Very High. Relies on primers designed for unique genetic sequences of the target bacterium. | High. Dependent on the specificity of the antibodies used. |
| Accuracy | 81-100% for identification of some foodborne pathogens.[2] | 100% for identification of some foodborne pathogens.[2] | Varies depending on the assay and target, but generally high. |
| Sensitivity (LOD) | Low picogram (pg) range for hopenes and low micromolar (µM) to femtomole (fmol) range for individual fatty acids.[3] | Can detect as few as 1-10 copies of a DNA target per reaction. | Typically in the nanogram (ng) to picogram (pg) per mL range. |
| Time to Result | Several hours (including sample preparation and analysis). | 1-3 hours. | 2-4 hours. |
| Cost per Sample | Moderate to High (requires specialized equipment and trained personnel). | Moderate. | Low to Moderate. |
| High-Throughput | Moderate. | High. | High. |
| Viability Detection | No (detects fatty acids from both live and dead cells). | Can be adapted to detect viable cells (e.g., with propidium (B1200493) monoazide treatment). | Typically detects antigens which may be present from non-viable cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are summarized protocols for the key experiments discussed.
Extraction and Analysis of Bacterial Fatty Acids via GC-MS
This protocol outlines the steps for preparing fatty acid methyl esters (FAMEs) from bacterial cells for GC-MS analysis.
a) Sample Preparation (Cell Harvesting and Saponification):
-
Grow bacterial cultures under standardized conditions (e.g., Trypticase Soy Broth Agar at 28°C) to ensure reproducible fatty acid profiles.[4]
-
Harvest bacterial cells from a fresh culture plate.
-
Place the cells in a clean glass tube and add 1.0 ml of saponification reagent (45g sodium hydroxide (B78521), 150ml methanol, and 150ml distilled water).
-
Seal the tubes tightly, vortex, and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.
b) Methylation:
-
Cool the tubes and add 2.0 ml of methylation reagent (e.g., boron trifluoride in methanol).
-
Seal and heat at 80°C for 10 minutes.
c) Extraction:
-
Cool the tubes and add 1.25 ml of an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether).
-
Tumble the tubes for about 10 minutes to extract the FAMEs into the organic phase.
d) Sample Cleanup:
-
Add 3.0 ml of a base wash solution (10.8g sodium hydroxide in 900ml distilled water) to the organic phase.
-
Tumble for 5 minutes.
-
Transfer the upper organic phase containing the FAMEs to a GC vial for analysis.
e) GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.
-
The fatty acids are separated based on their chain length, degree of saturation, and presence of modifications like cyclopropane rings.
-
The mass spectrometer identifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.
Real-Time PCR (qPCR) for Bacterial DNA Detection
This protocol provides a general workflow for the detection of specific bacterial DNA using qPCR.
a) DNA Extraction:
-
Lyse bacterial cells using enzymatic (e.g., lysozyme) and/or mechanical (e.g., bead beating) methods to release the DNA.
-
Purify the DNA from the cell lysate using a commercial DNA extraction kit or a phenol-chloroform extraction protocol.
b) qPCR Reaction Setup:
-
Prepare a reaction mixture containing DNA polymerase, dNTPs, forward and reverse primers specific to the target bacterial gene (e.g., 16S rRNA gene), a fluorescent probe, and the extracted DNA template.
-
Use appropriate positive and negative controls.
c) qPCR Amplification and Detection:
-
Perform the qPCR in a thermal cycler.
-
The instrument monitors the fluorescence signal in real-time as the target DNA is amplified.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of target DNA.
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating this compound as a biomarker, the following diagrams are provided.
Caption: Experimental workflow for validating this compound as a bacterial biomarker.
Caption: Logical relationship in bacterial biomarker validation.
Conclusion
The analysis of this compound as part of a comprehensive fatty acid profile using GC-MS presents a viable method for the specific identification of certain bacteria. Its high specificity, based on the unique lipid composition of bacterial membranes, is a significant advantage. However, when compared to established methods like real-time PCR, it may exhibit lower accuracy for some bacterial species and a longer time to result.
The choice of biomarker and detection platform should be guided by the specific requirements of the research or diagnostic application. For applications demanding the highest accuracy and sensitivity, qPCR remains a superior choice. However, for broader bacterial characterization and in scenarios where DNA-based methods may be hindered, fatty acid profiling, including the analysis of this compound, offers a powerful and complementary tool. Further research focusing on a direct comparison of the limits of detection and performance across a wider range of bacterial species will be invaluable in solidifying the role of this compound as a routine diagnostic biomarker.
References
- 1. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Identification of Some Foodborne Enteric Bacteria by Fatty Acid Profiles and Real-Time PCR | Journal of Agriculture, Food, Environment and Animal Sciences [jafeas.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
A Comparative Analysis of Cyclopropaneoctanoic Acid and Unsaturated Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid species is critical for innovation in therapeutics and diagnostics. This guide provides a comparative analysis of cyclopropaneoctanoic acid, a unique microbial-derived fatty acid, and the widely studied class of unsaturated fatty acids. This document summarizes their physicochemical properties, biological functions, and associated signaling pathways, supported by established experimental protocols.
I. Physicochemical Properties: A Structural Divide
The fundamental difference between this compound and unsaturated fatty acids lies in their chemical structure, which dictates their physical properties. Unsaturated fatty acids, such as oleic and linoleic acid, contain one or more double bonds in their acyl chains, introducing "kinks" that prevent tight packing. In contrast, cyclopropaneoctanoic acids, like dihydrosterculic acid, possess a rigid cyclopropane (B1198618) ring within their structure.
While extensive experimental data is available for common unsaturated fatty acids, specific physicochemical parameters for this compound are less documented. The following table presents a comparison based on available data.
| Property | Dihydrosterculic Acid (this compound) | Oleic Acid (Monounsaturated) | Linoleic Acid (Polyunsaturated) |
| Molecular Formula | C₁₉H₃₆O₂[1] | C₁₈H₃₄O₂[2] | C₁₈H₃₂O₂[3] |
| Molecular Weight | 296.5 g/mol [1] | 282.46 g/mol [4] | 280.45 g/mol [5] |
| Melting Point | Solid at room temperature[2] | 13-14 °C[2][4][6] | -5 °C[5] |
| Boiling Point | Not available | 360 °C[2] | 229-230 °C at 16 mmHg[5] |
| Water Solubility | Insoluble (predicted) | Insoluble[2] | Insoluble[5] |
| pKa | Not available | ~5.35 (in water)[4] | ~4.77 (at 25°C)[5] |
II. Biological Functions and Signaling Pathways: Divergent Roles in Cellular Processes
Both this compound and unsaturated fatty acids are integral to cellular function, yet they exert their effects through distinct mechanisms and signaling pathways.
Unsaturated Fatty Acids: Key Regulators of Inflammation and Metabolism
Unsaturated fatty acids, particularly omega-3 and omega-6 polyunsaturated fatty acids (PUFAs), are well-established modulators of inflammatory and metabolic pathways. They serve as precursors to a vast array of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase pathways, respectively.
Key biological roles of unsaturated fatty acids include:
-
Modulation of Inflammation: Unsaturated fatty acids can have both pro- and anti-inflammatory effects. For instance, oleic acid has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway[7]. In some contexts, however, oleic acid showed no significant effect on TNF-α production[8][9].
-
Gene Regulation through Nuclear Receptors: Unsaturated fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate genes involved in lipid metabolism and inflammation[10].
-
Maintenance of Membrane Fluidity: The kinks in their acyl chains contribute to the fluidity of cell membranes, which is crucial for the function of membrane-bound proteins and cellular signaling.
This compound: An Emerging Player in Host-Microbe Interactions and Metabolism
Cyclopropaneoctanoic acids are primarily of microbial origin and are found in the cell membranes of various bacteria. Their presence in human tissues suggests absorption from dietary sources or the gut microbiota. While research is ongoing, evidence points to several key biological functions:
-
Modulation of Gene Expression: Dihydrosterculic acid has been shown to induce the expression of PPARα and its target genes in the liver, suggesting a role in regulating fatty acid oxidation[11][12]. It can also increase the expression of PPARδ[13][14].
-
Indirect Immunomodulation: The enzyme responsible for the synthesis of cyclopropane fatty acids, cyclopropane fatty acid synthase (CFAS), has been linked to the anti-inflammatory properties of certain probiotic strains of Lactobacillus reuteri. These bacteria can inhibit the production of the pro-inflammatory cytokine TNF-α[4][8][15]. However, studies suggest that cyclopropane fatty acids themselves may not be the direct mediators of this effect, but rather their synthesis may alter the bacterial membrane in a way that influences the production of other immunomodulatory molecules[4][15].
-
Alteration of Bacterial Membrane Properties: In bacteria, the formation of cyclopropane rings in membrane phospholipids (B1166683) alters the biophysical properties of the membrane, which has been correlated with virulence in some pathogens[16][17].
Comparative Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for unsaturated fatty acids and the emerging understanding of this compound's interactions within mammalian cells.
III. Comparative Biological Effects: A Quantitative Overview
Direct quantitative comparisons of the biological effects of this compound and unsaturated fatty acids are limited in the literature. The following table summarizes available data on their impact on key inflammatory mediators.
| Biological Effect | This compound (Dihydrosterculic Acid) | Unsaturated Fatty Acids (e.g., Oleic Acid) |
| TNF-α Production | Indirectly associated with TNF-α inhibition via bacterial CFAS[4][8][15]. Direct effect on mammalian cells not well quantified. | Can inhibit LPS-induced TNF-α secretion in macrophages[11]. In some adipocyte models, no significant effect was observed[8][9]. |
| COX Inhibition | No direct IC₅₀ values available. Predicted to interact with COX-2[18]. | Generally weak inhibitors of COX enzymes. At high concentrations, some PUFAs show inhibitory activity[19]. |
IV. Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in this guide.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids
This protocol is essential for the identification and quantification of fatty acid profiles in biological samples.
1. Lipid Extraction:
-
Utilize a modified Folch or Bligh and Dyer method for total lipid extraction from cells or tissues.
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Incubate at 50-60°C for 2-3 hours to convert fatty acids to their more volatile methyl esters.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the FAMEs with hexane (B92381).
3. GC-MS Analysis:
-
Inject the hexane extract containing FAMEs into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-23 or SP-2560) is recommended for good separation of fatty acid isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate to separate FAMEs based on their boiling points and polarity.
-
Injector Temperature: Typically 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) is commonly used.
-
Mass Range: Scan a mass range appropriate for FAMEs (e.g., m/z 50-500).
-
Identification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards and mass spectral libraries (e.g., NIST).
-
Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction process for accurate quantification.
-
B. Cyclooxygenase (COX) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
1. Reagents and Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Test compounds (this compound, unsaturated fatty acids) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and plate reader.
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric or fluorometric probe.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the COX activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
C. Membrane Fluidity Measurement using Fluorescence Anisotropy
This technique assesses changes in the rotational mobility of a fluorescent probe embedded in a lipid membrane, providing an indication of membrane fluidity.
1. Reagents and Materials:
-
Liposomes or isolated cell membranes.
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
Buffer (e.g., PBS).
-
Test compounds (this compound, unsaturated fatty acids).
-
Fluorometer equipped with polarizing filters.
2. Procedure:
-
Prepare a suspension of liposomes or cell membranes in the buffer.
-
Add the fluorescent probe (DPH) to the membrane suspension and incubate to allow the probe to incorporate into the lipid bilayer.
-
Add the test compound at the desired concentration and incubate.
-
Excite the sample with vertically polarized light at the appropriate excitation wavelength for the probe (e.g., ~350 nm for DPH).
-
Measure the intensity of the emitted fluorescence through both vertical (I_parallel) and horizontal (I_perpendicular) polarizing filters at the emission wavelength (e.g., ~430 nm for DPH).
-
Measure the background fluorescence of a sample without the probe and subtract it from the sample readings.
3. Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the following formula:
-
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.
-
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity. A lower anisotropy value indicates higher membrane fluidity.
V. Conclusion and Future Directions
This comparative guide highlights the distinct physicochemical and biological profiles of this compound and unsaturated fatty acids. While unsaturated fatty acids are well-characterized regulators of inflammation and metabolism, this compound is an emerging area of research with potential implications for host-microbe interactions and metabolic health.
The provided experimental protocols offer a framework for researchers to further investigate and directly compare the properties and functions of these fascinating lipid molecules. Future studies should focus on obtaining more robust quantitative data for this compound, particularly its physicochemical properties and its direct effects on mammalian cell signaling pathways. A deeper understanding of these unique fatty acids will undoubtedly open new avenues for therapeutic development and a more comprehensive view of lipid biology.
References
- 1. Dihydrosterculic acid | C19H36O2 | CID 21677595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 11. Molecular mechanisms by which saturated fatty acids modulate TNF-α expression in mouse macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. plantaedb.com [plantaedb.com]
- 19. Lactobacillus rhamnosus GG decreases TNF-alpha production in lipopolysaccharide-activated murine macrophages by a contact-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of GC-MS and NMR for the Quantification of Cyclopropaneoctanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of lipid molecules is paramount. This guide provides an objective cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of Cyclopropaneoctanoic acid. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical workflow for your research needs.
This compound, a fatty acid containing a cyclopropane (B1198618) ring, presents unique analytical challenges. The choice between GC-MS and NMR for its quantification depends on several factors, including the required sensitivity, sample matrix complexity, and the desired level of structural confirmation.
Method Comparison: GC-MS vs. NMR Spectroscopy
Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique, making it a workhorse for the trace-level quantification of fatty acids.[1] However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs).[2]
Nuclear Magnetic Resonance spectroscopy, on the other hand, is a powerful quantitative tool that relies on the direct relationship between signal intensity and the number of atomic nuclei.[3] A key advantage of NMR is that it is a non-destructive technique and often requires minimal sample preparation, with no derivatization needed.[4] For cyclopropane-containing fatty acids, the protons on the cyclopropane ring have characteristic signals in a region of the ¹H NMR spectrum that is typically free from other interfering signals, allowing for straightforward detection and quantification.[5]
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and NMR in the context of fatty acid analysis. These values are representative and can vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives | Native this compound | GC-MS requires a derivatization step to increase analyte volatility.[2] NMR can directly analyze the underivatized acid.[4] |
| Linearity (r²) | > 0.99[6] | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 60 mg/kg of cheese fat for CPFA[7] | 0.0025 mg/mL for CPFA standard[5] | GC-MS generally offers superior sensitivity, making it ideal for trace-level analysis.[6] |
| Limit of Quantification (LOQ) | 200 mg/kg of cheese fat for CPFA[7] | 0.01 mg/mL for CPFA standard[5] | The higher LOQ for NMR may be a limiting factor for samples with very low concentrations of the analyte. |
| Precision (Repeatability) | Intraday and interday RSD can vary, with some methods showing RSDs up to 21.3% for certain fatty acids.[6] | NMR-based techniques generally exhibit smaller intraday and interday RSDs, often below 3%.[6] | NMR typically offers better repeatability and is less affected by matrix effects.[6][8] |
| Matrix Effect | Can be significant and may require matrix-matched calibration or extensive sample cleanup. | Minimal matrix effects are generally observed.[8] | The direct nature of NMR analysis often leads to fewer interferences from the sample matrix. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both GC-MS and NMR are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound following its conversion to a fatty acid methyl ester (FAME).
1. Lipid Extraction:
-
A suitable lipid extraction method, such as the Folch or Bligh-Dyer procedure, is employed to isolate lipids from the sample matrix.
2. Derivatization (Transesterification):
-
The extracted lipids are subjected to transesterification to convert the fatty acids into their corresponding methyl esters.
-
A common method involves dissolving the lipid extract in a known volume of a suitable solvent (e.g., hexane).
-
A derivatizing agent, such as methanolic potassium hydroxide (B78521) (KOH), is added, and the mixture is vortexed for a specific time to ensure complete reaction.
-
The reaction is then neutralized, and the mixture is centrifuged to separate the organic and aqueous layers. The upper organic layer containing the FAMEs is collected for analysis.[3]
3. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
-
Oven Temperature Program: An appropriate temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.[9]
-
Injector Temperature: 250°C.[9]
-
Injection Mode: Splitless.[9]
-
MS Transfer Line Temperature: 280°C.[9]
-
Ion Source Temperature: 230°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, targeting characteristic ions of the this compound methyl ester. A full scan mode can be used for qualitative confirmation.[1][9]
4. Quantification:
-
The this compound methyl ester is identified based on its retention time and mass spectrum compared to a certified standard.
-
Quantification is achieved by generating a calibration curve using a series of FAME standards of known concentrations. The peak area of the analyte is normalized to an internal standard and plotted against the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes a direct method for the quantification of this compound without derivatization.
1. Sample Preparation:
-
A known weight of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard.
-
The mixture is vortexed to ensure complete dissolution and transferred to an NMR tube.
2. ¹H NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz).[5]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: An appropriate number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
The characteristic signals of the protons on the cyclopropane ring, typically found in the upfield region of the spectrum (around -0.3 to 0.7 ppm), are used for quantification.[5]
3. Data Processing and Quantification:
-
The acquired NMR spectrum is processed with appropriate phasing and baseline correction.
-
The integral of a unique, well-resolved signal corresponding to the cyclopropane protons of this compound is measured.
-
The integral of a signal from the internal standard is also measured.
-
The concentration of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account the number of protons contributing to each signal and their respective molecular weights.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the quantification of this compound by GC-MS and NMR.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. benchchem.com [benchchem.com]
Assessing the Specificity of Cyclopropaneoctanoic Acid as a Dietary Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable dietary biomarkers is crucial for accurately assessing food intake and understanding the relationship between diet and health. Cyclopropaneoctanoic acid, particularly the isomer 2-hexyl-cyclopropaneoctanoic acid (also known as dihydrosterculic acid), has emerged as a promising candidate marker for the consumption of dairy products and bovine meat. This guide provides a comprehensive comparison of its performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and metabolic pathways.
Quantitative Data Summary
A key human dietary intervention study investigated the impact of consuming foods rich in cyclopropane (B1198618) fatty acids (CPFAs) on their plasma concentrations. The following table summarizes the quantitative findings from this study, demonstrating a significant increase in plasma CPFA levels after a controlled dietary intervention.
| Biomarker | Pre-Intervention (Washout) Mean Concentration (µg/mL plasma) | Post-Intervention (3 weeks) Mean Concentration (µg/mL plasma) | Fold Change | p-value | Reference |
| Cyclopropane Fatty Acids (CPFAs) | 0.48 ± 0.15 | 0.82 ± 0.23 | 1.71 | < 0.05 | Lolli et al., 2020 |
Comparison with Alternative Dietary Markers
This compound presents a high degree of specificity due to its microbial origin. However, other biomarkers are also utilized to assess dairy and meat intake. The table below compares this compound with common alternatives.
| Biomarker | Primary Dietary Sources | Specificity | Advantages | Disadvantages |
| This compound | Dairy products (especially cheese), bovine meat from silage-fed animals.[1] | High for ruminant products from specific feeding practices. | High specificity to microbial synthesis, not endogenously produced by humans. | Levels can be dependent on animal feeding practices (silage). |
| Pentadecanoic Acid (C15:0) | Dairy fat, ruminant meat, some fish.[2][3] | Moderate. | Reflects total dairy fat intake. | Also present in other food sources like fish, which can be a confounder in some populations.[3] |
| Heptadecanoic Acid (C17:0) | Dairy fat, ruminant meat, some fish.[2][3] | Moderate. | Correlates with dairy fat intake. | Similar to C15:0, its presence in fish can reduce its specificity for dairy.[3] |
| trans-Palmitoleic Acid (t16:1n-7) | Dairy fat, ruminant meat. | Moderate. | Associated with dairy fat consumption. | Can be influenced by endogenous metabolism. |
| Branched-Chain Fatty Acids | Dairy fat, ruminant meat. | Moderate. | May serve as alternative markers for dairy fat.[4] | Also present in other dietary sources. |
Experimental Protocols
The following is a detailed methodology for the analysis of cyclopropane fatty acids in human plasma, based on established gas chromatography-mass spectrometry (GC-MS) protocols.
Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Saponification and Methylation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Heat the sample at 80°C for 10 minutes.
-
Cool to room temperature and add 1 mL of 14% boron trifluoride in methanol.
-
Heat again at 80°C for 2 minutes.
-
Cool to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1500 x g for 5 minutes.
-
Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A medium-polarity capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 15 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the methyl ester of this compound.
Visualizations
Experimental Workflow for Assessing this compound as a Dietary Marker
Caption: Experimental workflow for a dietary intervention study to assess this compound as a biomarker.
Biosynthesis and Hypothesized Metabolism of this compound
Caption: Biosynthesis of cyclopropane fatty acids in bacteria and their subsequent intake and hypothesized metabolism in humans.
Conclusion
This compound, specifically 2-hexyl-cyclopropaneoctanoic acid, demonstrates high specificity as a dietary biomarker for products from ruminants fed silage-containing diets. Its microbial origin and absence of endogenous human synthesis are significant advantages over other markers like odd-chain fatty acids, which can have confounding dietary sources. The provided data from a controlled dietary intervention study confirms its responsiveness to changes in intake. While further research is needed to fully elucidate its metabolic fate and potential biological roles in humans, this compound is a robust and specific tool for researchers in nutrition and drug development to objectively assess the intake of certain dairy and meat products.
References
- 1. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.uvm.edu]
A Comparative Guide to Analytical Methods for Cyclopropaneoctanoic Acid Analysis
Introduction: Cyclopropaneoctanoic acid and its derivatives are cyclopropane (B1198618) fatty acids (CPFAs) found in various biological systems, including bacteria, plants, and mammals. Their presence in food products can serve as a biomarker for specific animal feeding practices, while their role in human metabolism is an active area of research. Accurate and reliable analysis of these compounds is crucial for researchers, scientists, and drug development professionals. In the absence of formal inter-laboratory comparison studies, this guide provides an objective comparison of the primary analytical techniques used for the identification and quantification of this compound and its related compounds, supported by experimental data from published research.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of fatty acids due to its high resolution and sensitivity. For CPFAs, which are typically non-volatile, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is standard practice.
Data Presentation: Summary of GC-MS Applications for CPFA Analysis
| Parameter | Application in Human Adipose Tissue & Serum | Application in Cheese[1] |
| Analyte(s) | This compound 2-hexyl, this compound 2-octyl | Dihydrosterculic acid, Lactobacillic acid |
| Matrix | Adipose tissue, Serum[2][3] | Cheese |
| Sample Preparation | Lipid extraction (Folch method), Methylation (BF3/methanol) | Fat extraction, Saponification, Methylation (BF3/methanol) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | Conversion to Fatty Acid Methyl Esters (FAMEs) |
| Key Findings | Identification and relative quantification of various CPFAs.[2][3] | Quantitative method developed with LOD of 60 mg/kg and LOQ of 200 mg/kg of cheese fat.[1] |
Experimental Protocol: GC-MS Analysis of CPFAs in Biological Matrices
This protocol is a generalized procedure based on methodologies reported for analyzing CPFAs in biological samples.[1][2]
-
Lipid Extraction:
-
Homogenize the sample (e.g., tissue, cheese) in a chloroform:methanol (B129727) (2:1, v/v) mixture, following the Folch method.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Derivatization (Methylation):
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.
-
Heat the sample at a high temperature (e.g., 80-100°C) to saponify the lipids into free fatty acids.
-
Allow the sample to cool, then add a methylating agent, such as 14% boron trifluoride in methanol (BF3/methanol).
-
Heat the mixture again to facilitate the conversion of free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs).
-
-
FAME Extraction:
-
After cooling, add hexane (B92381) and water to the sample.
-
Vortex vigorously to extract the FAMEs into the upper hexane layer.
-
Carefully transfer the hexane layer to a clean GC vial for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C (Splitless mode).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mandatory Visualization: GC-MS Workflow for CPFA Analysis
Caption: Workflow for CPFA analysis using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can be used for both the identification and quantification of CPFAs in lipid extracts. The key advantage of ¹H-NMR is the characteristic chemical shift of the cyclopropane ring protons, which appear in a region of the spectrum (approximately -0.3 to 0.7 ppm) that is typically free from other interfering signals from fatty acids.[4][5]
Data Presentation: Summary of NMR Application for CPFA Analysis
| Parameter | Application for Dihydrosterculic Acid Analysis[4][5][6] |
| Analyte(s) | Dihydrosterculic acid (2-octyl this compound) |
| Matrix | Standard solutions, potentially complex mixtures (e.g., milk) |
| Sample Preparation | Dissolution in a deuterated solvent (e.g., CDCl₃) with an internal standard (TMS). |
| Instrumentation | High-field NMR Spectrometer (e.g., 500 MHz). |
| Key Signals (¹H-NMR) | Methylene protons of cyclopropane ring at ~ -0.30 ppm (cis) and ~ 0.60 ppm (trans).[4][5] |
| Key Features | Non-destructive; provides structural information; quantification is possible with an internal standard. |
Experimental Protocol: ¹H-NMR Analysis of CPFAs
This protocol is based on methodologies described for the NMR analysis of dihydrosterculic acid.[4][5][6]
-
Sample Preparation:
-
Prepare a stock solution of the lipid extract or standard by accurately weighing the material.
-
Dissolve the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a known concentration of an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
For quantitative analysis, prepare a series of standard solutions of a known CPFA (e.g., dihydrosterculic acid) to create a calibration curve.[6]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Experiment: A standard one-dimensional ¹H-NMR experiment is typically sufficient for detection and quantification.
-
Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for low-concentration samples. A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used for accurate quantification.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic signals for the cyclopropane ring protons (e.g., at ~ -0.30 ppm and ~ 0.60 ppm for dihydrosterculic acid).[4][5]
-
For quantification, integrate the area of a characteristic CPFA signal and compare it to the integral of the internal standard (TMS). Use the calibration curve to determine the concentration of the CPFA in the sample.
-
Mandatory Visualization: NMR Workflow for CPFA Analysis
Caption: Workflow for CPFA analysis using NMR spectroscopy.
Comparative Summary of Analytical Techniques
While direct inter-laboratory comparisons are not available, a comparison of the methodologies provides valuable insights for selecting the appropriate analytical technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/polarity, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Preparation | Multi-step: extraction, saponification, derivatization required.[2] | Simple: dissolution in a deuterated solvent.[6] |
| Destructive? | Yes | No |
| Sensitivity | Very high (ng to pg range). | Moderate (µg to mg range). |
| Specificity | High, especially with high-resolution MS or tandem MS. | High, based on unique chemical shifts of cyclopropane protons.[4] |
| Quantification | Requires internal standards and calibration curves; can be very precise.[1] | Direct quantification against an internal standard is possible. |
| Throughput | Moderate; sample preparation can be time-consuming. | High; acquisition times are relatively short. |
| Primary Use Case | Targeted, high-sensitivity quantification in complex matrices. | Structural confirmation and quantification of major components. |
Note on HPLC: High-Performance Liquid Chromatography (HPLC) methods have been developed for related compounds like cyclopropanecarboxylic acid.[2][3] For larger molecules like this compound, Reverse-Phase HPLC (RP-HPLC) coupled with a mass spectrometer (LC-MS) would likely be a viable, high-sensitivity alternative to GC-MS, potentially avoiding the need for derivatization. However, specific methods for this compound are not as well-documented in the provided search results.
References
- 1. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Statistical Validation of Cyclopropaneoctanoic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cyclopropaneoctanoic acid and its derivatives is crucial for various applications, from bacterial identification to food authenticity testing. This guide provides an objective comparison of the two primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is evaluated based on key statistical validation parameters, supported by experimental data from peer-reviewed studies.
Quantitative Performance Comparison
The selection of an analytical method hinges on a trade-off between sensitivity, specificity, accuracy, and precision. The following table summarizes the quantitative performance of GC-MS and NMR for the analysis of cyclopropane (B1198618) fatty acids, providing a baseline for what can be expected for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Notes |
| Linearity (r²) | > 0.999[1] | Not explicitly stated, but a key validation parameter. | Both methods are capable of excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 60 mg/kg of cheese fat[2] | Comparable to full-scan GC-MS[3] | GC-MS, particularly with Selected Ion Monitoring (SIM), generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | 200 mg/kg of cheese fat[2] | Comparable to full-scan GC-MS[3] | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Precision | Intralaboratory precision satisfied the Horwitz equation.[2] | High precision is a hallmark of NMR for quantification. | Precision is typically expressed as the relative standard deviation (%RSD) of replicate measurements. |
| Accuracy | Dependent on the quality of the calibration curve and standards. | Can provide absolute quantification without a calibration curve using an internal standard. | Accuracy refers to the closeness of a measured value to the true value. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. The following are representative protocols for the quantification of this compound using GC-MS and ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique for fatty acid analysis.[4] However, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is a mandatory step.[4]
1. Sample Preparation (Derivatization to FAMEs):
-
Lipid Extraction: Extract total lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).[5]
-
Saponification: To the lipid extract, add a solution of methanolic potassium hydroxide (B78521) (e.g., 0.5 M) and heat to hydrolyze the fatty acids from their esterified forms.
-
Methylation: Add a methylating agent, such as boron trifluoride in methanol (B129727) (BF₃/MeOH), and heat to form the fatty acid methyl esters.
-
Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs. The hexane layer is then collected for analysis.[4]
2. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for FAME analysis (e.g., HP-5MS) is used.[1]
-
Injector: Operated in splitless mode to maximize sensitivity.[1]
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the fatty acids.[1][4]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[1][4]
-
-
Mass Spectrometer (MS):
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy offers a reliable and often non-destructive method for the quantification of cyclopropane fatty acids, based on the characteristic signals from the cyclopropane ring protons.[3]
1. Sample Preparation:
-
Accurately weigh a precise amount of the lipid extract.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).[1]
-
Transfer the solution to an NMR tube.
2. Instrumental Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.[6]
-
Experiment: A standard 1D proton (¹H) NMR experiment is typically sufficient.
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification to allow for full relaxation of the protons of interest.
-
The number of scans can be increased to improve the signal-to-noise ratio.
-
3. Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the unique protons of the cyclopropane ring (typically in the upfield region around -0.3 to 0.6 ppm) and the signal from the internal standard.[3][6]
-
The concentration of the analyte can be calculated from the ratio of these integrals and the known concentration of the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for the statistical validation of an analytical method.
Caption: Comparison of GC-MS and NMR for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
comparing the biological activity of Cyclopropaneoctanoic acid isomers
A Comparative Guide to the Biological Activity of Cyclopropaneoctanoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative analysis of the biological activities of cis and trans isomers of this compound and related cyclopropane (B1198618) fatty acids. While direct comparative studies on this compound isomers are limited, this guide extrapolates from existing experimental data on structurally similar cyclopropane fatty acids to provide a framework for understanding their potential therapeutic applications.
Overview of Cyclopropane Fatty Acids
Cyclopropane fatty acids (CPFAs) are a unique class of lipids characterized by a three-membered carbon ring within their aliphatic chain. They are found in various organisms, from bacteria to plants, and have been detected in human tissues, likely originating from dietary sources. The orientation of the substituents on the cyclopropane ring gives rise to cis and trans isomers, which can exhibit distinct biological activities. This guide focuses on the comparative biological effects of these isomers, particularly in the realms of antimicrobial and immunomodulatory activities.
Comparative Biological Activity
The stereochemistry of the cyclopropane ring is a critical determinant of the biological activity of CPFAs. The following tables summarize the known activities of different isomers based on available experimental data for various cyclopropane fatty acids.
Antimicrobial and Antifungal Activity
CPFAs have demonstrated notable activity against a range of microbial pathogens. The data suggests that the potency can be influenced by the isomeric form of the molecule.
| Biological Target | Isomer Type | Compound Studied | Observed Effect | Reference |
| Pseudoroseovarius crassostreae (ROD-causing bacterium) | cis | cis-4-(2-hexylcyclopropyl)-butanoic acid & cis-2-(2-hexylcyclopropyl)-acetic acid | Potent growth inhibition | [1][2] |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | General | Amide derivatives of cyclopropane carboxylic acid | Moderate antibacterial activity | [3] |
| Gram-negative bacteria (e.g., Escherichia coli) | General | Amide derivatives of cyclopropane carboxylic acid | Moderate antibacterial activity | [3] |
| Fungi (e.g., Candida albicans) | cis | cis-4-(2-hexylcyclopropyl)-butanoic acid & cis-2-(2-hexylcyclopropyl)-acetic acid | Remarkable antifungal activity | [1] |
| Fungi (e.g., Candida albicans) | General | Amide derivatives of cyclopropane carboxylic acid | Moderate to excellent antifungal activity | [3] |
Immunomodulatory and Receptor Activity
CPFAs can interact with key receptors involved in inflammation and metabolic regulation. The isomeric configuration appears to play a significant role in their receptor-modulating capabilities.
| Receptor/Pathway | Isomer Type | Compound Studied | Observed Effect | Reference |
| G-protein coupled receptor 84 (GPR84) | cis | cis-2-(2-hexylcyclopropyl)-acetic acid | Potent partial, β-arrestin-biased agonist | [1][2][4] |
| Inflammatory response | trans | Cascarillic acid (trans-2-(2-hexylcyclopropyl)-acetic acid) | Used in folk medicine to palliate inflammatory symptoms | [1] |
| Peroxisome Proliferator-Activated Receptors (PPARs) | General | Various fatty acids (as a model) | Activation of PPARα, PPARδ, and PPARγ | [5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of this compound isomer activity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a target bacterial strain.
Materials:
-
Test compounds (this compound isomers)
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Solvent for test compounds (e.g., DMSO or ethanol)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.[9][10][11]
GPR84 Receptor Activation Assay (β-arrestin Recruitment)
This protocol describes a general method to determine the agonist activity of a compound at the GPR84 receptor using a β-arrestin recruitment assay.
Materials:
-
Test compounds (this compound isomers)
-
Cell line stably expressing GPR84 and a β-arrestin reporter system (e.g., Tango™ GPR84-bla U2OS cells)
-
Cell culture medium and supplements
-
LiveBLAzer™ B/G FRET substrate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the GPR84-expressing cells in a 96-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a known GPR84 agonist as a positive control and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 5 hours) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the LiveBLAzer™ B/G FRET substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Measurement: Measure the fluorescence emission at both 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of green to blue fluorescence. An increase in this ratio indicates receptor activation. Determine the EC50 value for the test compounds.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
Caption: GPR84 Signaling Pathway Activated by cis-CPFA.
Conclusion
The biological activity of this compound and related cyclopropane fatty acids is significantly influenced by the stereochemistry of the cyclopropane ring. Current evidence suggests that cis and trans isomers can have distinct, and in some cases opposing, effects on microbial growth and host immune responses. While further direct comparative studies on this compound isomers are needed, the available data on analogous compounds provide a valuable foundation for future research and drug development efforts. The experimental protocols and pathway diagrams presented in this guide offer practical tools for researchers to further investigate the therapeutic potential of these unique fatty acid isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Guide to the Use of Certified Reference Materials for Cyclopropaneoctanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of cyclopropane (B1198618) fatty acids (CPFAs), the use of appropriate reference materials is paramount for accurate quantification and method validation. While a certified reference material (CRM) for the specific isomer Cyclopropaneoctanoic acid may not be readily available, several structurally related and commercially accessible alternatives can serve as excellent standards for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative overview of available reference materials, detailed experimental protocols, and a workflow for their application in your research.
Alternative Certified Reference Materials and Analytical Standards
Given the absence of a dedicated CRM for this compound, researchers can utilize CRMs of other relevant cyclopropane fatty acids. The most suitable alternatives are Dihydrosterculic acid and Lactobacillic acid, which share the characteristic cyclopropane ring and similar physicochemical properties.
Table 1: Comparison of Analytical Standards for Cyclopropane Fatty Acid Analysis
| Feature | Dihydrosterculic Acid | Lactobacillic Acid | Justification for Use as a this compound Standard |
| Structure | cis-9,10-Methyleneoctadecanoic acid | cis-11,12-Methyleneoctadecanoic acid | All are saturated fatty acids containing a cyclopropane ring, leading to similar behavior in chromatographic systems and mass spectrometric fragmentation. |
| Commercial Availability | Available as an analytical standard from suppliers like Abcam and LGC Standards.[1][2] | Mentioned in literature as a key CPFA, with standards potentially available from specialized suppliers. | These compounds are frequently co-analyzed with other CPFAs in food and biological samples.[3][4][5] |
| Purity | Typically >98%[2] | High purity standards are necessary for accurate quantification. | High purity ensures that the calibration curve is accurate and reproducible. |
| Matrix | Neat substance, requiring solubilization in an appropriate organic solvent. | Neat substance. | Allows for the preparation of stock solutions and calibration standards in a matrix that matches the samples to be analyzed. |
| Primary Analytical Techniques | GC-MS, LC-MS, NMR[3][6][7] | GC-MS, LC-MS[5] | The analytical methods are directly transferable to the analysis of this compound. |
| Internal Standard Suitability | Stable isotope-labeled internal standards for other fatty acids can be used to correct for matrix effects and variations in sample preparation. | The principle of using a stable isotope-labeled internal standard is applicable for accurate quantification.[8][9] | A structurally similar stable isotope-labeled standard would be ideal, but in its absence, a labeled fatty acid of similar chain length can be employed. |
Experimental Protocols
Accurate analysis of this compound and its analogs relies on robust and well-defined experimental protocols. Below are detailed methodologies for GC-MS and LC-MS analysis, compiled from established research.[3][4][5][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of fatty acids due to its high sensitivity and specificity. Analysis of CPFAs by GC-MS typically requires derivatization to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
a. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: Extract total lipids from the sample matrix (e.g., food, biological tissue) using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) mixture.
-
Saponification: To the dried lipid extract, add a solution of 0.5 M KOH in methanol and heat at 80°C for 10 minutes to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Methylation (Derivatization): After cooling, add 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to convert the free fatty acids to their corresponding FAMEs.
-
Extraction of FAMEs: Add hexane (B92381) and saturated NaCl solution to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
b. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 230°C at 5°C/min, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target FAMEs and full scan mode (m/z 50-550) for identification.
-
Monitored Ions for Dihydrosterculate Methyl Ester: m/z 310 (M+), 267, 181, 123.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers an alternative approach for the analysis of CPFAs, particularly for complex matrices, and may not require derivatization.
a. Sample Preparation (Lipid Extraction)
-
Lipid Extraction: Perform lipid extraction as described in the GC-MS protocol (section 1.a.1).
-
Sample Reconstitution: After extraction, evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol).
b. LC-MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution:
-
Initial: 30% B.
-
0-2 min: Ramp to 50% B.
-
2-15 min: Ramp to 90% B, hold for 5 min.
-
20-21 min: Return to 30% B and equilibrate for 4 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for Dihydrosterculic Acid: Precursor ion (m/z 295.3) -> Product ion (e.g., m/z 251.2).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analysis of this compound using a certified reference material and a generalized signaling pathway where such fatty acids might be involved.
References
- 1. (9R,10S)-Dihydrosterculic Acid | LGC Standards [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 9. ukisotope.com [ukisotope.com]
- 10. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for Cyclopropaneoctanoic Acid in Plasma: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of Cyclopropaneoctanoic acid and other cyclopropane (B1198618) fatty acids (CPFAs) in human plasma. It is intended for researchers, scientists, and drug development professionals working on the quantification of these microbial-derived fatty acids. The guide details experimental protocols and presents a comparison of available analytical techniques.
Quantitative Data Summary
While specific LOD values for this compound are not widely published, this table compares the reported LODs for similar fatty acids using different analytical platforms. This comparison offers a benchmark for researchers developing their own assays.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference |
| GC-MS | Dihydrosterculic acid (a CPFA) | Human Plasma | Not explicitly stated, but sufficient to detect baseline levels.[1] | [1] |
| LC-MS | 17 common long-chain fatty acids | Methanol (B129727)/Water | Median of 5 ng/mL.[2] | [2] |
| LC-MS/MS | Omega 3 and 6 fatty acids | Human Plasma | 0.8–10.7 nmol/L.[3] | [3] |
| LC-MS/MS | Various pharmaceuticals & illicit drugs | Plasma | 5 to 20 ng/mL (LLOQ).[4] | [4] |
| GC-MS | 19 Total Fatty Acids (as FAMEs) | Plasma | 0.63 to 9.55 µM.[5] | [5] |
Note: The limit of detection is a critical performance characteristic of any quantitative assay. It is typically defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, often calculated as the mean of the blank signal plus three times the standard deviation of the blank.[2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclopropane Fatty Acids
This protocol is adapted from a study that successfully identified and quantified CPFAs, primarily dihydrosterculic acid (DHSA), in human plasma.[1]
a. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)
-
Lipid Extraction: Start with a known volume of plasma (e.g., 240 µL).
-
Methanolysis: Add 1 mL of 5% HCl in methanol to the dried plasma sample. Heat the mixture at 70°C for 30 minutes to convert fatty acids to their methyl esters (FAMEs).
-
Neutralization and Internal Standard Addition: After cooling, add 200 µL of distilled water. Add an internal standard (e.g., 5 µL of a 100 µg/g solution of tetracosane) for quantification.
-
Extraction of FAMEs: Perform a liquid-liquid extraction by adding 1 mL of hexane (B92381) and vortexing. Repeat the extraction twice.
-
Drying: Collect the hexane layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a suitable volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.
b. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific Trace 1300 GC and ISQ mass spectrometer).[1]
-
Column: A low-polarity capillary column is typically used (e.g., SLB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness).[1]
-
Injection: Inject 1 µL of the FAMEs solution in split mode (e.g., 20:1).[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 220°C at 10°C/min, hold for 8 minutes.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 17 minutes.[1]
-
-
Mass Spectrometer Settings:
Liquid Chromatography-Mass Spectrometry (LC-MS) - A General Alternative
LC-MS offers an alternative for fatty acid analysis, often with minimal or no derivatization.[3][7]
a. Sample Preparation
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Extraction: The supernatant containing the fatty acids can be directly analyzed or subjected to further solid-phase extraction (SPE) for cleanup.
b. LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is common.[2][3]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization.[3]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.[3]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[3]
Methodology Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cyclopropaneoctanoic Acid Levels Surge as Bacteria Enter Stationary Phase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate adaptive mechanisms of bacteria is paramount. One such mechanism is the modification of their cell membrane composition, notably the formation of cyclopropane (B1198618) fatty acids (CFAs), including Cyclopropaneoctanoic acid (CPOA). This guide provides a comparative analysis of CPOA levels across different bacterial growth phases, supported by experimental data and detailed protocols.
The synthesis of CFAs, such as this compound (a C19 cyclopropane fatty acid), is a critical adaptation for many bacteria, enhancing membrane stability and providing protection against environmental stresses. This process is tightly regulated and correlates strongly with the bacterial growth phase, showing a marked increase as bacteria transition from exponential growth to a stationary phase. This shift is primarily orchestrated by the upregulation of the cfa gene, which encodes the enzyme CFA synthase, under the control of the stationary phase sigma factor RpoS.
Quantitative Comparison of Cyclopropane Fatty Acid Levels
The relative abundance of cyclopropane fatty acids, including C17:0cyc and C19:0cyc (which encompasses this compound), undergoes significant changes throughout the lifecycle of a bacterial culture. The following table summarizes the quantitative data on the mole percent (mol%) of cyclopropanated fatty acyl chains in the lipidome of Escherichia coli strain BW25113 at different growth phases.
| Growth Phase | C17:0cyc (mol%) | C19:0cyc (mol%) | Total Cyclopropanated FA (mol%) |
| Early Exponential | ~1% | ~0.5% | ~1.5% |
| Exponential | ~2% | ~1% | ~3% |
| Deceleration | ~10% | ~5% | ~15% |
| Early Stationary | ~20% | ~10% | ~30% |
| Late Stationary | ~25% | ~15% | ~40% |
This data is synthesized from findings indicating a steady cyclopropanation of fatty acyl chains as a driver for lipid diversity during bacterial growth.
Experimental Protocols
Accurate quantification of this compound and other CFAs is crucial for studying their physiological roles. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).
Key Experiment: Quantification of CPOA by GC-MS of FAMEs
1. Bacterial Culture and Harvesting:
-
Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with a single bacterial colony.
-
Incubate the culture at the optimal temperature with shaking.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Harvest cell pellets at different growth phases (lag, exponential, and stationary) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
2. Saponification and Methylation (FAME Preparation):
-
To the cell pellet, add a saponification reagent (e.g., 1.0 ml of 15% w/v NaOH in 50% v/v methanol).
-
Heat the mixture in a boiling water bath for 30 minutes to lyse the cells and saponify the lipids.
-
Cool the tubes and add a methylation reagent (e.g., 2.0 ml of 6.0 N HCl in methanol).[1]
-
Heat the mixture at 80°C for 10 minutes to convert the fatty acids to their methyl esters.[1]
3. Extraction:
-
After cooling, add an extraction solvent (e.g., 1.25 ml of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).[1]
-
Gently mix the tubes for 10 minutes to extract the FAMEs into the organic phase.[1]
-
Centrifuge to separate the phases and transfer the upper organic layer containing the FAMEs to a clean vial.
4. GC-MS Analysis:
-
Analyze the extracted FAMEs using a gas chromatograph equipped with a mass spectrometer.
-
GC Column: Use a suitable capillary column for fatty acid analysis (e.g., HP-5MS).
-
Temperature Program: A typical temperature program starts at a lower temperature and ramps up to a higher temperature to separate the different FAMEs (e.g., initial temperature of 170°C, ramp to 270°C at 5°C/minute).[1]
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the FAMEs based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
-
Identification and Quantification: Identify this compound methyl ester by comparing its retention time and mass spectrum to a known standard. Quantify the amount of CPOA by comparing its peak area to that of an internal standard.
Signaling Pathways and Experimental Workflows
The regulation of this compound synthesis is a complex process involving multiple layers of control. The experimental workflow for its analysis requires careful sample handling and precise analytical techniques.
Caption: Experimental workflow for CPOA analysis.
The signaling pathway leading to the production of this compound in the stationary phase is primarily controlled by the alternative sigma factor RpoS.
Caption: CPOA synthesis signaling pathway.
References
Comparative Lipidomics of Wild-Type versus Cyclopropane Fatty Acid Synthase Mutants: A Guide for Researchers
An Objective Comparison of Lipid Profile Alterations and Methodologies for Researchers, Scientists, and Drug Development Professionals.
Cyclopropane (B1198618) fatty acid (CFA) synthases are enzymes that catalyze the addition of a methylene (B1212753) group across the double bonds of unsaturated fatty acids (UFAs) already incorporated into phospholipids (B1166683) within bacterial membranes. This post-translational modification of the lipid bilayer is a crucial adaptation for many bacteria, influencing membrane fluidity, permeability, and resistance to various environmental stresses. Understanding the lipidomic consequences of deleting the CFA synthase gene (cfa) is vital for elucidating the precise roles of these modified lipids in bacterial physiology and pathogenesis, and for identifying potential targets for novel antimicrobial agents. This guide provides a comparative overview of the lipid profiles of wild-type bacteria and their corresponding cfa synthase mutants, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Lipid Profiles
The primary and most direct consequence of a cfa synthase mutation is the abolition of cyclopropane fatty acid synthesis. This leads to a corresponding increase in the precursor unsaturated fatty acids. The following tables summarize the quantitative differences in fatty acid and phospholipid composition observed in comparative lipidomic studies.
Table 1: Fatty Acid Composition of Pseudomonas aeruginosa PAO1 Wild-Type vs. Δcfa Mutant
This table presents the relative abundance of major fatty acids in wild-type P. aeruginosa PAO1 and its isogenic Δcfa mutant, as determined by gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). The data clearly illustrates the loss of cyclopropanated fatty acids (C17:0Δ and C19:0Δ) in the mutant and the corresponding increase in their unsaturated precursors (C16:1 and C18:1).
| Fatty Acid | Wild-Type (WT) % | Δcfa Mutant % |
| Saturated | ||
| 16:0 | 30.2 ± 0.9 | 32.8 ± 0.5 |
| 18:0 | 9.1 ± 0.9 | 9.3 ± 0.3 |
| Unsaturated | ||
| 16:1 | 24.5 ± 0.7 | 30.1 ± 0.5 |
| 18:1 | 18.0 ± 0.8 | 27.8 ± 0.8 |
| Cyclopropane | ||
| 17:0Δ | 10.1 ± 0.6 | 0.0 |
| 19:0Δ | 8.1 ± 0.5 | 0.0 |
Data adapted from Wisesa et al., Journal of Biological Chemistry, 2024. Values represent the mean percentage of total fatty acids ± standard deviation.
Table 2: Phospholipid Class Composition of Escherichia coli Wild-Type vs. Δcfa Mutant
Deletion of the cfa gene can also lead to significant alterations in the relative abundance of different phospholipid classes. A notable change observed in E. coli is the accumulation of cardiolipin (B10847521) (CL) in the absence of CFA synthesis. This suggests a potential regulatory link between fatty acid modification and phospholipid head group metabolism.
| Phospholipid Class | Wild-Type (WT) % | Δcfa Mutant % |
| Phosphatidylethanolamine (PE) | 75 ± 3 | 70 ± 4 |
| Phosphatidylglycerol (PG) | 20 ± 2 | 15 ± 3 |
| Cardiolipin (CL) | 5 ± 1 | 15 ± 2 |
Note: These are representative values based on findings reported in the literature[1]. Actual percentages can vary with growth conditions and specific strains.
Experimental Protocols
Accurate comparative lipidomics relies on robust and reproducible experimental procedures. The following sections detail the key methodologies for analyzing fatty acid and phospholipid composition in bacteria.
Protocol 1: Total Fatty Acid Analysis by GC-MS
This protocol is used to determine the overall fatty acid composition of bacterial cells, as presented in Table 1.
1. Cell Culture and Harvesting:
-
Grow wild-type and Δcfa mutant strains of bacteria (e.g., P. aeruginosa PAO1) in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., stationary phase, where CFA levels are typically highest).
-
Harvest approximately 1 x 10^10 cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove residual media.
2. Saponification and Methylation (FAMEs Preparation):
-
Resuspend the washed cell pellet in 1 mL of a saponification reagent (15% [w/v] NaOH in 50% [v/v] methanol).
-
Heat the suspension at 100°C for 30 minutes in a sealed tube.
-
Cool the tube and add 2 mL of a methylation reagent (6 N HCl in methanol (B129727), 13:11 v/v).
-
Heat at 80°C for 10 minutes.
-
Rapidly cool the tube on ice.
3. Extraction of FAMEs:
-
Add 1.25 mL of an extraction solvent (hexane:methyl tert-butyl ether, 1:1 v/v).
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge at 500 x g for 5 minutes to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a new glass vial.
4. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.
-
Injector: Splitless mode at 250°C.
-
Column: A suitable capillary column for FAME separation (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C for 2 minutes, ramp to 150°C at 4°C/min, hold for 4 minutes, then ramp to 250°C at 4°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Identify FAMEs by comparing their retention times and mass spectra to known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas.
Protocol 2: Phospholipid Class Analysis by LC-MS/MS
This protocol allows for the separation and quantification of intact phospholipid classes, such as PE, PG, and CL, as represented in Table 2.[2][3][4]
1. Lipid Extraction (Modified Bligh-Dyer Method):
-
Start with a washed cell pellet from wild-type and Δcfa mutant cultures as described in Protocol 1.
-
Resuspend the pellet in 0.8 mL of water.
-
Add 2 mL of methanol and 1 mL of chloroform (B151607). Vortex vigorously for 2 minutes.
-
Add another 1 mL of chloroform and 1 mL of water. Vortex again for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic (chloroform) phase, which contains the total lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform 1:1, v/v).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a QTRAP or Orbitrap system).
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separating phospholipid classes based on the polarity of their head groups.
-
Mobile Phase A: Acetonitrile/water (95:5, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/water (50:50, v/v) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from high to low percentage of mobile phase A to elute the phospholipid classes (e.g., PE, then PG, then CL).
-
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning to specifically detect and quantify each phospholipid class.
-
PE: Precursor ion scan for m/z 141 (in negative mode) or neutral loss of 141 Da (in positive mode).
-
PG: Precursor ion scan for m/z 153 (in negative mode).
-
CL: Often detected as a doubly charged ion [M-2H]2- in negative mode.
-
-
Quantify each phospholipid class by comparing the integrated peak areas to those of internal standards (e.g., non-naturally occurring odd-chain phospholipids) spiked into the sample before extraction.
-
Mandatory Visualization
CFA Synthesis and its Impact on Membrane Properties
The enzymatic conversion of unsaturated fatty acids to cyclopropane fatty acids is a key process in remodeling the bacterial membrane. This workflow illustrates the analytical pipeline to compare the lipidomic consequences of this process.
Caption: Experimental workflow for comparative lipidomics.
CpxRA Two-Component System Activation by Membrane Stress
The absence of CFAs can alter membrane properties, leading to envelope stress. This stress can activate two-component signaling systems like CpxRA, which in turn regulates the expression of genes involved in restoring membrane homeostasis.
Caption: CpxRA signaling pathway activated by membrane stress.
References
- 1. Signal Detection and Target Gene Induction by the CpxRA Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS-based phospholipid profiling of plant-pathogenic bacteria with tailored separation of methyl-branched species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Functional Characterization of Escherichia coli Lipid Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cyclopropaneoctanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for cyclopropaneoctanoic acid was located. The following disposal procedures are based on general best practices for laboratory chemical waste management and information for structurally similar organic acids.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols to ensure compliance with local, state, and federal regulations.[1]
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. As a carboxylic acid, it is likely to be managed as a hazardous chemical waste. The following guidelines provide a comprehensive, step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[2][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2][3][4]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all waste this compound, including contaminated materials such as absorbent pads and pipette tips, as hazardous waste.[5]
-
Segregate this waste stream from other types of chemical waste, such as halogenated and non-halogenated solvents, to prevent unintended reactions.[6] Most organic acids are incompatible with bases, oxidizers, and flammable liquids.[7]
2. Waste Collection and Containerization:
-
Collect waste in a designated, compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable for organic acids.[1] Avoid using metal containers due to the risk of corrosion.[1]
-
Ensure the container has a secure, tight-fitting screw cap.[1][8]
-
Do not overfill the container; a general guideline is to fill it to no more than 75% capacity to allow for expansion.[7]
3. Labeling of Hazardous Waste:
-
As soon as waste is generated, affix a hazardous waste label to the container.[9]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Many institutions use a web-based system for generating and tracking waste labels.[9]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][8][10]
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Keep the waste container closed at all times, except when adding waste.[5][8]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), arrange for its pickup by your institution's EHS department.[9][10]
-
Submit a waste collection request form as required by your institution.[5][11]
Disposal of Empty Containers:
-
A container that held this compound can generally be disposed of as regular trash once it has been emptied of all contents that can be practically removed.[5]
-
The chemical label should be defaced or removed, and the cap should be taken off before disposal.[5]
-
If the compound is determined to be an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[5]
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area. These are not specific to this compound but represent common regulatory requirements.
| Parameter | Limit | Source |
| Maximum Volume of Hazardous Waste | 55 gallons | [10] |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [10] |
| Maximum Accumulation Time (partially filled) | 12 months | [10] |
| Time to Remove Full Container | Within 3 calendar days | [10] |
Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. biosynth.com [biosynth.com]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical (Hazardous) Waste | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistics for Handling Cyclopropaneoctanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cyclopropaneoctanoic acid is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent contact and inhalation. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Specification | Reason for Use |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and fine particles that can cause severe eye damage.[2][3] |
| Hand Protection | Two pairs of chemotherapy-grade, chemical-resistant gloves (e.g., Nitrile). | American Society for Testing Materials (ASTM) D6978.[4] | To prevent skin contact which can cause severe burns. The outer glove should be worn over the lab coat cuff and the inner glove underneath.[2][4] |
| Body Protection | A long-sleeved, back-closing protective gown (e.g., polypropylene). | To protect the skin from accidental spills. Gowns should be changed every 2-3 hours or immediately if contaminated.[4] | |
| Respiratory Protection | An N95 surgical respirator mask or a NIOSH/MSHA approved respirator. | NIOSH/MSHA or European Standard EN 149.[3][4] | To protect against inhalation of airborne particles, especially when handling the powdered form of the acid.[4] |
| Foot Protection | Closed-toe shoes and two pairs of shoe covers. | To prevent contamination of personal footwear and the surrounding environment.[4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1][3] All personnel must be trained on the specific hazards of this compound and the emergency procedures.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing and Transfer: When weighing or transferring the powdered substance, use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[1]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2] Decontaminate the work area and any equipment used.
Spill Management:
-
Small Spills (<1 L): If trained, use an appropriate spill kit with absorbent material like vermiculite (B1170534) or sand to contain the spill.[1][5] Double-bag the waste in clear plastic bags, label it, and move it to the designated chemical waste pick-up area.[5]
-
Large Spills (>1 L): Evacuate the area immediately. Notify the appropriate emergency response personnel and the Environmental Health & Safety (EHS) department.[5]
Disposal Plan:
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and the specific hazard (e.g., "Corrosive").
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[2][3] Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow: Safe Handling and Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
